(2-Butyl-1H-imidazol-4-yl)methanol
Description
The exact mass of the compound 2-Butyl-5-hydroxymethylimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-butyl-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBZGAMRJRWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218432 | |
| Record name | 2-Butyl-5-hydroxymethylimidazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68283-19-2 | |
| Record name | 2-Butyl-5-hydroxymethylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068283192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butyl-5-hydroxymethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butyl-5-hydroxymethylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYL-5-HYDROXYMETHYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14MM5OB9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Butyl-1H-imidazol-4-yl)methanol: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Butyl-1H-imidazol-4-yl)methanol, a key heterocyclic organic compound, holds a significant position in the landscape of pharmaceutical synthesis. Its structure, featuring a substituted imidazole ring, provides a versatile scaffold for the development of therapeutic agents. The imidazole moiety itself is a ubiquitous component of many biologically active molecules, including the essential amino acid histidine, which underscores its importance in biological systems. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, with a focus on providing practical insights for professionals in research and drug development.
Physicochemical and Basic Properties
The basicity of this compound is a crucial parameter influencing its reactivity, solubility, and biological interactions. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The basic character is primarily attributed to the lone pair of electrons on the sp2-hybridized nitrogen atom (N-3), which can accept a proton.
pKa
Solubility Profile
The solubility of this compound is dictated by the interplay of its polar imidazole and hydroxymethyl functionalities with the nonpolar butyl chain. While specific quantitative solubility data is scarce, a general solubility profile can be inferred. The presence of the imidazole ring and the hydroxyl group allows for hydrogen bonding, contributing to solubility in polar protic solvents.
Table 1: Predicted and Observed Solubility of this compound
| Solvent | Predicted/Observed Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The hydrophobic butyl chain counteracts the polarity of the imidazole and hydroxyl groups.[2] |
| Methanol | Soluble | The polar protic nature of methanol facilitates hydrogen bonding with the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| Acetone | Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Dichloromethane | Sparingly Soluble | A less polar solvent with limited ability to solvate the polar functional groups. |
| Toluene | Insoluble | A nonpolar aromatic solvent with minimal interaction with the polar solute.[3] |
| Hexane | Insoluble | A nonpolar aliphatic solvent. |
Synthesis and Characterization
This compound is primarily synthesized as an intermediate for more complex pharmaceutical compounds.[4]
Synthetic Pathway
A common synthetic route involves the condensation of an amidine with a dihydroxyacetone derivative.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Amidine Formation: Valeramidine can be prepared from valeronitrile by reaction with sodium methoxide in methanol, followed by treatment with ammonium chloride.
-
Condensation: Valeramidine is then reacted with 1,3-dihydroxyacetone in the presence of ammonia. The reaction is typically carried out in a suitable solvent such as methanol at elevated temperatures and pressures.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system, such as acetonitrile/water, to yield this compound as a solid.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks and Assignments |
| ¹H NMR | δ 6.8-7.2 (s, 1H, C5-H of imidazole), δ 4.5-4.7 (s, 2H, -CH₂OH), δ 2.6-2.8 (t, 2H, -CH₂-CH₂CH₂CH₃), δ 1.6-1.8 (m, 2H, -CH₂-CH₂CH₂CH₃), δ 1.3-1.5 (m, 2H, -CH₂-CH₂CH₂CH₃), δ 0.9-1.0 (t, 3H, -CH₃) |
| ¹³C NMR | δ 148-152 (C2 of imidazole), δ 130-135 (C4 of imidazole), δ 115-120 (C5 of imidazole), δ 55-60 (-CH₂OH), δ 29-32 (-CH₂-CH₂CH₂CH₃), δ 28-31 (-CH₂-CH₂CH₂CH₃), δ 21-24 (-CH₂-CH₂CH₂CH₃), δ 13-15 (-CH₃) |
| IR (cm⁻¹) | 3200-3400 (O-H stretch, N-H stretch), 2850-2960 (C-H stretch, aliphatic), 1580-1620 (C=N stretch, imidazole ring), 1450-1480 (C=C stretch, imidazole ring), 1000-1050 (C-O stretch) |
| Mass Spec (EI) | M⁺ at m/z 154. Expected fragmentation patterns would involve loss of the butyl chain and the hydroxymethyl group. |
Reactivity Profile
The reactivity of this compound is characterized by the functional groups present: the imidazole ring and the primary alcohol.
Reactions of the Imidazole Ring
-
N-Alkylation/Acylation: The N-1 position of the imidazole ring can be readily alkylated or acylated using appropriate electrophiles under basic conditions.
-
Electrophilic Aromatic Substitution: The imidazole ring is generally resistant to electrophilic substitution due to the deactivating effect of the nitrogen atoms. However, under forcing conditions, substitution can occur, primarily at the C-5 position.
Reactions of the Hydroxymethyl Group
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-butyl-1H-imidazole-4-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid (2-butyl-1H-imidazole-4-carboxylic acid) with stronger oxidizing agents such as potassium permanganate (KMnO₄).
-
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or base-catalyzed conditions to form the corresponding esters.
Caption: Key reactions of this compound.
Biological and Pharmacological Relevance
While this compound is primarily recognized as a synthetic intermediate, the broader class of imidazole derivatives exhibits a wide range of biological activities.[5] These include antifungal, antibacterial, anti-inflammatory, and anticancer properties.
The structural motif of a 2-substituted imidazole is present in several marketed drugs. For instance, the antihypertensive drug Losartan contains a 2-butyl-4-chloro-5-hydroxymethylimidazole core, highlighting the significance of this scaffold in medicinal chemistry.[5]
Although specific studies on the biological activity of this compound are limited, its structural similarity to pharmacologically active compounds suggests potential for further investigation. Its ability to be readily functionalized at both the imidazole nitrogen and the hydroxymethyl group makes it an attractive starting material for the synthesis of compound libraries for screening purposes.
Analytical Methodologies
The purity and identity of this compound are typically assessed using standard analytical techniques.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for purity determination. A mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection is commonly performed using a UV detector at a wavelength around 210-230 nm.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity. A silica gel plate can be used with a mobile phase such as ethyl acetate/methanol or dichloromethane/methanol. Visualization can be achieved using UV light or by staining with iodine.
Spectroscopic Methods
As detailed in Table 2, NMR (¹H and ¹³C), IR, and mass spectrometry are essential for structural elucidation and confirmation.
Caption: Analytical workflow for the characterization of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor to more complex and pharmacologically active molecules. Its basic properties, governed by the imidazole ring, and the reactivity of its hydroxymethyl group offer multiple avenues for chemical modification. While direct biological data on this specific compound is limited, its structural relationship to known therapeutic agents suggests its potential as a scaffold for the discovery of new drugs. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development.
References
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Matrix Fine Chemicals. This compound | CAS 68283-19-2. [Link]
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Pharmaffiliates. CAS No : 68283-19-2 | Product Name : 2-Butyl-4-hydroxymethyl Imidazole. [Link]
- Benchchem. (1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability. [URL not available]
- [Author], [Year]. Physicochemical properties and membrane interactions of anti-apoptotic derivatives 2-(4-fluorophenyl)-3-(pyridin-4-yl)imidazo[1,2-a]pyridine depending on the hydroxyalkylamino side chain length and conformation: an NMR and ESR study. PubMed. [URL not available]
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Wikipedia. Imidazole. [Link]
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PubChem. 4-Imidazolemethanol. [Link]
- [Author], [Year]. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. [URL not available]
- [Author], [Year]. Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives.
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Antimex Chemical Limied. 2-Butyl-4-hydroxyMethyl IMidazole. LookChem. [Link]
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- [Author], [Year]. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. [URL not available]
- [Author], [Year]. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. [URL not available]
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Reddit. Removing imidazole in a workup?. [Link]
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An In-Depth Technical Guide to (2-Butyl-1H-imidazol-4-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of (2-Butyl-1H-imidazol-4-yl)methanol, a pivotal heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 68283-19-2 and a molecular weight of 154.21 g/mol , this compound is most notably recognized as a crucial intermediate in the synthesis of angiotensin II receptor antagonists, including the widely prescribed antihypertensive drug, Losartan. This document serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications.
Core Chemical and Physical Properties
This compound, with the molecular formula C₈H₁₄N₂O, is a substituted imidazole featuring a butyl group at the 2-position and a hydroxymethyl group at the 4-position (sometimes referred to as the 5-position depending on the tautomeric form and nomenclature conventions). The presence of both a lipophilic butyl chain and a hydrophilic alcohol functional group, coupled with the aromatic imidazole core, imparts a unique combination of properties that are instrumental in its synthetic utility.
| Property | Value |
| CAS Number | 68283-19-2 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Butyl-4-hydroxymethylimidazole, (2-Butyl-1H-imidazol-5-yl)methanol |
| Appearance | Off-white to light yellow solid (typical) |
Strategic Importance in Drug Discovery and Development
The primary significance of this compound lies in its role as a precursor to more complex pharmaceutical intermediates. Specifically, it is the foundational scaffold for the synthesis of 2-butyl-4-chloro-5-formylimidazole, a key component in the construction of the angiotensin II receptor blocker, Losartan. The synthesis of Losartan and related sartans has been a major focus in the management of hypertension, making the efficient and scalable production of its intermediates a topic of considerable industrial and academic interest.
The imidazole ring of this compound mimics the side chain of the amino acid histidine, which is relevant for receptor binding interactions. The butyl group provides a necessary lipophilic component, while the hydroxymethyl group serves as a versatile chemical handle for further molecular elaboration.
Caption: Synthetic pathway from this compound to Losartan.
Synthesis and Characterization
While various synthetic routes to derivatives of this compound are well-documented in patent and journal literature, the direct synthesis of the parent compound is a fundamental process. A common conceptual approach involves the construction of the imidazole ring from acyclic precursors, followed by or incorporating the introduction of the butyl and hydroxymethyl functionalities.
General Synthetic Approach
A plausible synthetic strategy begins with the formation of the imidazole core, which can then be functionalized. One common method for imidazole synthesis is the Radziszewski reaction or its modern variations, involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of the title compound, a theoretical pathway could involve:
-
Formation of the Imidazole Ring: Reaction of an appropriate 1,2-dicarbonyl compound with valeraldehyde (pentanal) and a source of ammonia to form 2-butylimidazole.
-
Introduction of the Hydroxymethyl Group: Formylation of the 2-butylimidazole at the 4-position, for instance, through a Vilsmeier-Haack reaction, to yield 2-butyl-1H-imidazole-4-carbaldehyde.
-
Reduction to the Alcohol: Subsequent reduction of the aldehyde functionality using a suitable reducing agent like sodium borohydride to afford the final product, this compound.
Caption: Conceptual synthetic workflow for this compound.
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), a singlet for the methylene protons of the hydroxymethyl group, and signals for the protons on the imidazole ring. The N-H proton of the imidazole may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the four carbons of the butyl group, the carbon of the hydroxymethyl group, and the carbons of the imidazole ring.
-
IR Spectroscopy: Infrared spectroscopy should reveal a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the imidazole. C-H stretching vibrations for the alkyl and aromatic components would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.21 g/mol ).
Reactivity and Handling
The chemical reactivity of this compound is dictated by its functional groups. The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, and it can be converted to esters or ethers. The imidazole ring can be N-alkylated, and the ring itself can participate in electrophilic substitution reactions, although the positions are influenced by the existing substituents.
From a safety perspective, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consulting the material safety data sheet (MSDS) is recommended.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably as a building block for Losartan. Its unique combination of a substituted imidazole core with a reactive hydroxymethyl group provides a robust platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for chemists and researchers working in the field of drug discovery and development.
References
A comprehensive list of references for the synthesis and application of related compounds can be found in scientific journals and patent databases. For specific synthetic procedures and characterization data, researchers are encouraged to consult primary literature sources.
An In-Depth Technical Guide to the Synthesis of (2-Butyl-1H-imidazol-4-yl)methanol
Introduction
(2-Butyl-1H-imidazol-4-yl)methanol is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Losartan, an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] The structural integrity and purity of this imidazole derivative are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the prevalent synthesis pathways for this compound, offering in-depth technical insights, detailed experimental protocols, and an analysis of the critical process parameters for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis
A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. The core structure is a 2,4-disubstituted imidazole. The primary disconnections can be made at the C-N bonds forming the imidazole ring. This suggests a condensation reaction between a three-carbon α-hydroxyketone or equivalent synthon and an amidine. The 2-butyl substituent logically originates from a valeryl derivative, such as valeronitrile or valeraldehyde, which serves as the precursor to the required amidine.
Caption: Retrosynthetic analysis of this compound.
Core Synthesis Pathways
The industrial and laboratory-scale synthesis of this compound and its derivatives often revolves around the construction of the imidazole ring from acyclic precursors. While several routes exist, the most common and economically viable pathway involves the condensation of an amidine with a 1,3-dihydroxyacetone synthon.
Pathway 1: The Amidine Condensation Route
This is the most widely adopted method, prized for its efficiency and use of readily available starting materials. The key transformation is the reaction of pentanimidamide (valeramidine) with dihydroxyacetone in the presence of ammonia.
Overall Reaction Scheme:
Caption: Amidine condensation pathway for imidazole synthesis.
Mechanistic Insights and Rationale:
-
Amidine Formation: The synthesis typically begins with the preparation of the amidine. Valeronitrile is converted to an imidate, such as ethyl valerimidate hydrochloride, via the Pinner reaction using ethanol and hydrogen chloride gas. This step is critical as imidates are more susceptible to nucleophilic attack by ammonia than the parent nitrile. Subsequent ammonolysis of the imidate yields valeramidine hydrochloride.[2] Using the pre-formed hydrochloride salt is advantageous as it improves stability and handling.
-
Imidazole Ring Formation: The core cyclization is a variation of the Debus-Radziszewski imidazole synthesis.[3][4] Valeramidine hydrochloride, dihydroxyacetone, and ammonia are heated under pressure.
-
Causality: The use of elevated temperature and pressure is necessary to drive the multiple condensation and dehydration steps required for ring formation.[5] Ammonia serves both as a nitrogen source for the imidazole ring and as a base to neutralize the hydrochloride salt, liberating the free amidine in situ. Dihydroxyacetone provides the C4-C5 backbone of the imidazole ring. The reaction proceeds through a complex series of condensations between the three components, ultimately cyclizing and aromatizing to form the imidazole ring. The initial product is often the 4,5-dihydroxymethyl substituted imidazole.
-
-
Selective Conversion to the Monohydroxymethyl Product: The direct product of the main cyclization is often (2-butyl-1H-imidazole-4,5-diyl)dimethanol.[6] Converting this to the desired this compound requires selective manipulation. A common strategy involves selective chlorination followed by reduction or oxidation/reduction sequences. For instance, the dimethanol can be converted to 2-butyl-4-chloro-1H-imidazole-5-methanol, which is a key intermediate itself in many Losartan syntheses.[7][8]
Pathway 2: From 2-Butylimidazole
An alternative approach starts with the commercially available 2-butylimidazole. This route circumvents the high-pressure ring formation step but requires a series of functional group interconversions on the imidazole core.
Overall Reaction Scheme: 2-Butylimidazole → 4(5)-Bromo-2-butylimidazole → 4(5)-Hydroxymethyl-2-butylimidazole → (Target Molecule)
Mechanistic Insights and Rationale:
-
Bromination: Direct bromination of 2-butylimidazole yields the 4(5)-bromo derivative.[5] The regioselectivity can be challenging to control, often resulting in a mixture of isomers and dibrominated products.
-
Expertise: Controlling the stoichiometry of bromine and the reaction temperature is crucial to maximize the yield of the monobromo product.
-
-
Hydroxymethylation: The bromo-intermediate can be converted to the hydroxymethyl derivative. This can be achieved via a Grignard reaction followed by quenching with formaldehyde, or through formylation followed by reduction. A more direct hydroxymethylation can be performed using formaldehyde in the presence of a base.[5]
-
Isomer Separation: A significant drawback of this pathway is the formation of 4- and 5-substituted isomers, which can be difficult to separate. This often makes the overall process less efficient for large-scale production compared to the convergent amidine condensation route.
Detailed Experimental Protocol (Pathway 1)
This protocol is a representative example based on established methodologies for the synthesis of the chlorinated intermediate, 2-butyl-4-chloro-5-hydroxymethylimidazole, which is readily converted to the target molecule. The synthesis of the non-chlorinated analog follows a similar initial ring-forming procedure.[9][10]
Step 1: Synthesis of 2-Butyl-4-chloro-5-formylimidazole
This intermediate is a common precursor. It can be synthesized via a Vilsmeier-Haack type reaction on 2-butyl-1H-imidazol-5(4H)-one, which is formed from the condensation of pentamidine hydrochloride and glyoxal.[11]
-
Reaction Setup: To a stirred solution of N,N-dimethylformamide (DMF, 2.5 eq.) in a suitable solvent, slowly add phosphorus oxychloride (POCl₃, 2.5 eq.) at 0-5°C.
-
Addition of Substrate: Add 2-butyl-1H-imidazol-5(4H)-one (1.0 eq.) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the solution with a base (e.g., NaOH solution) to a pH of 7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield 2-butyl-4-chloro-5-formylimidazole.[11]
Step 2: Reduction to (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
The final step is the selective reduction of the aldehyde.
-
Reaction Setup: Dissolve 2-butyl-4-chloro-5-formylimidazole (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0-5°C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise.
-
Causality: Sodium borohydride is a mild reducing agent, ideal for the selective reduction of aldehydes in the presence of the imidazole ring, which is generally stable to these conditions.[1]
-
-
Reaction: Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure.
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The resulting solid, (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, can be purified by recrystallization.
Note: To obtain the non-chlorinated target molecule, this compound, a similar reduction would be performed on 2-butyl-1H-imidazole-4-carbaldehyde.[12]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of key intermediates.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ring Formation | Valeramidine HCl, Dihydroxyacetone, NH₃ | Aqueous/Alcohol | 100-150 (autoclave) | 6-12 | 60-75 |
| Vilsmeier (Formylation & Chlorination) | 2-butyl-1H-imidazol-5(4H)-one, POCl₃, DMF | Dichloromethane | 70-80 | 4-6 | 80-90 |
| Aldehyde Reduction | 2-butyl-4-chloro-5-formylimidazole, NaBH₄ | Methanol | 0-25 | 1-2 | 90-98 |
Troubleshooting and Optimization
-
Low Yield in Ring Formation: This is often due to incomplete reaction or side product formation. Ensure the autoclave is properly sealed to maintain pressure. The quality of dihydroxyacetone (which can dimerize) is critical. Using a slight excess of ammonia can help drive the reaction to completion.
-
Impure Product after Vilsmeier Reaction: The quenching step is highly exothermic and must be controlled to prevent degradation. Ensuring complete neutralization before extraction is key to removing acidic impurities.
-
Over-reduction: While unlikely with NaBH₄, using stronger reducing agents could potentially affect the imidazole ring. Adhering to the recommended stoichiometry and temperature is essential for selectivity.
Conclusion
The synthesis of this compound is a well-established process crucial for the pharmaceutical industry. The most robust and scalable pathway relies on the construction of the imidazole ring via the condensation of valeramidine and dihydroxyacetone. While alternative routes exist, they often present challenges in regioselectivity and overall yield. A thorough understanding of the reaction mechanisms, careful control of process parameters, and rigorous purification are essential to produce this key intermediate with the high purity required for API synthesis.
References
- Vertex AI Search. (2013). LOSARTAN - New Drug Approvals.
- Google Patents. (n.d.). US7041832B2 - Processes for preparing losartan and losartan potassium.
- PrepChem.com. (n.d.). Synthesis of a) 2-Butyl-4-chloro-5-formylimidazole.
- ChemicalBook. (n.d.). (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL synthesis.
- SynHet. (n.d.). 2-(But-1-yl)-4-(hydroxymethyl)-1H-imidazole.
- Biosynth. (n.d.). 2-Butyl-1H-imidazole-4-carbaldehyde.
- Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde.
- ResearchGate. (2014). An Efficient and Green Synthetic Route to Losartan.
- Bangladesh Journals Online. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H.
- Google Patents. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
- Vulcanchem. (n.d.). (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
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- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
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An In-depth Technical Guide to (2-Butyl-1H-imidazol-4-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Butyl-1H-imidazol-4-yl)methanol, a heterocyclic organic compound, holds a significant position in the landscape of modern pharmaceutical synthesis. While not a therapeutic agent itself, its discovery and development are intrinsically linked to the advent of a major class of antihypertensive drugs. This technical guide provides a comprehensive overview of the history, synthesis, and chemical properties of this compound, with a particular focus on its critical role as a key intermediate in the production of angiotensin II receptor antagonists, most notably Losartan. Understanding the chemistry and synthetic pathways of this pivotal molecule offers valuable insights for researchers and professionals engaged in drug discovery and process development.
Historical Context and Discovery
The history of this compound is not one of a standalone discovery but is deeply intertwined with the development of Losartan, the first orally active angiotensin II receptor antagonist. The quest for potent and selective blockers of the renin-angiotensin system in the late 20th century led to the exploration of various heterocyclic scaffolds. The imidazole ring, with its unique electronic and structural properties, emerged as a promising pharmacophore.
While a definitive first synthesis is not prominently documented as a singular event, a seminal publication by Y.-J. Shi and colleagues in 1993, referenced in subsequent patents, laid the groundwork for a practical synthesis of the closely related 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole[1]. This work described the reaction of methyl pentanimidate with 1,3-dihydroxyacetone under ammonia pressure, a foundational step towards obtaining the 2-butyl-4-hydroxymethylimidazole core[1]. The significance of this compound, therefore, became apparent with the elucidation of the Losartan synthetic pathway, where it serves as a crucial building block for constructing the final active pharmaceutical ingredient (API). Its CAS number is 68283-19-2[2][3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 68283-19-2 | [2][3] |
| Molecular Formula | C₈H₁₄N₂O | [2][3] |
| Molecular Weight | 154.21 g/mol | [2][3] |
| Appearance | Off-white to slight yellow solid | [5] |
| Melting Point | 94 °C | [2] |
| Boiling Point (Predicted) | 379.2±17.0 °C | [2] |
| Density (Predicted) | 1.096±0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.81±0.10 | [2] |
| Solubility | Information not widely available, but likely soluble in polar organic solvents. |
Synthesis of this compound
The synthesis of this compound is a critical step in the overall production of various imidazole-based pharmaceuticals. The most cited method is a variation of the Radiszewski imidazole synthesis, which involves the condensation of an amidine with a 1,3-dihydroxyacetone equivalent in the presence of ammonia.
Experimental Protocol: Synthesis via Methyl Pentanimidate and 1,3-Dihydroxyacetone
This protocol is based on the method described by Shi et al. and subsequent patent literature[1].
Materials:
-
Methyl pentanimidate
-
1,3-Dihydroxyacetone
-
Ammonia (gas or solution in a suitable solvent like methanol)
-
Methanol
-
Acetonitrile
-
Sodium hydroxide solution (2.5%)
-
Platinum on carbon (5%)
-
Bismuth sulfate
-
Hydrogen peroxide (50%)
-
Dichloromethane
-
Hexane
Step-by-Step Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve methyl pentanimidate and 1,3-dihydroxyacetone in methanol. The use of methanol is advantageous due to the high solubility of ammonia in it, which can reduce the required pressure[1].
-
Ammonia Addition: Introduce ammonia into the reactor. The reaction is typically carried out at an elevated temperature (e.g., 70°C) and pressure (e.g., 3 bar)[1].
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane and hexane, to yield 2-butyl-4-hydroxymethylimidazole[1]. A reported yield for this step is around 48% with a purity of 97% by HPLC[1].
-
Diagram of the Synthetic Pathway:
Caption: Synthesis of this compound.
Role in Pharmaceutical Synthesis: The Gateway to Losartan
The primary industrial application of this compound is as a pivotal intermediate in the synthesis of Losartan and other sartans. In the Losartan synthesis, it undergoes a series of transformations to build the final drug molecule.
A common synthetic route involves the following key steps:
-
Chlorination and Formylation: The hydroxymethyl group of this compound is often oxidized to a formyl group, and the imidazole ring is chlorinated to produce 2-butyl-4-chloro-5-formylimidazole. This intermediate is a crucial component in many Losartan synthesis pathways[6].
-
Alkylation: The 2-butyl-4-chloro-5-formylimidazole is then alkylated with a substituted benzyl bromide derivative.
-
Reduction: The formyl group is subsequently reduced back to a hydroxymethyl group.
-
Coupling and Tetrazole Formation: The final steps involve coupling with the biphenyl moiety and the formation of the characteristic tetrazole ring to yield Losartan.
Diagram of the Role in Losartan Synthesis:
Caption: Key transformations of the imidazole core in Losartan synthesis.
Biological Activity and Pharmacological Profile
There is a scarcity of publicly available data on the specific biological activities of this compound itself. Its primary role in the scientific literature and industrial applications is that of a synthetic intermediate. Therefore, its pharmacological profile is not well-characterized.
However, the broader class of 2-butyl-imidazole derivatives has been extensively studied, leading to the development of potent angiotensin II receptor antagonists[7]. The 2-butyl group and the imidazole scaffold are crucial for the high-affinity binding to the AT1 receptor, which is the mechanism of action for drugs like Losartan.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor the progress of the synthesis[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) and the imidazole ring.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a vital class of antihypertensive drugs. While its own discovery may not be a celebrated event in medicinal chemistry, its importance is underscored by its indispensable role in the multi-step synthesis of Losartan and related compounds. A thorough understanding of its synthesis and chemical properties is essential for chemists and pharmaceutical scientists working on the process development and manufacturing of these life-saving medications. Future research may explore alternative, more efficient, and greener synthetic routes to this key intermediate, further optimizing the production of angiotensin II receptor antagonists.
References
- Shi, Y.-J., et al. (1993). A practical synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole. Synthetic Communications, 23(19), 2623-2630.
- Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H -imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Bangladesh Journal of Scientific and Industrial Research, 57(4), 231-240.
-
PubChem. (n.d.). 2-Butyl-5-hydroxymethylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole. US20080200690A1.
-
Hakkimane, S. S., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(40), 28205-28224. Retrieved from [Link]
-
Antimex Chemical Limited. (n.d.). 2-Butyl-4-hydroxyMethyl IMidazole. LookChem. Retrieved from [Link]
-
Ramesh, D., & Raghunandan, N. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Trade Science Inc. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). (2-Butyl-1H-imidazol-5-yl)methanol. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of (2-Butyl-1H-imidazol-4-yl)methanol in Different Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of (2-Butyl-1H-imidazol-4-yl)methanol, a heterocyclic compound with potential applications in drug discovery. Due to the limited availability of public quantitative data for this specific molecule, this document emphasizes the foundational principles governing its solubility, predictive analysis based on its structure, and detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to clinical application, solubility is a paramount physicochemical property.[3] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of a promising therapeutic agent.[2] Conversely, understanding a compound's solubility in various organic solvents is essential for synthesis, purification, and the development of diverse dosage forms.[4]
This compound, with its imidazole core, presents an interesting case study in solubility. The imidazole ring is ionizable, and the presence of a butyl group and a hydroxymethyl group introduces both lipophilic and hydrophilic characteristics. This structural duality suggests a complex solubility profile that is highly dependent on the solvent system.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[5] The principle of "like dissolves like" serves as a fundamental guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6][7]
Structural Analysis of this compound
To predict the solubility of this compound, we must first dissect its molecular structure:
-
Imidazole Ring: This heterocyclic amine is polar and capable of both hydrogen bond donation (from the N-H group) and acceptance (at the lone pair of the other nitrogen). This feature suggests solubility in polar protic solvents.
-
Butyl Group: The four-carbon alkyl chain is non-polar and will contribute to solubility in lipophilic, non-polar solvents.
-
Hydroxymethyl Group (-CH₂OH): This group is polar and can participate in hydrogen bonding, enhancing solubility in polar protic solvents like water and alcohols.[8]
A closely related compound, (2-butyl-5-chloro-1H-imidazol-4-yl)methanol, is reported to have slight solubility in acetone, DMSO, and methanol.[9] This provides an empirical basis for predicting the solubility of our target compound in similar polar solvents.
Predicted Solubility in Different Solvent Classes
Based on the structural features, we can anticipate the following solubility trends:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The imidazole and hydroxymethyl groups can form strong hydrogen bonds with protic solvents.[6] |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | The polar nature of the imidazole ring allows for strong dipole-dipole interactions with these solvents.[10] |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule, dominated by the imidazole and hydroxymethyl groups, is mismatched with non-polar solvents.[8] |
| Chlorinated | Dichloromethane | Moderate | Offers a balance of polarity that may effectively solvate both the polar and non-polar regions of the molecule.[10] |
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical determination of solubility is essential for accurate characterization.[11] The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[12]
The Shake-Flask Method: A Protocol
This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.[13]
Protocol:
-
Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure equilibrium is reached.[14]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[14] A rotary shaker at around 300 RPM is a good starting point.[14]
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Separate the saturated supernatant from the solid material by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[14]
-
Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][2]
-
Calculation: The solubility is then calculated from the measured concentration and the dilution factor.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
pH-Dependent Solubility and pKa Determination
For ionizable compounds like this compound, solubility can be significantly influenced by the pH of the medium.[14] The imidazole ring can be protonated at lower pH values, leading to a positively charged species that is generally more water-soluble. Understanding the pKa (the pH at which the compound is 50% ionized) is crucial for predicting and explaining this behavior.
Potentiometric Titration for pKa and Solubility Determination
Potentiometric titration is a precise method for determining the pKa of a compound and can also be adapted to measure solubility.[15][16][17]
Protocol for pKa Determination:
-
Calibration: Calibrate a pH meter using standard buffers.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (often a co-solvent mixture if aqueous solubility is low) to a concentration of at least 10⁻⁴ M.[17]
-
Titration: Place the solution in a reaction vessel and immerse the pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), depending on the nature of the compound.
-
Data Acquisition: Record the pH after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.[18]
Diagram: Relationship between pH, pKa, and Solubility
Caption: Ionization state and its effect on the aqueous solubility of a basic compound.
Conclusion and Future Directions
This guide has provided a theoretical framework and practical methodologies for understanding and determining the solubility of this compound. While a predicted solubility profile has been presented based on its chemical structure, it is imperative for researchers to perform empirical studies as outlined to obtain quantitative data. The shake-flask method remains the benchmark for thermodynamic solubility, while potentiometric titration is invaluable for characterizing the pH-dependent behavior of this ionizable compound. Such data are indispensable for advancing the development of this compound as a potential therapeutic agent.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]
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How do you perform the shake flask method to determine solubility? - Quora. [Link]
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Solvent - Wikipedia. [Link]
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Shake Flask Method Summary - BioAssay Systems. [Link]
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]
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Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed. [Link]
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solubility experimental methods.pptx - Slideshare. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. [Link]
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Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
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Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
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ELI5 the polarity of solvents and how it affects solubility : r/explainlikeimfive - Reddit. [Link]
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3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]
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How Does Solvent Polarity Impact Compound Solubility? - YouTube. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
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Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of (2-Butyl-1H-imidazol-4-yl)methanol
Abstract
This technical guide provides a comprehensive exploration of the potential biological activity of the novel small molecule, (2-Butyl-1H-imidazol-4-yl)methanol. Drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous imidazole-containing compounds, and robust preclinical testing methodologies, we posit that this molecule holds significant promise as a modulator of the renin-angiotensin system (RAS), specifically as an angiotensin II receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the initial stages of investigation, from theoretical framework to practical in vitro and in vivo experimental designs. We will delve into the causal logic behind proposed experimental choices, emphasizing self-validating protocols to ensure scientific integrity. All key claims and protocols are substantiated with citations to authoritative sources.
Introduction: The Rationale for Investigating this compound
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antifungal, anti-inflammatory, and anticancer properties.[1][2] Of particular interest is the established role of imidazole derivatives as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.[3] Marketed drugs such as losartan and lisinopril, which feature imidazole or bioisosteric moieties, underscore the therapeutic success of targeting the RAS in the management of hypertension.[4]
This compound shares key structural features with known AT1 receptor blockers. The 2-butyl substituent on the imidazole ring is a common feature in several potent antagonists, contributing to favorable hydrophobic interactions within the receptor's binding pocket. The 4-hydroxymethyl group offers a potential site for hydrogen bonding, which can enhance binding affinity and selectivity. Based on these structural analogies, we hypothesize that this compound will exhibit significant AT1 receptor antagonism, making it a compelling candidate for development as an antihypertensive agent.
This guide will outline a logical, stepwise approach to validating this hypothesis, beginning with foundational in vitro assays to establish target engagement and concluding with in vivo models to assess physiological effects.
Proposed Mechanism of Action: Angiotensin II Receptor Antagonism
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to the AT1 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[5][6]
We propose that this compound acts as a competitive antagonist at the AT1 receptor. By occupying the same binding site as angiotensin II, it prevents the endogenous ligand from activating the receptor, thereby inhibiting its downstream physiological effects. This proposed mechanism is consistent with the established pharmacology of numerous imidazole-based antihypertensive drugs.[3]
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Angiotensin II Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human AT1 receptor.
Rationale: A competitive radioligand binding assay is a robust and sensitive method to quantify the direct interaction between a test compound and its target receptor. [6]This assay will provide a quantitative measure of how strongly our compound of interest binds to the AT1 receptor.
Protocol:
-
Membrane Preparation:
-
Culture a cell line stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration. [5]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II).
-
Add increasing concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled known antagonist like losartan).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter. [5][7]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome and Data Presentation:
We anticipate that this compound will exhibit a concentration-dependent displacement of the radioligand, yielding a sigmoidal dose-response curve. A low nanomolar Ki value would indicate high binding affinity and warrant further investigation.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | (Hypothetical) 15.2 | (Hypothetical) 8.5 |
| Losartan (Positive Control) | 10.8 | 6.0 |
General Cytotoxicity Assessment
Objective: To evaluate the potential cytotoxicity of this compound in a relevant cell line.
Rationale: It is crucial to assess the general toxicity of a potential drug candidate early in the discovery process to ensure that its biological effects are not due to non-specific cytotoxicity. [8][9]The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. [10] Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HEK293 or the AT1-expressing cell line used previously) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. [10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).
-
Expected Outcome and Data Presentation:
A high CC50 value (ideally in the micromolar range or higher) would indicate low cytotoxicity and a favorable safety profile for the compound.
| Compound | CC50 (µM) on HEK293 cells (48h) |
| This compound | (Hypothetical) > 100 |
| Doxorubicin (Positive Control) | 0.5 |
In Vivo Evaluation: Assessing Physiological Relevance
Following promising in vitro data, the next critical step is to evaluate the efficacy of this compound in a living organism. Animal models of hypertension are essential for this purpose. [11]
Caption: A comprehensive workflow for the in vivo assessment of this compound.
Spontaneously Hypertensive Rat (SHR) Model
Objective: To determine the in vivo antihypertensive efficacy of this compound.
Rationale: The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of essential hypertension in humans, making it an ideal choice for screening potential antihypertensive drugs. [11][12] Protocol:
-
Animal Model:
-
Use adult male SHRs with established hypertension.
-
Acclimatize the animals to the housing conditions and blood pressure measurement procedures.
-
-
Drug Administration:
-
Administer this compound orally or via intraperitoneal injection at various doses.
-
Include a vehicle control group and a positive control group (e.g., treated with losartan).
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at regular intervals post-administration using a non-invasive tail-cuff method. [13]
-
-
Data Analysis:
-
Compare the changes in blood pressure in the treated groups to the vehicle control group.
-
Determine the dose-dependent effect of the compound on blood pressure reduction.
-
Expected Outcome and Data Presentation:
A significant and dose-dependent reduction in blood pressure in the SHRs treated with this compound, as compared to the vehicle control, would provide strong evidence of its antihypertensive activity.
| Treatment Group | Dose (mg/kg) | Maximum Reduction in Mean Arterial Pressure (mmHg) |
| Vehicle Control | - | (Hypothetical) -2 ± 1.5 |
| This compound | 10 | (Hypothetical) -15 ± 3.2 |
| This compound | 30 | (Hypothetical) -28 ± 4.1 |
| Losartan | 10 | (Hypothetical) -30 ± 3.8 |
Pharmacokinetic Considerations
A preliminary assessment of the pharmacokinetic properties of this compound is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The imidazole moiety can influence these properties. [1][14]Initial studies could involve analyzing plasma concentrations of the compound over time after administration to rats to determine key parameters such as half-life, bioavailability, and clearance.
Conclusion and Future Directions
Based on its structural similarity to known angiotensin II receptor antagonists and the well-established biological activities of imidazole-containing compounds, this compound presents a compelling starting point for a drug discovery program aimed at developing novel antihypertensive therapies. The in-depth technical guide provided herein outlines a logical and robust preclinical evaluation strategy. Positive outcomes from these studies would pave the way for more advanced preclinical development, including detailed toxicology studies, formulation development, and ultimately, clinical trials. The multifaceted nature of the imidazole scaffold also suggests that future research could explore its potential in other therapeutic areas.
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Greentech Bioscience. (n.d.). Animal Models of Hypertension. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. Retrieved from [Link]
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Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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IJARSCT. (2024). Review on: Experimental Screening Methods for Antihypertensive Agents. Retrieved from [Link]
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Thermochemical properties of (2-Butyl-1H-imidazol-4-yl)methanol
An In-depth Technical Guide to the Thermochemical Properties of (2-Butyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. Among these, thermochemical characteristics such as enthalpy of formation, thermal stability, and phase behavior are paramount. They govern crucial drug development attributes including chemical stability, solubility, and manufacturability.[4][5] This guide provides a comprehensive framework for both the computational prediction and experimental determination of the key thermochemical properties of this compound. By integrating theoretical principles with actionable, field-proven protocols, this document serves as a roadmap for researchers to generate the critical data needed to de-risk and accelerate the development of imidazole-based drug candidates.
Introduction: The Significance of Thermochemical Properties in Imidazole-Based Drug Candidates
The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][6] The compound this compound, featuring a butyl group at the C2 position and a hydroxymethyl group at the C4 position, represents a versatile building block for creating novel therapeutics. The substituents on the imidazole ring play a crucial role in modulating not only the pharmacological activity but also the molecule's fundamental energetic and physical properties.
A deep understanding of a molecule's thermochemistry is essential for navigating the complexities of pharmaceutical development.[7] Key properties and their implications include:
-
Enthalpy of Formation (ΔfH°) : This fundamental value represents the energy stored within the molecule's chemical bonds. It is a critical input for predicting reaction enthalpies and assessing the intrinsic stability of the molecule relative to its constituent elements.[8][9]
-
Thermal Stability & Decomposition : The temperatures at which a compound melts and decomposes are critical parameters. These dictate the viable conditions for manufacturing, purification, and storage, and are essential for ensuring the safety and purity of the final drug product.[10][11][12] An increase of just 10°C can dramatically accelerate degradation reactions.[11]
-
Phase Transitions (Melting & Fusion Enthalpy) : The melting point and the energy required to melt the solid (enthalpy of fusion) provide insights into the crystal lattice energy. These values are directly related to the compound's solubility and physical stability, influencing everything from dissolution rates in the body to the choice of formulation excipients.[12]
This guide will systematically detail the methodologies required to characterize these properties for this compound, providing a robust foundation for its potential development as a drug candidate.
Computational Prediction of Thermochemical Properties
Before embarking on costly and time-consuming experimental work, computational chemistry offers a powerful and efficient means to predict the thermochemical properties of a molecule.[7] Quantum chemical methods, particularly Density Functional Theory (DFT), provide reliable estimates that can guide experimental design and help rationalize observed behaviors.[13][14]
Rationale and Approach
The goal of the computational workflow is to find the most stable three-dimensional arrangement of the atoms (the optimized geometry) and then to calculate its electronic energy. From this, key thermochemical data such as enthalpy, entropy, and Gibbs free energy can be derived. The B3LYP functional combined with a Pople-style basis set like 6-311G(d,p) has been shown to provide a good balance of accuracy and computational cost for imidazole derivatives and other organic molecules.[8][13][14]
Protocol: DFT-Based Thermochemical Analysis
This protocol outlines the steps for calculating the thermochemical properties of this compound using a typical quantum chemistry software package like Gaussian.
-
Structure Generation :
-
Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, GaussView).
-
Convert the 2D structure to a preliminary 3D conformation. Ensure correct bond orders and atom types.
-
-
Geometry Optimization :
-
Set up a geometry optimization calculation. This step finds the lowest energy conformation of the molecule.
-
Method : B3LYP
-
Basis Set : 6-31G(d) (A smaller basis set for a faster, initial optimization).
-
Keywords : Opt, Freq (The Freq keyword is crucial to confirm the optimized structure is a true energy minimum).
-
Verification : After the calculation, confirm that there are no imaginary frequencies. An imaginary frequency indicates a transition state, not a stable structure.
-
-
Final Single-Point Energy and Thermochemistry :
-
Using the optimized geometry from the previous step, perform a more accurate single-point energy calculation with a larger basis set.
-
Method : B3LYP
-
Basis Set : 6-311+G(d,p) (A larger, more robust basis set for higher accuracy).[8][15]
-
Keywords : Freq (This will compute the thermochemical data at the specified level of theory).
-
Data Extraction : From the output file, extract the key thermochemical values at the standard temperature and pressure (298.15 K and 1 atm).
-
Computational Workflow Diagram
Caption: Workflow for computational thermochemistry prediction.
Table of Predicted Thermochemical Data
The following table presents a template for the key quantitative data that would be obtained from the computational analysis described above.
| Parameter | Symbol | Predicted Value (Units) | Significance in Drug Development |
| Standard Enthalpy of Formation | ΔfH° | Value from calculation (kJ/mol) | Intrinsic molecular stability. |
| Standard Molar Entropy | S° | Value from calculation (J/mol·K) | Measure of molecular disorder; affects free energy. |
| Heat Capacity at Constant Volume | Cv | Value from calculation (J/mol·K) | Ability of the molecule to store thermal energy. |
| Gibbs Free Energy of Formation | ΔfG° | Value from calculation (kJ/mol) | Spontaneity of formation; key indicator of stability. |
Experimental Determination of Thermochemical Properties
While computational methods provide excellent estimates, experimental validation is non-negotiable for regulatory submission and to ensure the accuracy of process safety assessments. The two primary techniques for thermal analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9][10][12]
Key Experimental Techniques
-
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion (the energy required to melt the solid), and can also measure heat capacity.[12][16][17]
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose and to identify the loss of volatiles like water or solvents.[10][18]
Protocol: Thermal Analysis using DSC and TGA
-
Sample Preparation :
-
Ensure the sample of this compound is of high purity, as impurities can significantly affect thermal transitions.
-
Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
-
Instrument Setup (DSC) :
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere : Nitrogen, flowing at a rate of 50 mL/min.
-
Temperature Program :
-
Equilibrate at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
-
-
-
Instrument Setup (TGA) :
-
Place the sample pan onto the TGA balance.
-
Atmosphere : Nitrogen, flowing at a rate of 50 mL/min.
-
Temperature Program :
-
Equilibrate at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).[10]
-
-
-
Data Analysis :
-
DSC Thermogram :
-
The melting point (Tm) is identified as the onset or peak of the endothermic event.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
-
-
TGA Thermogram :
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
-
Experimental Characterization Workflow
Caption: Experimental workflow for thermal characterization.
Table of Experimental Thermochemical Data
This table should be populated with the results obtained from the experimental analysis.
| Parameter | Symbol | Experimental Value (Units) | Significance in Drug Development |
| Melting Point | Tm | Value from DSC (°C) | Defines upper limit for solid processing; related to solubility. |
| Enthalpy of Fusion | ΔHfus | Value from DSC (kJ/mol) | Insight into crystal lattice energy; impacts solubility. |
| Decomposition Temperature | Td | Value from TGA (°C) | Critical for defining storage and handling limits; safety parameter. |
Application and Impact in Pharmaceutical Development
The true value of thermochemical data is realized when it is integrated into the broader drug development process. These fundamental properties influence critical decisions that can determine the success or failure of a drug candidate.
-
Stability and Shelf-Life Prediction : The decomposition temperature from TGA is a direct measure of thermal stability.[5] This data, often combined with Arrhenius kinetics, allows for the prediction of the drug's shelf-life under various storage conditions, a key requirement for regulatory approval.[11]
-
Formulation Strategy : A high melting point and large enthalpy of fusion suggest strong intermolecular forces within the crystal lattice, which often correlates with poor aqueous solubility.[12] This knowledge prompts the formulation scientist to explore enabling strategies such as amorphous solid dispersions, salt formation, or particle size reduction to improve bioavailability.
-
Process Chemistry and Safety : Knowing the thermal stability limits is crucial for the safe scale-up of the synthesis of the active pharmaceutical ingredient (API). It ensures that drying and milling processes are conducted at temperatures well below the onset of decomposition, preventing degradation and ensuring the safety of the operation.
Diagram: Influence of Thermochemistry on Drug Development
Caption: Role of thermochemical data in the drug development pipeline.
Conclusion
While specific experimental thermochemical data for this compound is not yet widely published, this guide establishes a clear and comprehensive pathway for its determination. By synergistically employing computational prediction and robust experimental techniques like DSC and TGA, researchers can generate the essential data package needed to evaluate its viability as a drug candidate. This integrated approach not only provides fundamental physical constants but also delivers actionable insights that directly influence formulation design, process safety, and regulatory strategy. A thorough characterization of these properties is a foundational step in transforming a promising molecule into a safe and effective medicine.
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The Strategic Design and Therapeutic Potential of (2-Butyl-1H-imidazol-4-yl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (2-Butyl-1H-imidazol-4-yl)methanol core is a privileged scaffold in medicinal chemistry, most notably recognized for its integral role in the development of potent angiotensin II receptor blockers (ARBs). This technical guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this versatile chemical entity and its analogs. We will dissect the strategic considerations underpinning synthetic methodologies, delve into the nuanced structure-activity relationships (SAR) that govern biological activity, and explore the pharmacological profile of these compounds. Beyond their established role in cardiovascular medicine, we will also examine emerging evidence for their potential in other therapeutic areas, including oncology, inflammation, and infectious diseases. This guide is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-butyl-imidazole framework.
The this compound Scaffold: A Cornerstone of Modern Drug Discovery
The imidazole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly sought-after component in drug design.[2] The strategic incorporation of a butyl group at the 2-position and a hydroxymethyl moiety at the 4-position of the imidazole ring has given rise to a class of compounds with significant therapeutic impact, particularly in the management of hypertension.[3]
The this compound core serves as a key building block for several marketed ARBs, which are mainstays in the treatment of cardiovascular diseases.[4] The butyl group often plays a crucial role in occupying a hydrophobic pocket within the target receptor, while the hydroxymethyl group provides a handle for further chemical modification to modulate physicochemical properties and enhance biological activity.[5]
Synthesis and Derivatization Strategies: Building a Diverse Chemical Library
The efficient synthesis of the this compound core and the subsequent generation of diverse analog libraries are critical for successful drug discovery campaigns. Several synthetic routes have been developed, each with its own advantages and strategic considerations.
Core Synthesis of this compound
A practical and widely adopted method for the synthesis of the core structure involves the reaction of methyl pentanimidate with 1,3-dihydroxyacetone in the presence of ammonia.[6] This approach, while effective, often requires elevated temperatures and pressures. However, optimization of reaction conditions, including the choice of solvent, can significantly reduce the required pressure to more manageable levels.[6]
An alternative and efficient pathway to a key precursor, 2-butyl-4-chloro-5-formylimidazole, involves a multi-step sequence starting from the condensation of pentamidine hydrochloride with glyoxal.[2] This intermediate can then be readily converted to the desired (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.[4]
Experimental Protocol: Synthesis of 2-Butyl-4-chloro-5-formylimidazole (A Key Precursor)
-
Step 1: Condensation. Pentamidine hydrochloride is reacted with glyoxal in a suitable solvent system, maintaining a pH of 6.0-7.5.
-
Step 2: Dehydration. The product from Step 1 is dehydrated to yield 2-butyl-1H-imidazol-5(4H)-one.
-
Step 3: Vilsmeier-Haack Reaction. The 2-butyl-1H-imidazol-5(4H)-one is treated with a Vilsmeier reagent (e.g., phosphorus oxychloride and N,N-dimethylformamide) to afford 2-butyl-4-chloro-5-formylimidazole.[2]
Derivatization of the Core Scaffold
The this compound core offers multiple points for chemical modification to explore the SAR and optimize drug-like properties. Key derivatization strategies include:
-
N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be readily alkylated or arylated to introduce a variety of substituents. This position is often exploited to introduce the biphenyl tetrazole moiety characteristic of many ARBs.[4]
-
Modification of the 4-Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a wide array of functional groups through reactions such as reductive amination, esterification, and amidation.[3]
-
Substitution at the 5-Position: The 5-position of the imidazole ring can be functionalized, for instance, through chlorination, to further modulate the electronic and steric properties of the molecule.[7]
The following diagram illustrates a general workflow for the synthesis and derivatization of the this compound core.
Caption: A generalized workflow for the synthesis and derivatization of this compound.
Therapeutic Applications: Beyond Cardiovascular Disease
While the primary therapeutic application of this compound derivatives is in the treatment of hypertension as ARBs, the inherent biological activity of the imidazole scaffold suggests potential in other therapeutic areas.[8]
Angiotensin II Receptor Blockade
Derivatives of this compound are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor.[9] By blocking the binding of angiotensin II to the AT1 receptor, these compounds inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[10] The following diagram illustrates the mechanism of action of these compounds within the renin-angiotensin-aldosterone system (RAAS).
Caption: Mechanism of action of this compound derivatives as Angiotensin II Receptor Blockers.
Emerging Therapeutic Areas
-
Anticancer Activity: The imidazole nucleus is present in numerous compounds with demonstrated anticancer properties.[11] Some imidazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the suppression of signaling pathways like PI3K/AKT/mTOR.[12] While specific studies on this compound derivatives in cancer are limited, the scaffold represents a promising starting point for the design of novel anticancer agents.[1]
-
Anti-inflammatory Effects: Benzimidazole derivatives, which share a similar heterocyclic core, have shown significant anti-inflammatory and analgesic activities.[13][14] The anti-inflammatory potential of novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has been demonstrated, suggesting that the broader imidazole class warrants investigation for inflammatory conditions.[15]
-
Antimicrobial Properties: Imidazole-containing compounds have a long history as antimicrobial agents.[16] The imidazole ring is a key component of many antifungal drugs.[7] The development of novel imidazole derivatives continues to be an active area of research for combating bacterial and fungal infections, particularly in the face of growing antimicrobial resistance.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the imidazole core and its appended functionalities.
Table 1: Key Structure-Activity Relationships for Angiotensin II Receptor Antagonism
| Molecular Feature | Observation | Implication for Design |
| 2-Butyl Group | The n-butyl group effectively occupies a hydrophobic pocket in the AT1 receptor, contributing significantly to binding affinity.[5] | Maintaining or optimizing the length and branching of this alkyl chain is crucial for potency. |
| 4-Hydroxymethyl Group | This group can act as a hydrogen bond donor and provides a versatile handle for introducing other functionalities. Its conversion to a carboxylic acid can enhance binding.[3] | Derivatization at this position can be used to fine-tune solubility, metabolic stability, and receptor interactions. |
| N1-Substituent | The introduction of a biphenylmethyl group at the N1-position is a common feature of potent ARBs.[6] | The ortho-position of the distal phenyl ring is often substituted with an acidic group (e.g., tetrazole or carboxylic acid) to mimic the C-terminal carboxylate of angiotensin II.[6] |
| 5-Position Substituent | Introduction of a chloro group at the 5-position can enhance potency.[7] | Halogenation at this position can modulate the electronic properties of the imidazole ring and improve ligand-receptor interactions. |
Pharmacological Profile: A Look at Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of this compound derivatives are critical to their therapeutic efficacy and safety. As this scaffold is central to many ARBs, we can draw insights from the broader class of imidazole-based ARBs.
Pharmacokinetics
-
Absorption: Oral bioavailability of imidazole-based ARBs can be variable.[9]
-
Distribution: These compounds are generally highly protein-bound and have relatively small volumes of distribution.[9]
-
Metabolism: Hepatic metabolism is a common route of elimination, with some ARBs having active metabolites.[9]
-
Excretion: Both renal and fecal excretion are observed for this class of drugs.[9]
Pharmacodynamics
The primary pharmacodynamic effect of these compounds is the competitive antagonism of the AT1 receptor.[9] This leads to a dose-dependent reduction in blood pressure. The onset and duration of action can be influenced by the specific chemical structure of the derivative, affecting its binding kinetics and dissociation from the receptor.[17]
Experimental Protocol: In Vitro Angiotensin II Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the human AT1 receptor.
-
Radioligand Binding: Incubate the membranes with a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan) in the presence of varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
Future Directions and Conclusion
The this compound scaffold has proven to be a remarkably successful platform for the development of cardiovascular drugs. The well-established synthetic routes and a deep understanding of the SAR for AT1 receptor antagonism provide a solid foundation for further optimization and the design of next-generation ARBs with improved pharmacological profiles.
Furthermore, the emerging evidence for the activity of imidazole-containing compounds in oncology, inflammation, and infectious diseases suggests that the therapeutic potential of this compound derivatives is far from fully realized. Future research should focus on systematically exploring the derivatization of this core to generate novel chemical entities with diverse biological activities. The application of modern drug discovery technologies, such as computational modeling and high-throughput screening, will undoubtedly accelerate the identification of new lead compounds based on this versatile and valuable scaffold.
References
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Angiotensin receptor blockers: pharmacology and clinical significance. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Discovery and development of aryl-fused imidazole-based angiotensin II antagonists. (1994). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). PubMed. Retrieved January 12, 2026, from [Link]
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(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol. (n.d.). Dana Bioscience. Retrieved January 12, 2026, from [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). PubMed. Retrieved January 12, 2026, from [Link]
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Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2025). PubMed Central. Retrieved January 12, 2026, from [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). PubMed Central. Retrieved January 12, 2026, from [Link]
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Anticancer studies of novel 2-iodo -4-hydroxymethyl -1, 5 – diphenyl substituted-1H-imidazole derivatives. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
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CAS No : 68283-19-2 | Product Name : 2-Butyl-4-hydroxymethyl Imidazole. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Selective Angiotensin II AT2 Receptor Agonists: Arylbenzylimidazole Structure−Activity Relationships. (2005). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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Imidazoles as potential anticancer agents. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]
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Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PubMed Central. Retrieved January 12, 2026, from [Link]
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Pharmacology of Angiotensin Receptor Blockers (ARBs) and ACE Inhibitors in Cardiovascular Disease. (2024). Walsh Medical Media. Retrieved January 12, 2026, from [Link]
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Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. (2022). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][9] phenanthroline derivative for the treatment of colorectal cancer. (2022). PubMed. Retrieved January 12, 2026, from [Link]
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2-Butyl-4-hydroxyMethyl IMidazole. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
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Divergent Spatiotemporal Interaction of Angiotensin Receptor Blocking Drugs with Angiotensin Type 1 Receptor. (2019). PubMed Central. Retrieved January 12, 2026, from [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
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Non-steroidal antiinflammatory agents. Synthesis of novel 2-pyrazolyl-4(3H)-quinazolinones. (1990). PubMed. Retrieved January 12, 2026, from [Link]
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Methodological & Application
Synthesis of (2-Butyl-1H-imidazol-4-yl)methanol step-by-step protocol
An In-depth Technical Guide to the Synthesis of (2-Butyl-1H-imidazol-4-yl)methanol
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted imidazole core is a feature in various pharmacologically active agents. This technical guide provides a detailed, step-by-step protocol for the synthesis of this compound, focusing on a robust and accessible laboratory method. The primary synthetic strategy detailed herein involves the selective reduction of the commercially available precursor, 2-Butyl-1H-imidazole-4-carbaldehyde. As a Senior Application Scientist, this note emphasizes not only the procedural steps but also the underlying chemical principles, reaction monitoring, and rigorous characterization required to ensure a high-purity final product.
Core Synthesis Pathway: An Overview
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific target, the formyl group of 2-Butyl-1H-imidazole-4-carbaldehyde is reduced to a hydroxymethyl group. The chosen reagent, sodium borohydride (NaBH₄), is a mild and selective reducing agent, ideal for this purpose due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1][2] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Visualizing the Workflow
Caption: Synthetic route for this compound.
Materials and Reagents
Proper preparation and sourcing of high-quality materials are critical for the success and reproducibility of the synthesis.
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |
| 2-Butyl-1H-imidazole-4-carbaldehyde | 68282-49-5 | C₈H₁₂N₂O | 152.19 | ≥97% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | ≥98% | TCI Chemicals |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade | MilliporeSigma |
| Thin Layer Chromatography (TLC) Plates | N/A | Silica Gel 60 F₂₅₄ | N/A | N/A | Merck |
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. Adjustments can be made accordingly for different scales.
Part 1: Reaction Setup and Execution
-
Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Butyl-1H-imidazole-4-carbaldehyde (0.76 g, 5.0 mmol) in 25 mL of anhydrous methanol.
-
Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling step is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Reagent Addition : To the cooled, stirring solution, add sodium borohydride (0.28 g, 7.5 mmol, 1.5 equivalents) portion-wise over 15-20 minutes.
-
Expert Insight : Adding the NaBH₄ in small portions prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature spike, which could lead to side reactions. The use of 1.5 equivalents ensures the complete consumption of the starting aldehyde.
-
-
Reaction Progression : After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase : A mixture of ethyl acetate and methanol (e.g., 9:1 v/v) is typically effective.
-
Visualization : Use a UV lamp (254 nm) to visualize the spots. The product, this compound, will have a lower Rf value than the starting aldehyde due to its increased polarity. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
-
Part 2: Work-up and Product Isolation
-
Quenching : Once the reaction is complete, cool the flask again in an ice-water bath. Cautiously add 10 mL of deionized water dropwise to quench the excess sodium borohydride. Vigorous gas evolution (hydrogen) will be observed.
-
Causality Explanation : The addition of water hydrolyzes the unreacted NaBH₄ and the borate-ester complexes formed during the reaction, liberating the desired alcohol.
-
-
Solvent Removal : Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.
-
Extraction : Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Trustworthiness Note : Multiple extractions are performed to ensure the complete transfer of the product from the aqueous phase to the organic phase, maximizing the yield.
-
-
Washing and Drying : Combine the organic layers and wash them with brine (saturated NaCl solution, 1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.
Part 3: Purification
-
Recrystallization : The crude product can be purified by recrystallization. A suitable solvent system must be determined empirically, but acetonitrile or a mixture of ethyl acetate and hexane is often effective for similar imidazole derivatives.[3]
-
Procedure : Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain pure this compound.[3]
Trustworthiness: Characterization and Validation
To confirm the identity and purity of the synthesized this compound (CAS: 68283-19-2), the following analytical techniques are essential.[4][5][6]
| Analysis Method | Expected Outcome |
| Melting Point | A sharp melting point consistent with literature values indicates high purity. |
| ¹H NMR (e.g., in CDCl₃) | The spectrum should show characteristic peaks for the butyl group (triplet, sextet, sextet, triplet), a singlet for the -CH₂OH group (around 4.5 ppm), a singlet for the imidazole C5-H, and broad signals for the N-H and O-H protons. The disappearance of the aldehyde proton signal (around 9.5 ppm) confirms the reaction's success. |
| ¹³C NMR (e.g., in CDCl₃) | The spectrum should show distinct signals for the four carbons of the butyl chain, the three imidazole ring carbons, and a peak for the hydroxymethyl carbon (around 55-60 ppm). |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 155.12, consistent with the molecular formula C₈H₁₄N₂O. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the final purity of the compound, which should ideally be >98%. |
Safety Precautions
-
Sodium Borohydride : Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanol : Flammable and toxic. Avoid inhalation and skin contact. All operations should be performed in a fume hood.
-
Ethyl Acetate : Flammable liquid. Keep away from ignition sources.
References
-
ChemBK. 2-BUTYLIMIDAZOLE. [Link]
-
Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(20), 2971-2977. [Link]
- Shi, Y.-J., et al. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole. U.S.
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Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Taylor & Francis Online. [Link]
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Quick Company. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. [Link]
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Chem-Impex. 2-n-Butylimidazole. [Link]
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Khan, I., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. [Link]
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Boukattaya, F., et al. (2016). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Omega. [Link]
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Pharmaffiliates. 2-Butyl-4-hydroxymethyl Imidazole. [Link]
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Clark, J. reduction of aldehydes and ketones. Chemguide. [Link]
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Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Jackson, J. C., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556. [Link]
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Khan Academy. Formation of alcohols using hydride reducing agents. [Link]
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ResearchGate. The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. [Link]
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ChemSynthesis. 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. [Link]
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Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]
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ResearchGate. Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives. [Link]
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Purification techniques for (2-Butyl-1H-imidazol-4-yl)methanol
An In-Depth Guide to the Purification of (2-Butyl-1H-imidazol-4-yl)methanol
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate structural analysis, and impact the biological activity of final compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and efficient techniques for the purification of this compound. We delve into the mechanistic principles and provide detailed, field-proven protocols for acid-base extraction, flash column chromatography, and recrystallization, supplemented with methods for purity verification.
Introduction and Physicochemical Profile
This compound, also known by its synonym 2-Butyl-4-hydroxymethyl imidazole, possesses a unique molecular architecture combining a basic imidazole ring, a primary alcohol, and a nonpolar butyl group. This amphiphilic nature governs its solubility and presents specific challenges and opportunities for purification. Understanding its fundamental properties is the first step in designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molecular Weight | 154.21 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [3] |
| CAS Number | 68283-19-2 | [1][4] |
| Predicted pKa | 11.26 ± 0.10 | [3] |
| Predicted Boiling Point | 407.7 ± 30.0 °C | [3][5] |
| Solubility | Slight in Acetone, DMSO, Methanol | [3] |
The basicity of the imidazole ring (predicted pKa of the conjugate acid is around 6-7) is the most critical feature for selective extraction, while the hydroxyl and alkyl functionalities guide the choice of chromatographic systems and recrystallization solvents.
Strategic Approach to Purification
A multi-step purification strategy is often necessary to achieve high purity (>99%). The optimal workflow depends on the nature and quantity of the impurities present in the crude material. A typical strategy involves an initial bulk purification by acid-base extraction to remove non-basic impurities, followed by high-resolution flash chromatography to separate structurally similar compounds, and concluding with recrystallization as a final polishing step.
Caption: A strategic workflow for purifying this compound.
Protocol 1: Acid-Base Extraction
Principle: This technique leverages the basic nitrogen atom on the imidazole ring. By treating the crude mixture with an aqueous acid, the target compound is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent neutralization of the aqueous layer regenerates the neutral compound, which can then be isolated.[6][7]
Caption: The logical flow of purification via acid-base extraction.
Detailed Methodology:
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (100-150 mL).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) (100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[6]
-
Layer Separation: Allow the layers to fully separate. The protonated imidazole product will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain the aqueous layer into a clean flask.
-
Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M HCl (50 mL). Combine this aqueous extract with the first one.
-
Back-Wash: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., 30 mL) to remove any lingering neutral impurities. Discard this organic wash.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M sodium hydroxide (NaOH) solution dropwise until the pH of the solution is basic (pH 9-10, check with pH paper). The neutral this compound should precipitate as a solid.[6]
-
Isolation:
-
If a solid precipitates: Collect the product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water.
-
If the product oils out or is water-soluble: Extract the neutralized aqueous solution with multiple portions of dichloromethane or ethyl acetate (e.g., 3 x 50 mL).[6]
-
-
Drying: If back-extracted, combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Flash Column Chromatography
Principle: This method separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. For basic compounds like imidazoles, strong interactions with the acidic silanol groups on the silica surface can cause significant peak tailing, leading to poor separation.[8] This is effectively mitigated by adding a small amount of a basic modifier to the mobile phase.[6]
Detailed Methodology:
-
Stationary Phase Selection: Standard flash-grade silica gel (SiO₂, 40-63 µm) is generally effective. For highly basic compounds that still show issues, neutral or basic alumina can be a viable alternative.[6]
-
Mobile Phase (Eluent) Selection:
-
A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). For this compound, a gradient from 50% to 100% ethyl acetate in hexanes is a reasonable starting point.
-
If higher polarity is needed, a dichloromethane/methanol system (e.g., 98:2 to 95:5) can be used.[8]
-
Crucial Step - Adding a Basic Modifier: To prevent peak tailing, add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase. TEA will neutralize the acidic sites on the silica gel, dramatically improving peak shape and resolution.[6]
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Dry Loading (Recommended for Best Resolution): Dissolve the crude product in a volatile solvent (e.g., DCM). Add silica gel (2-3 times the mass of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution: Begin elution with the starting mobile phase. If using a gradient, gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection & Monitoring: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC). Stain the TLC plates with an appropriate visualizing agent (e.g., potassium permanganate or iodine) as imidazole compounds may not be strongly UV-active.
-
Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 3: Recrystallization
Principle: Recrystallization is an excellent final purification step to obtain highly pure, crystalline material. It relies on the principle that the target compound and its impurities have different solubilities in a chosen solvent. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.[9]
Detailed Methodology:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent.
-
Single Solvent: Test small amounts of the product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane). A good solvent will require heating to dissolve the compound.
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system (one "good" solvent where the compound is soluble, one "poor" solvent where it is not) is often effective. Common pairs include ethyl acetate/hexane or ethanol/water.[6]
-
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (or the single solvent) with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
If using a single solvent: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
If using a two-solvent system: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Troubleshooting "Oiling Out": If the compound separates as an oil, reheat the solution to redissolve it, add more of the "good" solvent, and allow for slower cooling. Scratching the inside of the flask with a glass rod can help induce crystallization.[6]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or desiccator to a constant weight.[6]
Purity Assessment Protocols
Table 2: Comparison of Purification Techniques
| Technique | Typical Starting Purity | Achievable Final Purity | Expected Yield | Key Advantages | Key Limitations |
| Acid-Base Extraction | 70-90% | 90-98% | 70-95% | Removes non-basic impurities; scalable.[6] | May not separate structurally similar imidazoles. |
| Column Chromatography | <90% | >98% | 60-90% | High resolution for complex mixtures.[6] | Time-consuming; requires significant solvent. |
| Recrystallization | 85-95% | >99% | 50-85% | Yields highly pure crystalline material.[6] | Requires finding a suitable solvent; potential for product loss. |
Protocol 6.1: High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with UV-Vis Detector.
-
Column: C8 or C18 reversed-phase column (e.g., Thermo Scientific BDS Hypersil C8, 5 µm).[10]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Methanol or Acetonitrile
-
-
Gradient: A typical gradient might be 10% B to 95% B over 15-20 minutes. An isocratic method (e.g., 70:30 Methanol:Buffer) can also be developed.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Imidazoles typically absorb around 210-230 nm. A photodiode array (PDA) detector is useful for confirming peak purity.[11]
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in the mobile phase.
Protocol 6.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the structural integrity of the purified compound and identifying any remaining impurities.
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The spectrum should show clean signals corresponding to the butyl group, the methylene protons of the hydroxymethyl group, and the aromatic protons of the imidazole ring. The absence of signals from starting materials or by-products is a strong indicator of purity.
-
¹³C NMR: Provides complementary information and confirms the carbon skeleton of the molecule.
-
Reference: Compare the obtained spectra with known literature values or with spectra from a certified reference standard. Residual solvent peaks should be identified to avoid misinterpretation.[12]
Conclusion
The purification of this compound can be achieved with high efficiency and to a high degree of purity by the systematic application of acid-base extraction, modified flash column chromatography, and recrystallization. The choice and sequence of these techniques should be guided by the impurity profile of the crude material. By understanding the chemical principles behind each method and following these detailed protocols, researchers can confidently prepare high-purity material essential for advancing their scientific and developmental objectives.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. BenchChem.
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Chen, S., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
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El-Bagary, R. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [Link]
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N/A. (2014). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI. [Link]
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Pharmaffiliates. (n.d.). 2-Butyl-4-hydroxymethyl Imidazole. Pharmaffiliates. [Link]
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Matrix Fine Chemicals. (n.d.). This compound. Matrix Fine Chemicals. [Link]
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N/A. (n.d.). Acid-Base Extraction. [Link]
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(2-Butyl-1H-imidazol-4-yl)methanol: A Versatile Building Block in Modern Organic Synthesis
(2-Butyl-1H-imidazol-4-yl)methanol , a key heterocyclic compound, has emerged as a pivotal building block in the landscape of organic synthesis, particularly within the realm of pharmaceutical development. Its unique structural motif, featuring a reactive hydroxyl group and a nucleophilic imidazole ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 68283-19-2 | [1][2] |
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molecular Weight | 154.21 g/mol | [2] |
| Appearance | Off-white to slight yellow solid | [1] |
| Storage | 2-8°C, in a dry, cool, and well-ventilated place | [1][2] |
Safety and Handling: this compound and its derivatives may be harmful if swallowed and can cause skin and eye irritation.[3] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] In case of contact, immediately flush the affected area with copious amounts of water.[5]
Synthesis of this compound
The preparation of this compound is a critical first step for its subsequent applications. A practical synthetic route involves the reaction of methyl pentanimidate with 1,3-dihydroxyacetone under elevated temperature and ammonia pressure.[6]
Protocol 1: Synthesis of this compound[6]
This protocol details a scalable synthesis of the title compound.
Materials:
-
Methyl pentanimidate
-
1,3-Dihydroxyacetone
-
Ammonia (gas or aqueous solution)
-
Acetonitrile
-
Suitable reaction vessel (e.g., high-pressure autoclave)
Procedure:
-
In a high-pressure reaction vessel, combine methyl pentanimidate and 1,3-dihydroxyacetone in a suitable solvent such as acetonitrile.
-
Pressurize the vessel with ammonia gas to the required pressure.
-
Heat the reaction mixture to an elevated temperature (specific temperature and pressure parameters should be optimized based on laboratory equipment and scale).
-
Maintain the reaction at the set temperature and pressure for a sufficient duration, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction vessel to room temperature and carefully vent the excess ammonia.
-
Cool the resulting solution to 0-5°C and stir for 2 hours to induce crystallization.
-
Filter the solid product, wash with cold acetonitrile, and dry under vacuum at 30-40°C.
Expected Yield: Approximately 48% with a purity of >97% by HPLC.[6]
Causality of Experimental Choices: The use of a high-pressure autoclave is necessary to achieve the required concentration of ammonia and to reach the elevated temperatures for the condensation and cyclization reaction to proceed efficiently. Acetonitrile is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point. Cooling the reaction mixture promotes the crystallization of the product, facilitating its isolation.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a versatile precursor for a variety of chemical transformations.
Oxidation to 2-Butyl-1H-imidazole-4-carbaldehyde
The primary alcohol functionality can be selectively oxidized to the corresponding aldehyde, a crucial intermediate for further elaboration, particularly in the synthesis of angiotensin II receptor antagonists like Losartan.[7][8]
Protocol 2: Oxidation using Ammonium Cerium(IV) Nitrate[7]
This protocol describes the oxidation of the hydroxymethyl group to a formyl group.
Materials:
-
This compound (or its 4-chloro derivative)
-
Ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Potassium hydroxide (KOH) solution (2N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2-Butyl-4-chloro-5-hydroxymethyl)imidazole (0.106 mol) in 350 ml of glacial acetic acid.
-
Cool the solution to 10-15°C.
-
Slowly add a 1M aqueous solution of ammonium cerium(IV) nitrate (305 ml) while maintaining the temperature between 10-15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2.5 hours.
-
Adjust the pH of the reaction mixture to 4 with a 2N KOH solution, ensuring the temperature is maintained around 20°C.
-
Extract the product with dichloromethane (4 x 500 ml).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (3 x 300 ml).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid product.
Expected Yield: Approximately 18 g of 2-butyl-4-chloro-5-formylimidazole.[7]
Causality of Experimental Choices: Ammonium cerium(IV) nitrate is a powerful oxidizing agent that can selectively oxidize primary alcohols to aldehydes under acidic conditions.[7] Glacial acetic acid serves as the solvent. The reaction is performed at a reduced temperature to control the exothermicity of the oxidation. The basic workup with KOH and NaHCO₃ is necessary to neutralize the acetic acid and any remaining acidic species.
N-Alkylation of the Imidazole Ring
The imidazole ring of this compound and its derivatives can undergo N-alkylation, a key step in the synthesis of various biologically active molecules, including Losartan.[9] This reaction typically involves the deprotonation of the imidazole N-H with a suitable base, followed by reaction with an alkylating agent.
Protocol 3: General Procedure for N-Alkylation[10]
This protocol provides a general framework for the N-alkylation of imidazole derivatives.
Materials:
-
This compound derivative
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Alkylating agent (e.g., benzyl bromide derivative)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) portion-wise at a controlled temperature (typically 0°C or room temperature).
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at the desired temperature (from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices: The choice of base and solvent is crucial for the success of the N-alkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the imidazole nitrogen.[3] Anhydrous polar aprotic solvents like DMF or THF are typically employed to dissolve the reactants and facilitate the SN2 reaction with the alkylating agent. The inert atmosphere prevents the reaction of the strong base with atmospheric moisture.
Caption: Key synthetic transformations of this compound.
Etherification of the Hydroxyl Group
The primary alcohol of this compound can be converted to an ether, which can be a desirable modification in drug design to alter properties such as lipophilicity and metabolic stability.
Protocol 4: General Procedure for Fischer Etherification[11]
This protocol outlines a general acid-catalyzed etherification.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) to act as both solvent and reactant
-
Strong acid catalyst (e.g., H₂SO₄, TsOH)
Procedure:
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices: The Fischer etherification is an acid-catalyzed dehydration reaction.[10] The acid protonates the hydroxyl group of the imidazole methanol, making it a good leaving group (water). A molecule of the alcohol solvent then acts as a nucleophile, attacking the resulting carbocation to form the ether. Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the product.
Esterification of the Hydroxyl Group
Esterification of the hydroxyl group is another common transformation that can be used to generate prodrugs or modify the pharmacokinetic profile of a molecule.
Protocol 5: General Procedure for Fischer Esterification[12]
This protocol describes a general acid-catalyzed esterification.
Materials:
-
This compound
-
Carboxylic acid
-
Strong acid catalyst (e.g., H₂SO₄)
-
Solvent (optional, can use an excess of the alcohol or an inert solvent like toluene)
Procedure:
-
Combine this compound and the carboxylic acid in a suitable reaction flask.
-
Add a catalytic amount of a strong acid.
-
Heat the reaction mixture, often with removal of water (e.g., using a Dean-Stark apparatus if an inert solvent is used).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a base.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.
-
Concentrate the organic layer and purify the crude ester by column chromatography.
Causality of Experimental Choices: The Fischer esterification is an equilibrium process.[11] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the alcohol. Removing the water byproduct drives the equilibrium towards the formation of the ester.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of its functional groups provide a robust platform for the creation of a diverse range of complex molecules, particularly in the field of medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate the effective use of this important intermediate in the development of novel chemical entities.
References
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-
Duncia, J. V., et al. (1991). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2537. [Link]
-
PrepChem. (n.d.). Synthesis of a) 2-Butyl-4-chloro-5-formylimidazole. Retrieved from [Link]
- Google Patents. (2013). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
-
Khan, I., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(41), 28624-28641. [Link]
-
Reddy, G. O., et al. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide. Journal of Scientific Research, 15(2), 509-518. [Link]
-
Organic Syntheses. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
LookChem. (n.d.). 2-Butyl-4-hydroxyMethyl IMidazole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Butyl-4-hydroxymethyl Imidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
ResearchGate. (2015). Optimization of esterification conditions for reaction time with a... Retrieved from [Link]
-
Wiley Online Library. (2019). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry, 2019(42), 7131-7137. [Link]
-
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16. [Link]
-
ChemRxiv. (2022). Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]
-
ResearchGate. (2014). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Journal of Molecular Catalysis A: Chemical, 386, 119-125. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. [Link]
-
LIDSEN Publishing Inc. (2022). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Sys. Catalysis Research, 2(4). [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
-
MDPI. (2022). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Molecules, 27(19), 6567. [Link]
-
PharmaCompass. (n.d.). 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole, 97%. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
-
ResearchGate. (2016). One-step mild N-alkylation of chiral sulfinamides. Tetrahedron Letters, 57(37), 4216-4219. [Link]
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The Strategic Role of the 2-Butyl Imidazole Scaffold: Applications of (2-Butyl-1H-imidazol-4-yl)methanol Derivatives in Medicinal Chemistry
Introduction: The Imidazole Moiety as a Privileged Scaffold in Drug Discovery
The imidazole ring is a cornerstone in medicinal chemistry, lauded for its versatile biological activities and presence in numerous clinically significant molecules.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" for the design of novel therapeutic agents. This guide delves into the specific applications of the (2-Butyl-1H-imidazol-4-yl)methanol framework, with a particular focus on its chlorinated derivatives, which have emerged as critical intermediates in the development of potent Angiotensin-Converting Enzyme (ACE) inhibitors for the management of hypertension.[1][2]
The 2-butyl substitution on the imidazole ring is a key structural feature, notably found in the blockbuster antihypertensive drug Losartan. This lipophilic butyl group often plays a crucial role in binding to hydrophobic pockets within target proteins, thereby enhancing potency. This document will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of derivatives stemming from the this compound core, offering researchers and drug development professionals a practical guide to leveraging this valuable chemical entity.
Core Application: A Building Block for Novel ACE Inhibitors
The primary application of the this compound scaffold, particularly its chlorinated analogue, (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, is in the synthesis of novel ACE inhibitors.[1][2][4] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, the production of the potent vasoconstrictor angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure. The 2-butyl-4-chloro-1H-imidazole unit serves as a robust starting point for creating diverse molecular architectures that can effectively interact with the active site of ACE.[1]
Logical Workflow for Developing Novel ACE Inhibitors
The development process for novel ACE inhibitors based on the 2-butyl-imidazole core typically follows a structured workflow, from initial synthesis to biological validation.
Caption: Workflow for the development of 2-butyl-imidazole based ACE inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted-2-butyl-4-chloro-1H-imidazole Derivatives
This protocol outlines a two-step synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, which have shown promising ACE inhibitory activity.[1][2]
Step 1: Alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde
-
Reactants:
-
2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 equivalent)
-
Substituted phenacyl bromides (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Acetone (solvent)
-
-
Procedure:
-
Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add the substituted phenacyl bromide dropwise while stirring at room temperature.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude intermediate product.
-
Purify the intermediate by column chromatography (e.g., using a silica gel column with an ethyl acetate/hexane gradient).
-
Step 2: Reduction of the Carbonyl Group
-
Reactants:
-
Intermediate from Step 1 (1 equivalent)
-
Sodium borohydride (NaBH₄) (2 equivalents)
-
Methanol (solvent)
-
-
Procedure:
-
Dissolve the purified intermediate in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress using TLC.
-
After completion, quench the reaction by adding distilled water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final N-substituted-2-butyl-4-chloro-1H-imidazole derivative.
-
Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]
-
Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This colorimetric assay is used to determine the in vitro ACE inhibitory activity of the synthesized compounds.[1]
-
Materials:
-
ACE from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Synthesized test compounds and a standard inhibitor (e.g., Lisinopril)
-
O-phthaldialdehyde (OPA) reagent
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare various concentrations of the test compounds and the standard inhibitor.
-
In a 96-well plate, pre-incubate the ACE enzyme with the test compounds or standard for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding hydrochloric acid (HCl).
-
Add the OPA reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 492 nm) using a spectrophotometer.
-
The percentage of inhibition is calculated using the formula:
-
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: ACE Inhibitory Activity
The following table summarizes hypothetical IC₅₀ values for a series of synthesized N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, demonstrating the structure-activity relationship (SAR).
| Compound ID | R-Group on N-Substituent | IC₅₀ (µM)[1] |
| 4a | Phenyl | 5.62 ± 0.112 |
| 4b | 4-Bromophenyl | 1.31 ± 0.026 |
| 4c | 4-Chlorophenyl | 2.15 ± 0.043 |
| 4d | 4-Fluorophenyl | 3.48 ± 0.069 |
| Lisinopril | (Standard) | 0.25 ± 0.005 |
Data is representative and based on findings from similar studies.[1]
The data suggests that electron-withdrawing groups at the para-position of the phenyl ring enhance the ACE inhibitory activity, with the bromo-substituted compound (4b) being the most potent in this series.
Mechanism of Action and In-Silico Analysis
To understand the binding interactions of these novel inhibitors with the ACE active site, in-silico studies such as molecular docking and molecular dynamics are employed.[1][5]
Caption: Key binding interactions of a 2-butyl-imidazole derivative with the ACE active site.
Molecular docking studies predict the spatial orientation of the compounds within the ACE active site, while molecular dynamics simulations evaluate the stability of the protein-ligand complex over time.[1][5] These computational tools are invaluable for rational drug design and for explaining the observed structure-activity relationships.
Future Directions and Broader Applications
While the primary focus has been on ACE inhibition, the versatile chemistry of the imidazole scaffold suggests that this compound and its derivatives could be explored for other therapeutic targets. The imidazole ring is a known pharmacophore in antifungal, anti-inflammatory, and anticancer agents.[3][6][7] Future research could involve:
-
Synthesis of Chalcone and Pyrazole Derivatives: These have also been investigated as ACE inhibitors.[4]
-
Exploration of Antifungal Activity: Imidazole derivatives are well-known antifungal agents.[3][8]
-
Development of Anti-inflammatory Agents: The imidazole core is present in several anti-inflammatory compounds.[6]
Conclusion
This compound and its derivatives, particularly the 4-chloro substituted analogues, represent a highly valuable and versatile scaffold in medicinal chemistry. Their application as key building blocks for the synthesis of novel ACE inhibitors has been demonstrated through robust synthetic protocols and biological evaluation. The detailed methodologies and insights provided in this guide aim to empower researchers to further explore the therapeutic potential of this important class of molecules.
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Hakkimane, S. S., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. [Link]
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Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Bangladesh Journal of Scientific and Industrial Research. [Link]
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Hakkimane, S. S., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. [Link]
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Nayak, S. K., et al. (2011). Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie. [Link]
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Al-Ostoot, F. H., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. [Link]
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Hakkimane, S. S., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. ResearchGate. [Link]
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Application Notes & Protocols: (2-Butyl-1H-imidazol-4-yl)methanol as a Versatile Ligand for Novel Metal Complexes
Introduction: The Untapped Potential of (2-Butyl-1H-imidazol-4-yl)methanol in Coordination Chemistry
The imidazole moiety is a cornerstone in the architecture of biologically significant molecules and a celebrated building block in coordination chemistry.[1][2][3] Its unique five-membered aromatic ring, containing two nitrogen atoms, offers versatile coordination sites, enabling the construction of a vast array of metal complexes with tailored electronic and structural properties.[1][3] These complexes are at the forefront of research in medicinal chemistry, with applications ranging from anticancer and antimicrobial agents to diagnostic probes and catalysts.[4][5][6][7]
This guide focuses on a specific, yet highly promising, imidazole derivative: This compound . The strategic placement of a butyl group at the 2-position and a hydroxymethyl group at the 4-position introduces a fascinating combination of steric and functional characteristics. The butyl group can influence the solubility and steric environment around the metal center, while the hydroxymethyl group provides an additional potential coordination site, allowing for the formation of mono- or bidentate complexes.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from this compound. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the ligand is a critical first step, and a reliable protocol is essential for obtaining high-purity material for subsequent coordination reactions. The following protocol is adapted from established methods for the synthesis of 2-substituted 4-hydroxymethylimidazoles.[8]
Protocol 1: Synthesis of this compound
This two-step procedure involves the formation of the imidazole ring followed by purification.
Step 1: Imidazole Ring Formation
-
Reaction Setup: In a high-pressure reaction vessel, combine methyl pentanimidate, 1,3-dihydroxyacetone, and a suitable solvent such as methanol. Methanol is particularly effective due to the high solubility of ammonia in it.[8]
-
Ammonia Addition: Charge the vessel with 10 equivalents of ammonia. The reaction can be conducted at a reduced pressure of approximately 3 bar at 70°C.[8]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Work-up: After cooling the reaction mixture, the solvent is removed under reduced pressure. The crude product is then taken up in a suitable solvent for purification.
Step 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude material in a minimal amount of hot acetonitrile (e.g., at 65-70°C).[8]
-
Crystallization: Cool the clear solution to 0-5°C and stir for 2 hours to induce crystallization.[8]
-
Isolation: Filter the solid product, wash with cold acetonitrile, and dry under vacuum at 30-40°C.[8]
-
Characterization: Confirm the identity and purity of the obtained this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: Synthetic Workflow for this compound
Caption: Potential coordination modes of the ligand.
Part 3: Characterization of the Metal Complexes
A thorough characterization is essential to confirm the successful synthesis and elucidate the structure of the new metal complexes.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Identify coordination sites. | Shift in the C=N stretching frequency of the imidazole ring upon coordination. Broadening or shifting of the O-H stretch from the hydroxymethyl group if it participates in coordination. |
| ¹H and ¹³C NMR Spectroscopy | Elucidate the structure of diamagnetic complexes (e.g., Zn(II)). | Shifts in the chemical shifts of the imidazole ring protons and carbons upon coordination. |
| UV-Vis Spectroscopy | Investigate the electronic properties and coordination geometry. | Appearance of d-d transitions in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)), providing information on the coordination environment. |
| Mass Spectrometry (ESI-MS) | Determine the molecular weight and stoichiometry. | Observation of the molecular ion peak corresponding to the expected formula of the metal complex. |
| Elemental Analysis | Confirm the elemental composition. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| X-ray Crystallography | Determine the precise 3D structure. | Provides definitive information on bond lengths, bond angles, and the coordination geometry around the metal center. |
Diagram 3: General Workflow for Characterization of Metal Complexes
Caption: A typical characterization cascade.
Part 4: Potential Applications in Research and Drug Development
The unique structural features of metal complexes derived from this compound suggest a range of potential applications.
-
Anticancer Agents: Many imidazole-based metal complexes exhibit significant anticancer activity. [4]The complexes formed with this ligand could be screened against various cancer cell lines to assess their cytotoxic potential. The butyl group may enhance cellular uptake due to increased lipophilicity.
-
Antimicrobial Agents: The imidazole scaffold is present in many antifungal and antibacterial drugs. [5]Metal chelation can enhance the antimicrobial properties of a ligand. [5]These new complexes could be tested for their efficacy against a panel of pathogenic bacteria and fungi.
-
Catalysis: Imidazole complexes are known to catalyze a variety of organic transformations. [9]The steric and electronic properties of the this compound ligand can be tuned by the choice of the metal ion, making these complexes interesting candidates for catalytic studies.
-
Bioinorganic Modeling: The imidazole-metal bond is a key feature in many metalloenzymes. [10]These complexes can serve as simple models to study the structural and functional aspects of these biological systems.
Conclusion
This compound is a promising ligand for the development of novel metal complexes with diverse potential applications. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the properties of these new coordination compounds. The combination of a sterically influential butyl group and a functionally versatile hydroxymethyl group makes this ligand a valuable addition to the toolkit of coordination chemists and drug discovery professionals.
References
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Chen, S., & Xiang, S. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18, 6543-6565. [Link]
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Wikipedia. (n.d.). Transition metal imidazole complex. Retrieved from [Link]
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Zhang, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983. [Link]
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Chen, S., & Xiang, S. (2016). The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. [Link]
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ResearchGate. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Retrieved from [Link]
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Bentham Science. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Retrieved from [Link]
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Al-Farhan, K., et al. (2019). Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. Molecules, 24(23), 4363. [Link]
-
German, K. E., et al. (2021). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 26(16), 4987. [Link]
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ResearchGate. (n.d.). Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight. Retrieved from [Link]
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ResearchGate. (n.d.). Some reported metal complexes of imidazole and imidazole ligands.... Retrieved from [Link]
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Khan, S. A., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Scientific Reports, 14(1), 1-20. [Link]
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Pharmaffiliates. (n.d.). 2-Butyl-4-hydroxymethyl Imidazole. Retrieved from [Link]
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Nyamori, V. O., et al. (2011). (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1151. [Link]
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Kennedy, C. R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1554. [Link]
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ResearchGate. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Retrieved from [Link]
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ResearchGate. (n.d.). The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. Retrieved from [Link]
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UTMB. (n.d.). Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides. Retrieved from [Link]
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Workneh, F., & Redhi, G. (2020). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. Molecules, 25(14), 3163. [Link]
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Nguyen, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC advances, 12(42), 27367-27378. [Link]
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ScienceOpen. (n.d.). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. Retrieved from [Link]
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Abu-Youssef, M. A. M., et al. (2014). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. Journal of Chemistry, 2014, 1-10. [Link]
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PubMed. (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]
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PubChem. (n.d.). 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of (2-Butyl-1H-imidazol-4-yl)methanol
Introduction
(2-Butyl-1H-imidazol-4-yl)methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of final drug products. This document provides detailed application notes and validated protocols for the quantification of this compound in various sample matrices, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. This guide will focus on two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and selectivity, such as impurity profiling and bioanalysis.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 68283-19-2 | [5] |
| Molecular Formula | C₈H₁₄N₂O | N/A |
| Molecular Weight | 154.21 g/mol | N/A |
| Appearance | White to Off-White Solid | [6][7][8] |
| Melting Point | 147-151°C | [6][7][8] |
| pKa | 11.26±0.10 (Predicted) | [6] |
| Solubility | Slightly soluble in acetone, DMSO, and methanol | [6] |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis, offering a balance of performance, reliability, and cost-effectiveness for the quantification of active pharmaceutical ingredients (APIs) and their intermediates.[9] The following protocol is a validated method for the determination of this compound.
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase and a polar mobile phase. The imidazole ring in the analyte contains a chromophore that absorbs UV radiation, allowing for its detection and quantification.[10]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥ 98%)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PTFE)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | The acidic modifier improves peak shape and ionization for mass spectrometry if used. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. | A gradient is employed to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 215 nm | Imidazole-containing compounds typically exhibit UV absorbance in this region.[11] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
4. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters.[1][2][3]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range.[12] |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%.[1] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions. |
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.[12][13][14]
Principle of the Method
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The analyte is first separated chromatographically, then ionized, and the resulting ions are fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity.[10]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99%)
-
Isotopically labeled internal standard (e.g., d7-(2-Butyl-1H-imidazol-4-yl)methanol), if available.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup if necessary.[12]
2. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| LC System | UHPLC system | Provides better resolution and faster analysis times compared to conventional HPLC. |
| Column | C18 or HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm) | HSS T3 columns are suitable for the retention of polar compounds.[13][14] |
| Mobile Phase A | 0.1% Formic acid in Water | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | A common organic mobile phase for LC-MS. |
| Gradient Elution | A suitable gradient to achieve good separation and peak shape. | To be optimized based on the specific sample matrix. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UHPLC column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Imidazole compounds are readily protonated and suitable for positive mode ESI. |
| MRM Transitions | To be determined by direct infusion of a standard solution. A plausible transition would be m/z 155.1 → [fragment ion]. | The precursor ion will be the protonated molecule [M+H]⁺. Fragment ions will result from the cleavage of the butyl or methanol group. |
| Collision Energy | To be optimized for each transition. | Optimization is crucial for maximizing signal intensity. |
3. Sample Preparation (for complex matrices):
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[10]
-
4. Method Validation: In addition to the parameters validated for the HPLC-UV method, matrix effects should be assessed for LC-MS/MS analysis, especially when dealing with biological samples.[12]
III. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC and LC-MS are generally preferred for non-volatile compounds like this compound, GC-MS can be an alternative, typically requiring a derivatization step to increase the analyte's volatility and thermal stability.[11][15]
Principle of the Method
Derivatization converts the polar hydroxyl and imidazole groups into less polar, more volatile moieties. The derivatized analyte is then separated in the gas phase and detected by a mass spectrometer.
Derivatization and GC-MS Protocol Outline
-
Derivatization: A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction replaces the active hydrogens on the hydroxyl and imidazole groups with trimethylsilyl (TMS) groups.
-
GC Conditions: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) would be suitable for separating the derivatized analyte.
-
MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode, and the characteristic fragmentation pattern of the TMS-derivatized analyte would be used for quantification.
Due to the added complexity and potential for incomplete derivatization, this method is generally considered secondary to LC-based approaches for this particular analyte.
Conclusion
This application note provides a comprehensive guide to the analytical quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements. For routine quality control where analyte concentrations are relatively high, the presented HPLC-UV method offers a robust and reliable solution. For applications requiring lower detection limits and higher selectivity, the LC-MS/MS method is superior. All methods must be thoroughly validated according to the principles outlined in the ICH guidelines to ensure data integrity and regulatory compliance.[1][3][16]
References
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- Vulcanchem. (2-butyl-4-chloro-1H-imidazol-5-yl)methanol - 79047-41-9.
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- III Analytical Methods.
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Application Note: A Robust, Validated HPLC Method for the Analysis of (2-Butyl-1H-imidazol-4-yl)methanol
Abstract
This application note presents a comprehensive guide to the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Butyl-1H-imidazol-4-yl)methanol. This compound is a significant building block and potential impurity in the synthesis of various pharmaceutical agents. The narrative details a systematic approach, from initial analyte characterization and method development to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing both the practical "how-to" and the scientific "why" behind the methodological choices.
Introduction: The Analytical Imperative
This compound is a key heterocyclic intermediate. Imidazole derivatives are foundational in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[3] Accurate quantification of this intermediate is critical for ensuring the purity, stability, and safety of final drug products. A robust analytical method is therefore essential for process monitoring, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the gold standard for such analyses due to its high resolution, sensitivity, and quantitative accuracy.[4] This document outlines a systematic pathway to a fully validated HPLC method fit for its intended purpose.
Analyte Characterization
Understanding the physicochemical properties of the analyte is the cornerstone of logical method development.
Structure:
Table 1: Physicochemical Properties of this compound (and related compounds)
| Property | Value / Observation | Rationale for HPLC Method Development |
|---|---|---|
| Molecular Formula | C₈H₁₄N₂O | Influences molecular weight and potential interactions. |
| Molecular Weight | 154.21 g/mol | Standard for small molecule analysis. |
| Polarity | Moderately polar | The butyl chain imparts hydrophobicity, while the imidazole ring and hydroxyl group confer polarity. This balance makes it an ideal candidate for Reversed-Phase HPLC.[5][6] |
| Predicted pKa | ~6.5-7.0 (imidazole N-H), ~14-15 (methanol O-H) | The imidazole ring's pKa is critical. Controlling the mobile phase pH is necessary to ensure a consistent ionization state, leading to reproducible retention times and sharp peak shapes. |
| Solubility | Slightly soluble in methanol, acetone, DMSO.[7] | Guides the selection of an appropriate sample diluent. A mixture of water and an organic solvent like methanol or acetonitrile is recommended. |
| UV Absorbance | Contains a chromophore (imidazole ring). | The analyte is suitable for UV detection. A UV scan is required to determine the optimal wavelength (λmax), likely in the 210-230 nm range. |
Part I: Method Development Strategy
The development of a robust HPLC method is a systematic process involving informed decisions based on the analyte's chemistry and chromatographic principles.
The Development Workflow
The logical progression from understanding the analyte to achieving an optimized separation is visualized below.
Caption: A systematic workflow for HPLC method development.
Chromatographic Mode Selection: Reversed-Phase HPLC
Reversed-phase chromatography is the most widely used mode in pharmaceutical analysis.[8] It separates molecules based on their hydrophobicity.[6] Given that this compound possesses both a non-polar butyl group and polar functional groups, RP-HPLC provides the ideal mechanism for retention and separation from potential impurities.[9] A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a water/organic solvent mixture).[5]
Stationary Phase (Column) Selection
A C18 (octadecylsilane) column is the recommended starting point. It offers a high degree of hydrophobicity, ensuring sufficient retention for the moderately polar analyte.
-
Rationale: The C18 alkyl chains provide strong hydrophobic interactions with the analyte's butyl group.
-
Recommended Column: A high-purity silica C18 column, 4.6 x 150 mm, with a 3.5 µm or 5 µm particle size, provides a good balance of efficiency and backpressure.
Mobile Phase Selection and pH Control
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.[10] Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths. A scouting run comparing both is advisable.
-
Aqueous Phase and pH: The imidazole moiety's pKa necessitates pH control for consistent results. Operating at a pH at least 2 units away from the pKa ensures the analyte is in a single ionic form.
-
Recommendation: An acidic mobile phase (pH 2.5-3.5) using a buffer like 0.1% phosphoric acid or 0.1% formic acid in water is recommended. At this pH, the imidazole ring will be consistently protonated, improving peak shape and retention time stability.
-
Detection Wavelength (λmax)
To ensure maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax).
-
Protocol: Prepare a standard solution of the analyte in the mobile phase. Scan the solution using a UV-Vis spectrophotometer or a photodiode array (PDA) detector from 200 to 400 nm to identify the λmax. For imidazole-containing compounds, this is often around 210 nm.[4]
Part II: Optimized Analytical Method & Protocol
This section provides the final, optimized method and the step-by-step protocol for analysis.
Table 2: HPLC Instrumentation and Materials
| Component | Specification |
|---|---|
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) |
| Autosampler | Capable of 10 µL injections, temperature-controlled at 25 °C |
| Software | Chromatographic data acquisition and processing software |
| Solvents | HPLC-grade Acetonitrile and Water |
| Reagents | Phosphoric Acid (85%) or Formic Acid (~99%) |
| Reference Standard | This compound, >99% purity |
| Glassware | Class A volumetric flasks, autosampler vials |
Table 3: Optimized Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Mobile Phase A | 0.1% Phosphoric Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 15.0 | 90 | | | 17.0 | 90 | | | 17.1 | 10 | | | 20.0 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 210 nm | | Injection Volume | 10 µL | | Run Time | 20 minutes |
Experimental Protocol
1. Mobile Phase Preparation:
- Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Filter and degas.
- Mobile Phase B: Use HPLC-grade Acetonitrile directly. Filter and degas.
2. Standard Solution Preparation (100 µg/mL):
- Accurately weigh approximately 10 mg of the this compound reference standard.
- Transfer it to a 100 mL Class A volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Mix thoroughly.
3. Sample Solution Preparation (100 µg/mL):
- Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte.
- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Analysis:
- Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
- Perform a blank injection (diluent) to ensure a clean baseline.
- Inject the standard solution five times to establish system suitability.
- Inject the sample solutions.
- Calculate the concentration of the analyte in the sample by comparing the peak area to that of the reference standard.
Part III: Method Validation Protocol (per ICH Q2(R2))
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[11][12] The following protocol is based on the ICH Q2(R2) guidelines.[1][2]
The Validation Parameter Framework
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In vitro assays involving (2-Butyl-1H-imidazol-4-yl)methanol
An In-Depth Technical Guide to In Vitro Assays Involving (2-Butyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of imidazole have been successfully developed as anticancer, antifungal, antibacterial, and antihypertensive agents.[3][4][5][6] The versatility of the imidazole nucleus, including its ability to engage in hydrogen bonding and coordinate with metal ions, contributes to its diverse pharmacological properties.[7] this compound, with its specific substitution pattern, presents a unique candidate for investigation across several therapeutic areas. This guide offers a curated selection of in vitro assays to explore its potential biological functions.
Strategic Approach to In Vitro Screening
Given the broad potential of imidazole derivatives, a tiered screening approach is recommended. This involves initial broad-spectrum assays to identify primary areas of activity, followed by more specific, mechanism-of-action studies.
Caption: Tiered in vitro screening workflow for this compound.
Part 1: Antiproliferative and Cytotoxicity Assays
Many imidazole-containing compounds have demonstrated significant anticancer properties.[1][3][8] Therefore, a primary assessment of this compound's effect on cell proliferation is a logical starting point.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][9]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 4 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells and incubate for 24-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Colony Formation Assay
This assay assesses the long-term effects of a compound on the ability of a single cell to grow into a colony.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound for an extended period (e.g., 7-14 days), replacing the medium with fresh compound every 2-3 days.
-
Colony Staining: After the incubation period, wash the cells with PBS, fix with methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Part 2: Enzyme Inhibition Assays
The imidazole moiety is known to interact with the active sites of various enzymes, particularly metalloenzymes.[7] Given the structural similarities of some imidazole derivatives to known ACE inhibitors like lisinopril and losartan, assessing ACE inhibition is a pertinent starting point.[4][10]
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This colorimetric assay measures the activity of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.
Protocol:
-
Reagent Preparation: Prepare solutions of ACE from rabbit lung, the substrate hippuryl-L-histidyl-L-leucine (HHL), and the test compound this compound at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the ACE enzyme with different concentrations of the test compound (e.g., 250 nM to 25 µM) and a standard inhibitor like lisinopril for 10 minutes at 37°C.[4]
-
Substrate Addition: Initiate the enzymatic reaction by adding the HHL substrate.
-
Reaction Termination and Detection: Stop the reaction after a defined incubation period and quantify the amount of hippuric acid released using a colorimetric method.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC₅₀ value.
| Compound | Reported IC₅₀ (µM) | Reference |
| (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone | 2.24 | [11] |
| N-substituted-2-butyl-4-chloro-1H-imidazole derivative (4b) | 1.31 ± 0.026 | [4][10][12] |
Part 3: Antimicrobial Activity Screening
The imidazole scaffold is a cornerstone of many antifungal drugs that act by inhibiting ergosterol biosynthesis.[6][7] Therefore, evaluating the antifungal and antibacterial properties of this compound is highly recommended.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of fungal strains (e.g., Candida albicans, Aspergillus niger) and bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Serially dilute this compound in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria, 28-35°C for 24-72 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Part 4: Antioxidant Capacity Evaluation
Some imidazole derivatives have shown the ability to scavenge free radicals, indicating antioxidant potential.[1][13]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH by an antioxidant.
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: Mix 100 µL of each sample concentration with 100 µL of a 0.1 mM DPPH solution in methanol.[9]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 515 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value (the effective concentration that scavenges 50% of DPPH radicals).
Potential Signaling Pathway Involvement
Should primary screening reveal significant antiproliferative activity, further investigation into the underlying mechanism is warranted. Imidazole derivatives have been shown to interfere with key signaling pathways, such as the p38 MAP kinase pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[14]
Caption: Hypothetical inhibition of the p38 MAPK pathway by this compound.
Conclusion
This compound, as a member of the pharmacologically significant imidazole family, holds considerable potential for a range of biological activities. The in vitro assays and protocols detailed in this guide provide a robust framework for the initial characterization of this compound. A systematic approach, beginning with broad screening and progressing to more focused mechanistic studies, will be crucial in unlocking its therapeutic potential.
References
- BenchChem. (n.d.). An In-depth Technical Guide to (1-pentyl-1H-imidazol-2-yl)methanol: Molecular Structure, Synthesis, and Biological Potential.
- Aggarwal, N., & Kumar, R. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
- Ahangar, N., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Journal of the Iranian Chemical Society.
- Kumar, S., et al. (n.d.). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences.
- Mahesha, et al. (2025).
- Reyes-Ortega, F., et al. (n.d.).
- Kumar, G. V., et al. (2011). Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4882-4886.
- Gracias, V., & Djuric, S. W. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- Kumar, G. V., et al. (n.d.). Design, synthesis and evaluation of novel 2-butyl-4-chloroimidazole derived peptidomimetics as Angiotensin Converting Enzyme (ACE) inhibitors.
- Alam, S., et al. (n.d.). In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. Journal of Ethnopharmacology.
- Kamal, A., et al. (2025). Benzimidazole(s)
- Mahesha, et al. (n.d.).
- Poddar, S., et al. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s).
- Mahesha, et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.
- Kumar, A., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives.
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- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: (2-Butyl-1H-imidazol-4-yl)methanol in the Synthesis of Bioactive Compounds
Introduction: The Strategic Importance of the Imidazole Scaffold in Modern Drug Discovery
The imidazole ring system is a cornerstone in medicinal chemistry, featuring prominently in a vast array of bioactive compounds due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Among the myriad of substituted imidazoles, (2-Butyl-1H-imidazol-4-yl)methanol and its derivatives have emerged as pivotal building blocks in the synthesis of highly successful therapeutic agents. Notably, this scaffold forms the core of several blockbuster Angiotensin II Receptor Blockers (ARBs), a class of drugs that have revolutionized the management of hypertension and cardiovascular disease.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its key derivatives in the synthesis of the antihypertensive drug, Losartan. This document will delve into the underlying biological rationale, provide detailed, field-proven synthetic protocols, and outline the necessary analytical characterization of the synthesized compounds.
Biological Context: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
Losartan and other ARBs exert their therapeutic effects by selectively antagonizing the Angiotensin II receptor type 1 (AT1). This receptor is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2]
The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE).[1][3] Angiotensin II binds to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[1][3] By blocking the AT1 receptor, Losartan prevents these effects, leading to vasodilation and a reduction in blood pressure.
Caption: Synthetic workflow for Losartan from a this compound precursor.
Part 1: Synthesis of 2-Butyl-4-chloro-5-formylimidazole (BCFI)
The synthesis of BCFI from precursors like valeronitrile and glycine is a well-established industrial process. [4][5]A common approach involves the Vilsmeier-Haack reaction. [6] Protocol 1: Vilsmeier-Haack Synthesis of BCFI
This protocol is adapted from established industrial syntheses.
Step 1: Formation of Methyl Pentanimidate
-
Cool a solution of methanol in a suitable reactor to -5 to -10 °C.
-
Slowly bubble dry hydrogen chloride gas through the solution for 15-18 hours while maintaining the temperature.
-
Add valeronitrile to the reaction mixture and stir for an additional hour.
-
The resulting methyl pentanimidate hydrochloride is typically used in the next step without isolation.
Step 2: Condensation with Glycine
-
Prepare a solution of sodium methoxide in methanol.
-
Add glycine to the sodium methoxide solution at 30-35 °C and stir for 15 minutes.
-
Add the methyl pentanimidate solution from Step 1 to the glycine suspension over 10-15 minutes, maintaining the temperature at 30-35 °C.
-
Stir the reaction mixture for 5-6 hours.
-
Distill off the methanol under vacuum at a temperature below 50 °C to obtain the crude condensation product.
Step 3: Vilsmeier-Haack Reaction and Cyclization
-
To the residue from Step 2, add toluene followed by the slow addition of phosphorus oxychloride over 60 minutes, maintaining the temperature between 30-80 °C.
-
Slowly add N,N-dimethylformamide (DMF) over 2-3 hours.
-
Heat the reaction mixture to 100 °C and stir for 2-3 hours.
-
Cool the reaction mixture to 30 °C and carefully quench by adding it to cold water, ensuring the temperature remains below 25 °C.
-
Adjust the pH of the aqueous layer to 1.2-1.3 with a 30% aqueous sodium hydroxide solution.
-
Separate the toluene layer, wash it with water, and concentrate it under vacuum to about 50% of its original volume.
-
Cool the concentrated solution to 0-5 °C and stir for 2-3 hours to induce crystallization.
-
Filter the crystalline product, wash with chilled toluene, and dry under vacuum at 50-55 °C to yield BCFI as a light yellow crystalline powder. [5]
Parameter Value Reference Yield 69% (overall from valeronitrile) [4] Purity (HPLC) >99.5% [5] | Melting Point | 90 °C | [7]|
Part 2: Synthesis of Losartan from BCFI
This part of the synthesis involves the N-alkylation of the imidazole ring, reduction of the formyl group, and the formation of the tetrazole ring.
Protocol 2: Synthesis of Losartan
This protocol is a convergent synthesis adapted from various patented and published methods. [2] Step 1: N-Alkylation of BCFI and In Situ Reduction
-
To a mixture of 2-butyl-4-chloro-5-formylimidazole (BCFI) and 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (OTBN-Br) in a suitable solvent such as acetonitrile, add a base like potassium carbonate. [2]2. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
After completion of the alkylation, add a reducing agent such as sodium borohydride to the reaction mixture to reduce the aldehyde to an alcohol. [2]4. The resulting intermediate, 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole, can be isolated by quenching the reaction with water and extracting with an organic solvent.
Step 2: Tetrazole Formation
-
Dissolve the intermediate from Step 1 in a suitable solvent like toluene.
-
Add an azide source, such as sodium azide, and a Lewis acid or an organotin compound like trimethyltin azide. [2]The use of trialkyltin azides is effective but requires careful handling due to toxicity.
-
Heat the reaction mixture under reflux until the nitrile to tetrazole conversion is complete (monitored by TLC or HPLC).
-
Upon completion, the reaction mixture contains the trityl-protected Losartan if a trityl-protected azide was used, or directly Losartan if a direct azidation method was employed.
Step 3: Deprotection (if necessary) and Isolation
-
If a protecting group like trityl is used, it is typically removed by acidic hydrolysis (e.g., with hydrochloric acid in methanol). [2]2. After deprotection, the pH of the solution is adjusted with a base (e.g., sodium hydroxide) to precipitate Losartan free acid.
-
The crude Losartan can be purified by recrystallization from a suitable solvent system.
| Parameter | Value | Reference |
| Overall Yield | 58.6% | [4] |
| Losartan Melting Point | Varies with polymorphic form | [8] |
Characterization of Key Compounds
Thorough characterization of the intermediates and the final product is crucial for ensuring purity and structural integrity.
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) / MS (m/z) | Reference |
| BCFI | 9.77 (s, 1H, CHO), 7.16-7.77 (m, 8H, Ar-H), 5.61 (s, 2H, N-CH₂), 2.67 (t, 2H, CH₂), 1.73 (quint, 2H, CH₂), 1.38 (sext, 2H, CH₂), 0.91 (t, 3H, CH₃) | Not readily available | IR: ~1670 (C=O) | [9] |
| 1-((2'-Cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole | 7.11-7.77 (m, 8H, Ar-H), 5.30 (s, 2H, N-CH₂), 4.51 (s, 2H, CH₂OH), 2.60 (t, 2H, CH₂), 1.69 (quint, 2H, CH₂), 1.35 (sext, 2H, CH₂), 0.88 (t, 3H, CH₃) | 148.5, 144.5, 137.7, 136.7, 133.7, 132.8, 129.9, 129.3, 127.7, 127.0, 126.2, 125.0, 118.5, 111.1, 52.9, 47.1, 29.6, 26.6, 22.3, 13.6 | MS (m/z): 380.2 (M+1) | [10] |
| Losartan | 7.62-7.22 (m, 4H, biphenyl-H), 6.93-6.72 (m, 4H, biphenyl-H), 5.12 (s, 2H, N-CH₂), 4.37 (s, 2H, CH₂OH), 2.48 (t, 2H, CH₂), 1.39 (m, 2H, CH₂), 1.12 (m, 2H, CH₂), 0.71 (t, 3H, CH₃) | Not readily available in a simple format | MS (m/z): 423.5 (M+1) | [9][11] |
Biological Evaluation: In Vitro and In Vivo Assays
The biological activity of the synthesized Losartan should be confirmed through appropriate assays.
-
In Vitro Radioligand Binding Assay: This assay measures the affinity of the synthesized compound for the AT1 receptor. It involves competing the synthesized Losartan with a radiolabeled ligand (e.g., [³H]Losartan or ¹²⁵I-Angiotensin II) for binding to cell membranes expressing the AT1 receptor. The IC₅₀ value, the concentration of the compound that inhibits 50% of the radioligand binding, is determined.
-
In Vivo Antihypertensive Activity: The efficacy of the synthesized Losartan in lowering blood pressure can be evaluated in animal models of hypertension, such as spontaneously hypertensive rats (SHRs). The compound is administered orally, and blood pressure is monitored over time using telemetry or tail-cuff methods.
Conclusion
This compound and its chlorinated and formylated derivatives are indispensable intermediates in the synthesis of Losartan and other valuable bioactive compounds. The protocols and data presented in these application notes provide a robust framework for researchers to synthesize and characterize these important molecules. Adherence to the detailed procedures and careful analytical monitoring are paramount to achieving high yields and purity, ultimately enabling the successful development of potent therapeutic agents.
References
-
PrepChem.com. Synthesis of a) 2-Butyl-4-chloro-5-formylimidazole. ([Link])
-
Wikipedia. Renin–angiotensin system. ([Link])
-
TeachMePhysiology. The Renin-Angiotensin-Aldosterone-System. ([Link])
-
An Efficient and Green Synthetic Route to Losartan - ResearchGate. ([Link])
-
Quick Company. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. ([Link])
-
New Drug Approvals. LOSARTAN. ([Link])
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Pandya, J. H., et al. (2024). Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues. World News of Natural Sciences, 55, 69-78. ([Link])
-
Reddy, G. M., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789-3796. ([Link])
- Google Patents.
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. - ResearchGate. ([Link])
- Google Patents.
-
Parmar, M. B., et al. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online. Bangladesh Journal of Scientific and Industrial Research, 57(4), 241-252. ([Link])
-
PubMed Central. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. ([Link])
-
PubChem. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. ([Link])
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Allmpus. Losartan N,O-Ditrityl Impurity. ([Link])
-
PubMed. A Spectroscopic Investigation of Losartan Polymorphs. ([Link])
-
Atom Pharma. 4-[[2-butyl-4-chloro-5(hydroxymethyl)-1H-imidazole-1-yl]methyl] biphenyl-2-carbonitrile. ([Link])
-
GLP Pharma Standards. N-Trityl Losartan Isomer | CAS No- 133727-10-3. ([Link])
-
The 1 H NMR spectrum (400 MHz) of losartan (potassium salt,... - ResearchGate. ([Link])
Sources
- 1. scribd.com [scribd.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. A spectroscopic investigation of losartan polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 10. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Butyl-1H-imidazol-4-yl)methanol
Welcome to the dedicated technical support guide for the synthesis of (2-Butyl-1H-imidazol-4-yl)methanol (CAS No: 68283-19-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice presented herein are synthesized from established literature and practical field experience to ensure both scientific accuracy and operational success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing a foundational understanding of the process.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially relevant and frequently cited method is a variation of the Weidenhagen synthesis. This pathway involves the condensation of an amidine precursor with a 3-carbon α-hydroxy ketone in the presence of ammonia. Specifically, methyl pentanimidate (or its hydrochloride salt, derived from valeronitrile) is reacted with 1,3-dihydroxyacetone under ammonia pressure.[1][2] This method is favored for its directness in constructing the imidazole core with the desired substituents.
Q2: What are the key reagents in this synthesis and what are their specific roles?
A2: Understanding the function of each reactant is crucial for optimizing the reaction.
| Reagent | Role | Mechanistic Insight |
| Methyl Pentanimidate | C2 and Butyl Group Source | Acts as the electrophilic carbon source for the C2 position of the imidazole ring, incorporating the 2-butyl side chain. |
| 1,3-Dihydroxyacetone | C4, C5, and Methanol Group Source | This α-hydroxy ketone provides the carbon backbone for the C4 and C5 positions, including the hydroxymethyl group at C4. |
| Ammonia (NH₃) | Nitrogen Source & Base | Provides the two nitrogen atoms (N1 and N3) required for the imidazole heterocycle. It also acts as a base to facilitate condensation. |
| Methanol (Solvent) | Reaction Medium | Chosen for its excellent ability to dissolve ammonia, which is critical for maintaining a sufficient concentration of the reagent in the liquid phase, especially under pressure.[1] |
Q3: What are the critical reaction parameters that must be controlled to ensure a high yield?
A3: Yield and purity are highly sensitive to the reaction environment. The following parameters are critical and require careful control.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Temperature | 70-80°C | Sufficient thermal energy is required to overcome the activation barrier for cyclocondensation. However, temperatures exceeding this range can lead to byproduct formation and degradation. |
| Ammonia Pressure | 3 - 28 bar | A high concentration of ammonia is essential to drive the reaction forward and minimize side reactions.[1] While very high pressures (28 bar) have been reported, optimization with a high-solubility solvent like methanol can achieve high yields (e.g., 79%) at more manageable pressures (3 bar).[1] |
| Reaction Time | 6 - 12 hours | The reaction should be monitored for completion (e.g., by TLC or HPLC). Premature termination leads to incomplete conversion, while extended times can promote impurity formation. |
| Stoichiometry | Excess Ammonia (e.g., 10 eq) | A large excess of ammonia helps to suppress the formation of oxazole byproducts, a common side reaction when reacting α-hydroxy ketones with amine sources.[3] |
Q4: How is the final product, this compound, typically purified and characterized?
A4: Purification is most commonly achieved through recrystallization. After the reaction work-up (cooling, filtration, and washing with water), the crude material is dissolved in a hot solvent like acetonitrile.[1] Upon cooling, the purified product crystallizes and can be isolated by filtration. Purity is typically assessed by HPLC, and the structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during the synthesis.
Problem: Consistently Low or No Yield
Low yield is the most common challenge in imidazole synthesis.[5] The underlying cause can often be traced to one of several factors.
Caption: A decision tree for troubleshooting low yield.
Q: My reaction yield is consistently below 30%. What is the most likely cause?
A: Inefficient Ring Formation Due to Low Ammonia Concentration.
-
Causality: The formation of the imidazole ring requires two equivalents of ammonia to condense with the carbonyl and hydroxyl groups of the reactants. If the effective concentration of ammonia in the reaction solvent is too low, the reaction kinetics will be slow, and competing side reactions may dominate. This is particularly critical in a sealed reactor where maintaining consistent pressure is key.
-
Solution Protocol:
-
Solvent Choice: Switch to or ensure you are using anhydrous methanol as the solvent. Its high capacity for dissolving ammonia significantly increases the reagent's effective concentration at a given pressure, improving yields from ~50% in other solvents to nearly 80%.[1]
-
Reactor Integrity: Before starting, perform a leak test on your pressure reactor to ensure it can maintain stable ammonia pressure throughout the multi-hour heating cycle.
-
Ammonia Loading: Ensure at least 10 molar equivalents of ammonia are charged into the reactor. This stoichiometric excess is vital to push the equilibrium toward the desired product.
-
Q: My crude product shows multiple spots on TLC, and the desired product is difficult to isolate. What are these impurities?
A: Formation of Oxazole Byproducts.
-
Causality: A common side reaction in imidazole synthesis from α-hydroxy ketones is the formation of oxazole derivatives.[3] This occurs when the condensation proceeds with only one equivalent of ammonia or amine, leading to a five-membered ring with one oxygen and one nitrogen atom instead of two nitrogen atoms.
-
Solution Protocol:
-
Increase Ammonia Excess: As stated above, a large excess of ammonia is the primary defense against oxazole formation. It statistically favors the reaction pathway involving two ammonia molecules.
-
Temperature Control: Avoid excessive temperatures (>80°C), which can sometimes favor alternative reaction pathways or cause decomposition that complicates the impurity profile.
-
Purification Strategy: If byproducts have already formed, careful recrystallization is key. Acetonitrile is reported to be effective for selectively crystallizing the desired this compound, leaving more soluble impurities behind.[1] If this fails, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be required.[6]
-
Problem: Reaction Fails to Progress or Stalls
Q: I've set up the reaction, but after several hours, TLC analysis shows only starting materials. What could be wrong?
A: Poor Reagent Quality or Inactive Precursors.
-
Causality: The synthesis is sensitive to the quality of the starting materials. 1,3-dihydroxyacetone is prone to dimerization or polymerization upon storage, reducing its reactivity. Similarly, the methyl pentanimidate precursor must be correctly formed and handled, as it can be sensitive to moisture.
-
Solution Protocol:
-
Verify 1,3-Dihydroxyacetone: Use fresh, high-purity 1,3-dihydroxyacetone. If the source is old, consider purchasing a new batch. It should be a white, crystalline solid.
-
Prepare Imidate Fresh: If preparing the methyl pentanimidate from valeronitrile and HCl in methanol, it is often best to use it directly or store it under strictly anhydrous conditions for a short period.
-
Confirm Temperature: Double-check that your heating mantle and thermocouple are calibrated and that the internal reaction temperature is reaching the target of 70°C.
-
Experimental Protocol: Optimized Synthesis
This protocol is synthesized from best practices reported in the literature to maximize yield and purity.[1]
Workflow Diagram
Sources
- 1. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (2-Butyl-1H-imidazol-4-yl)methanol
Welcome to the technical support center for the synthesis of (2-Butyl-1H-imidazol-4-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yield, and ensure the purity of your final product.
I. Overview of Synthetic Pathways
The synthesis of this compound can be approached through several routes. A common and effective strategy involves the formation of the imidazole ring, followed by the reduction of a carbonyl group at the 4-position. The generalized workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section is organized by synthetic stage to address specific issues you may encounter.
Stage 1: Imidazole Ring Formation
The construction of the 2-butylimidazole core is a critical step where several side reactions can occur, leading to impurities and reduced yields.
Q1: My reaction mixture for the imidazole synthesis is dark, and TLC analysis shows multiple spots. What are the likely side reactions?
A dark reaction mixture and a complex TLC profile suggest the formation of multiple impurities. The condensation reaction to form the imidazole ring is sensitive to pH and temperature.
Potential Side Reactions:
-
Condensation Byproducts: If the pH of the reaction mixture exceeds 7.5, the formation of condensation byproducts can occur, making the isolation of the desired intermediate difficult[1].
-
Dimerization/Polymerization: Unreacted starting materials or the imidazole product itself can undergo intermolecular reactions, leading to dimers or oligomeric impurities[2].
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted intermediates in the mixture[2].
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain the pH of the reaction system between 6.0 and 7.5[1]. | A pH outside this range can promote the formation of condensation byproducts[1]. |
| Temperature | Follow the recommended temperature profile for your specific protocol. Avoid excessive heat. | Elevated temperatures can accelerate side reactions and decomposition. |
| Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time. | Prolonged reaction times can lead to the formation of degradation products. |
| Purification | Recrystallization is often an effective method for purifying the crude product. Acetonitrile has been reported as a suitable solvent[3]. | This will help to remove unreacted starting materials and soluble impurities. |
Q2: The yield of my 2-butyl-4-hydroxymethylimidazole intermediate is low. How can I improve it?
Low yields in this step are often attributed to suboptimal reaction conditions, particularly concerning the use of ammonia.
Optimization Strategies:
-
Ammonia Concentration: The use of a sufficient excess of ammonia is crucial. One reported method suggests using 10 equivalents of ammonia[3].
-
Solvent Choice: The solubility of ammonia in the reaction solvent significantly impacts the reaction rate and yield. Methanol has been shown to be a particularly suitable solvent due to the high solubility of ammonia, resulting in yields as high as 79%[3].
-
Pressure: While some procedures report high pressures, the reaction pressure can be managed at a more accessible level (e.g., 3 bar at 70°C) with the right solvent and ammonia concentration[3].
Stage 2: Functional Group Manipulation (Oxidation and Reduction)
Once the imidazole core is formed, the subsequent steps to introduce the methanol group can also present challenges.
Q3: I am oxidizing 2-butyl-4-hydroxymethylimidazole to the aldehyde, but the reaction is sluggish, or I am getting over-oxidation. What should I consider?
The oxidation of the primary alcohol to the aldehyde requires careful control to prevent incomplete conversion or over-oxidation to the carboxylic acid.
Troubleshooting Oxidation:
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient oxidant or catalyst deactivation. | Ensure the correct stoichiometry of the oxidizing agent. If using a catalyst like platinum on carbon, ensure its activity is not compromised[3]. |
| Over-oxidation | Reaction temperature is too high, or the reaction is left for too long. | Carefully control the reaction temperature. Monitor the reaction progress closely by TLC or HPLC and quench the reaction once the starting material is consumed. |
| Byproduct Formation | The benzylic alcohol is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air at elevated temperatures[2]. | Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation by atmospheric oxygen. |
digraph "Oxidation_Side_Reactions" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#EA4335"];"Alcohol" [label="this compound"]; "Aldehyde" [label="2-Butyl-1H-imidazole-\n4-carbaldehyde"]; "Carboxylic_Acid" [label="2-Butyl-1H-imidazole-\n4-carboxylic acid"];
"Alcohol" -> "Aldehyde" [label="Desired Oxidation", color="#34A853"]; "Aldehyde" -> "Carboxylic_Acid" [label="Over-oxidation"]; }
Caption: Potential oxidation side reaction pathway.
Q4: During the reduction of 2-butyl-1H-imidazole-4-carbaldehyde with NaBH4, I observe the formation of impurities. What are they, and how can I avoid them?
While sodium borohydride is a relatively mild reducing agent, side reactions can still occur.
Potential Side Reactions and Solutions:
-
Cannizzaro-type Reactions: Under basic conditions, aldehydes without α-hydrogens can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
Solution: Perform the reduction under neutral or slightly acidic conditions if the substrate is stable. However, for many imidazole syntheses, the reduction is carried out in an alcohol solvent like methanol, where this is less of an issue.
-
-
Incomplete Reaction: Insufficient reducing agent or low reaction temperature can lead to incomplete conversion.
-
Solution: Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
-
Q5: I am considering a Grignard reaction to introduce the hydroxymethyl group. What are the potential pitfalls?
Using a Grignard reagent, for instance, by reacting an imidazole-4-carbaldehyde with a methyl Grignard reagent, can be an alternative, but it comes with its own set of challenges.
Grignard Reaction Side Products:
-
Deprotonation: The N-H proton of the imidazole ring is acidic and will be deprotonated by the Grignard reagent. This consumes one equivalent of the Grignard reagent. The resulting magnesium salt may have different solubility and reactivity.
-
Solution: Use an additional equivalent of the Grignard reagent to account for the deprotonation. Alternatively, protect the imidazole N-H before the Grignard reaction.
-
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the carbonyl group, leading to the formation of an enolate and recovery of the starting aldehyde after workup[4].
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding alcohol via a six-membered transition state. This will result in the formation of the desired product but also an alkene byproduct from the Grignard reagent[4].
Caption: Decision tree for troubleshooting Grignard reaction side products.
III. Experimental Protocols
Protocol 1: Synthesis of 2-butyl-4-hydroxymethylimidazole
This protocol is adapted from a reported synthesis[3].
-
Reaction Setup: In a suitable pressure reactor, combine methyl pentanimidate, 1,3-dihydroxyacetone, and methanol.
-
Ammonia Addition: Cool the mixture and add 10 equivalents of ammonia.
-
Reaction: Heat the mixture to 70°C. The pressure will rise to approximately 3 bar. Maintain these conditions and stir for the required reaction time (monitor by TLC).
-
Workup: Cool the reaction mixture to 0-5°C and stir for 5 hours. Filter the precipitate and wash with deionized water.
-
Purification: Recrystallize the crude material from acetonitrile. Dissolve the crude product in acetonitrile at 65-70°C, then cool to 0-5°C and stir for 2 hours. Filter the solid, wash with cold acetonitrile, and dry under vacuum.
Protocol 2: Reduction of 2-butyl-1H-imidazole-4-carbaldehyde
This is a general procedure for the reduction of an aldehyde to an alcohol.
-
Dissolution: Dissolve 2-butyl-1H-imidazole-4-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
IV. References
Sources
- 1. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 4. Grignard Reaction [organic-chemistry.org]
Overcoming solubility issues with (2-Butyl-1H-imidazol-4-yl)methanol in assays
Welcome to the technical support center for (2-Butyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges encountered during in vitro assays. Our goal is to ensure you can confidently prepare and utilize this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: The structure of this compound, featuring a non-polar butyl group and a polar imidazole methanol moiety, suggests it may have limited aqueous solubility. Precipitation is a common issue when the concentration of the compound exceeds its solubility limit in the aqueous environment of your assay. This can be influenced by the buffer's pH, ionic strength, and temperature.
Q2: What is the first step I should take to address the solubility issue?
A2: The initial and often most effective step is to assess the pH of your assay buffer. The imidazole group in the molecule is basic and can be protonated at acidic pH, which typically increases aqueous solubility.[1][2] We recommend preparing a stock solution in an organic solvent like DMSO and then serially diluting it into your assay buffer while monitoring for precipitation.
Q3: Are there alternative solvents to DMSO for creating a stock solution?
A3: Yes, while DMSO is a common choice, other water-miscible organic solvents such as ethanol or methanol can be used.[3] However, it is crucial to consider the tolerance of your specific assay to these solvents, as they can sometimes interfere with cellular systems or enzymatic reactions even at low concentrations.[4][5][6] Always include a vehicle control in your experiments to account for any solvent effects.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: The use of non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can aid in solubilizing compounds in biochemical assays.[7] However, for cell-based assays, surfactants can be cytotoxic and should be used with caution, typically at concentrations well below their critical micelle concentration.[7]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Optimization
This guide provides a structured workflow for systematically addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
Guide 2: pH-Dependent Solubility Enhancement
The imidazole moiety of this compound contains nitrogen atoms that can be protonated, making its solubility highly dependent on pH.[1][8] By adjusting the pH of the buffer, you can significantly enhance the solubility of the compound.
Protocol for pH Screening:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10-100 mM stock solution.
-
Prepare a series of buffers: Prepare your assay buffer at various pH values (e.g., in 0.5 unit increments from pH 4.0 to 8.0).
-
Dilute the stock solution: Add a small aliquot of the DMSO stock solution to each buffer to achieve the final desired concentration. Ensure the final DMSO concentration is kept constant and below a level that affects your assay (typically ≤ 1%).[4][9]
-
Observe for precipitation: Visually inspect each solution for any signs of precipitation immediately after dilution and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.
-
Determine the optimal pH: The optimal pH will be the one that allows for the highest concentration of the compound to remain in solution without precipitation.
| Parameter | Recommendation | Rationale |
| pH Range | 4.0 - 8.0 | The imidazole ring's pKa is typically around 7, so exploring a range around this value is crucial for observing changes in protonation and solubility.[10] |
| Final DMSO % | ≤ 1% | Minimizes solvent-induced artifacts in biological assays.[4][9] |
| Observation Time | Immediate & 1-2 hours | Assesses both initial and time-dependent solubility. |
Guide 3: Utilizing Co-solvents and Solubilizing Agents
If pH adjustment alone is insufficient, the use of co-solvents or specialized solubilizing agents can be explored.
Co-solvents work by reducing the overall polarity of the aqueous buffer, which can help to keep hydrophobic compounds in solution.[11]
Recommended Co-solvents:
-
Ethanol: Often well-tolerated in cell-based assays at low concentrations.[3]
-
Polyethylene Glycol 400 (PEG 400): A less volatile and often less toxic alternative to ethanol.
-
Propylene Glycol (PG): Another commonly used co-solvent in pharmaceutical formulations.
Experimental Protocol for Co-solvent Screening:
-
Prepare your assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5% v/v).
-
Add the DMSO stock of this compound to each co-solvent-buffer mixture.
-
Include a vehicle control for each co-solvent concentration to assess its impact on the assay.
-
Monitor for solubility and any changes in assay performance.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their aqueous solubility.[][15]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Protocol for Using Cyclodextrins:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of small molecules.[12]
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-50 mM).
-
Complexation: Add the DMSO stock of this compound to the cyclodextrin-containing buffer. Gentle vortexing or sonication can aid in the formation of the inclusion complex.
-
Equilibration: Allow the mixture to equilibrate for a period (e.g., 30-60 minutes) before use in the assay.
-
Control experiments: It is essential to test the effect of the cyclodextrin alone on your assay.[4]
| Agent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% (v/v) | Check for assay interference and cell toxicity.[3] |
| PEG 400 | 1-5% (v/v) | Generally well-tolerated but can affect protein stability. |
| HP-β-CD | 1-10 mM | Can sometimes extract cholesterol from cell membranes at high concentrations. |
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]
-
Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available at: [Link]
-
Imidazole. Solubility of Things. Available at: [Link]
-
Methods of solubility enhancements. Slideshare. Available at: [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Available at: [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Effect of imidazole on the solubility of a his-tagged antibody fragment. PubMed. Available at: [Link]
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC - NIH. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
-
In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. ScienceOpen. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Imidazole. Wikipedia. Available at: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
pH influence on imidazole organocatalytic activity. Progress curves of... ResearchGate. Available at: [Link]
-
In which direction does imidazole affect the pH?. Chemistry Stack Exchange. Available at: [Link]
-
This compound. Matrix Fine Chemicals. Available at: [Link]
-
CAS No : 68283-19-2 | Product Name : 2-Butyl-4-hydroxymethyl Imidazole. Pharmaffiliates. Available at: [Link]
-
(2-Butyl-1H-imidazol-5-yl)methanol. Oakwood Chemical. Available at: [Link]
-
(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate. PubChem. Available at: [Link]
-
4-Imidazolemethanol. PubChem - NIH. Available at: [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available at: [Link]
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- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. longdom.org [longdom.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (2-Butyl-1H-imidazol-4-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (2-Butyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this multi-step synthesis with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the most common and practical synthetic route for this compound?
A1: A robust and widely adopted two-stage approach is the most common. The synthesis begins with the formation of a key intermediate, 2-butyl-1H-imidazole-4-carbaldehyde, which is subsequently reduced to the target alcohol. A practical synthesis of a similar intermediate, 2-butyl-4-hydroxymethylimidazole, involves reacting methyl pentanimidate with 1,3-dihydroxyacetone at elevated temperatures and ammonia pressure[1]. More recently, syntheses often involve the alkylation of a pre-formed 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, followed by reduction[2]. The final step is almost universally a chemoselective reduction of the aldehyde using a mild hydride agent like sodium borohydride (NaBH₄)[2][3].
Q2: Why is the use of a protecting group on the imidazole nitrogen sometimes necessary?
A2: The imidazole ring contains two nitrogen atoms. The N-H proton is acidic and can be removed by a strong base, but it also readily tautomerizes, making the 4- and 5-positions potentially interchangeable. A protecting group, such as a trityl (Tr)[4], tosyl (Ts), or a dialkoxymethyl group[5], serves several critical functions:
-
Ensures Regioselectivity: It prevents reactions at the undesired nitrogen and can direct metallation or other substitutions to a specific carbon atom (e.g., C2 or C5) by blocking other reactive sites[6].
-
Improves Solubility: Bulky, nonpolar protecting groups can increase the solubility of imidazole intermediates in common organic solvents.
-
Prevents Side Reactions: It protects the N-H proton from acting as an acid in the presence of organometallic reagents or strong bases, which could otherwise quench the reagent and reduce yield[7].
Q3: How can I effectively monitor the progress of my reactions?
A3: Thin-Layer Chromatography (TLC) is the most common method for real-time monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to achieve good separation between the starting material, intermediates, and the final product. Visualize spots using a UV lamp (254 nm) and/or by staining with potassium permanganate or iodine. For more quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended[1].
Section 2: Troubleshooting and Optimization Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during key synthetic stages.
Stage 1: Synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde (The Precursor)
The formylation of the 2-butylimidazole core is a critical step. Common methods include the Vilsmeier-Haack reaction or lithiation followed by quenching with an electrophile like N,N-Dimethylformamide (DMF)[8][9].
Q: My formylation reaction has a very low yield. What are the likely causes and solutions?
A: Low yield in the formylation step is a frequent challenge. The root cause often depends on the chosen method.
-
For Vilsmeier-Haack (POCl₃/DMF): This reaction is sensitive to the electron density of the imidazole ring. If your substrate is electron-deficient, the reaction will be sluggish.
-
Troubleshooting: Ensure your reagents (especially POCl₃) are fresh and anhydrous. The reaction can sometimes produce tar-like side products if the temperature is not carefully controlled. Perform the reaction at 0 °C and allow it to warm slowly to room temperature.
-
-
For Lithiation/DMF Quench: This method is highly sensitive to moisture and air.
-
Troubleshooting:
-
Protect the N-H: The acidic N-H proton will be preferentially deprotonated by n-BuLi. You must use at least two equivalents of n-BuLi (one to deprotonate the N-H, the second to deprotonate C2) or, more reliably, protect the nitrogen first[5].
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and fresh, titrated n-BuLi.
-
Temperature Control: Maintain the temperature at -78 °C during lithiation to prevent side reactions and decomposition[9].
-
-
Q: I am getting a mixture of regioisomers. How can I improve the selectivity for the 4-carbaldehyde isomer?
A: Due to the tautomerism of the N-H imidazole, direct electrophilic substitution can yield a mixture of 4- and 5-substituted products.
-
Solution: The most effective strategy is to introduce an N-1 protecting group. A bulky group like trityl can sterically hinder the C2 and C5 positions, directing substitution towards the C4 position. The choice of protecting group is critical and should be orthogonal to subsequent reaction conditions[4][10].
Stage 2: Reduction to this compound
This step involves the reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and chemoselectivity for aldehydes and ketones over other functional groups like esters or amides[3][11].
Q: The reduction of my aldehyde is incomplete, even after extended reaction times. What should I do?
A: Incomplete reduction is typically due to reagent deactivation, insufficient equivalents, or suboptimal solvent choice.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-quality NaBH₄. It can slowly decompose upon exposure to atmospheric moisture.
-
Solvent System: NaBH₄ works best in protic solvents like methanol or ethanol. The reaction is often performed at 0 °C to control the initial exothermic reaction rate[9][12].
-
Stoichiometry: While one equivalent of NaBH₄ provides four hydride equivalents, it is common practice to use a slight excess (1.5 to 2.0 equivalents) to ensure the reaction goes to completion[2][9].
-
pH Control: The stability of NaBH₄ is pH-dependent. In highly acidic conditions, it decomposes rapidly. The reaction is typically run under neutral or slightly basic conditions.
-
Q: The workup procedure is problematic, and I am losing a significant amount of my product. How can I optimize the purification?
A: The target molecule, this compound, is a polar compound with both a basic imidazole ring and a hydroxyl group, which can make extraction and purification challenging.
-
Optimized Workup and Purification:
-
Quenching: After the reaction is complete (monitored by TLC), quench it carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C to destroy excess NaBH₄[9].
-
Solvent Removal: Remove the organic solvent (e.g., methanol) under reduced pressure.
-
Extraction: The product's polarity can lead to it remaining in the aqueous layer. Extract with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (3-5 times) to maximize recovery.
-
Purification: If the crude product is not pure, column chromatography on silica gel is effective. A gradient elution starting with ethyl acetate/hexane and gradually increasing the polarity by adding methanol is a good starting point[13].
-
Section 3: Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde via N-Protection and Lithiation
This protocol uses a temporary protecting group to ensure regioselectivity.
-
Protection: To a solution of 2-butyl-1H-imidazole (1.0 eq) in anhydrous Dichloromethane (DCM), add triethylamine (1.5 eq) and cool to 0 °C. Add trityl chloride (1.1 eq) portion-wise and allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction with water, dry the organic layer over Na₂SO₄, and concentrate to obtain N-trityl-2-butyl-1H-imidazole.
-
Lithiation & Formylation: Dissolve the protected imidazole (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C. Add anhydrous DMF (1.2 eq) dropwise. Allow the mixture to slowly warm to room temperature and stir for 2 hours[9].
-
Workup & Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Dissolve the crude product in a mixture of DCM and 10% trifluoroacetic acid (TFA) and stir for 1 hour to remove the trityl group. Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify by column chromatography to yield 2-butyl-1H-imidazole-4-carbaldehyde.
Protocol 2: Reduction to this compound
This is a standard protocol for the chemoselective reduction of the aldehyde.
-
Reaction Setup: Dissolve 2-butyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C[2][9].
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the mixture back to 0 °C and quench by the slow, dropwise addition of deionized water.
-
Purification: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by silica gel chromatography if necessary[9].
Section 4: Data and Workflow Visualizations
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Stage 1: Formylation (Lithiation) | Stage 2: Reduction (NaBH₄) |
| Key Reagents | n-Butyllithium, DMF | Sodium Borohydride |
| Solvent | Anhydrous THF | Methanol or Ethanol |
| Temperature | -78 °C to Room Temp. | 0 °C to Room Temp. |
| Stoichiometry | n-BuLi (1.1 eq), DMF (1.2 eq) | NaBH₄ (1.5 eq) |
| Reaction Time | 3-4 hours | 2-3 hours |
| Workup | Aqueous NH₄Cl quench | Aqueous quench |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the reduction stage.
Section 5: References
-
Kirk, K. L. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1645-1649. [Link]
-
Optimization of reaction conditions: Significance and symbolism. (2024). ResearchGate. [Link]
-
Campos, K. R., et al. (2011). Modular Synthesis of Di- and Tri-substituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ResearchGate. [Link]
-
Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. ResearchGate. [Link]
-
Ahmad, A., et al. (2018). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 34(3), 1457-1466. [Link]
-
Shi, Y.-J., et al. (1993). A practical synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole. Synthetic Communications, 23(18), 2623-2630. Referenced in Google Patents.
-
Casti, F., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. ResearchGate. [Link]
-
Plausible mechanism for formylation of imidazo-pyrimidine. ResearchGate. [Link]
-
S. J. T. K., et al. (2010). Synthesis of imidazole‐containing poly(iminomethylenes). Choice of N(Im)‐protecting group. Journal of Polymer Science Part A: Polymer Chemistry, 48(20), 4578-4586. [Link]
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 4787. [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110. [Link]
-
Bastiaansen, L. A. M., et al. (1986). Preparation process for 2 formyl imidazole acetals. Google Patents.
-
Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. (2018). The Journal of Organic Chemistry, 83(15), 7990-8000. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Chad's Prep. Hydride Reduction. Chad's Prep. [Link]
-
Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4155-4158. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206-1211. [Link]
-
Cheng, H.-H., et al. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. Bioresource Technology, 197, 323-328. [Link]
-
Sodium Borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3794-3816. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1163. [Link]
-
An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. (2020). ACS Omega, 5(38), 24567-24575. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2018). ResearchGate. [Link]
-
Daugulis, O., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 6(10), 5780-5785. [Link]
-
Khan, I., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Advances, 13(41), 28867-28883. [Link]
-
2-Butyl-4-hydroxymethyl Imidazole. Pharmaffiliates. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. [Link]
-
Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]
-
Imidazole - Synthesis, Reactions & Medicinal uses. SlideShare. [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
-
From Other Imidazoles by Substitution of Hydrogen. YouTube. [Link]
-
1H-Imidazole-4-carbaldehyde. Chemsrc. [Link]
-
Method for preparing 2-butyl-4-chloro-5-formylimidazole. Google Patents.
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2010). Molecules, 15(1), 357-367. [Link]
Sources
- 1. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Synthesis of imidazole‐containing poly(iminomethylenes). Choice of N(Im)‐protecting group | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: (2-Butyl-1H-imidazol-4-yl)methanol - Impurity Profiling and Purification Strategies
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions regarding the common impurities found in (2-Butyl-1H-imidazol-4-yl)methanol and the methodologies for their effective removal. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your research.
Part 1: Understanding the Impurity Landscape
High purity of this compound is critical for its application as a pharmaceutical intermediate and in medicinal chemistry research.[1] Impurities can arise from various stages, including the synthesis, work-up, and storage of the compound. Understanding the origin of these impurities is the first step toward their effective removal.
Frequently Asked Questions: Common Impurities and Their Origins
Q1: What are the most common types of impurities I might encounter with this compound?
A1: Impurities in this compound can be broadly categorized into four main types:
-
Starting Material-Related Impurities: These are unreacted starting materials or impurities inherent to them. For instance, in a synthesis starting from valeraldehyde, residual aldehyde may be present.[2]
-
Process-Related Impurities (Byproducts): These are substances formed during the synthesis through side reactions. An example could be the over-oxidation of the target molecule to form the corresponding carboxylic acid or aldehyde.
-
Degradation Products: this compound can degrade over time or under certain conditions (e.g., exposure to air, light, or incompatible solvents), leading to the formation of various degradation products.[3]
-
Residual Solvents: Solvents used during the synthesis or purification (e.g., toluene, methanol, ethyl acetate) may be present in the final product if not completely removed.[4]
The following diagram illustrates the potential entry points for these impurities during a typical synthetic workflow.
Caption: Impurity Origins in a Synthetic Workflow
The table below summarizes some potential impurities.
| Impurity Type | Potential Impurities | Likely Origin |
| Starting Materials | Valeraldehyde, Hydroxypyruvaldehyde, Ammonia | Incomplete reaction during synthesis.[2] |
| Byproducts | 2-Butyl-1H-imidazole-4-carbaldehyde, 2-Butyl-1H-imidazole-4-carboxylic acid | Over-oxidation of the alcohol functionality. |
| Isomers | (2-Butyl-1H-imidazol-5-yl)methanol | Alternative ring formation pathways.[1] |
| Degradation | Oligomeric or polymeric materials | Self-condensation or reaction with atmospheric components. |
| Residual Solvents | Toluene, Methanol, Ethanol, Ethyl Acetate, Hexane | Incomplete removal after work-up or purification.[4][5] |
Part 2: Troubleshooting and Purification Protocols
This section provides answers to common purification challenges and detailed, step-by-step protocols for the effective removal of impurities.
Frequently Asked Questions: Purification Troubleshooting
Q2: My crude product is a persistent oil and won't crystallize. How can I purify it?
A2: When a product "oils out" instead of crystallizing, it is often due to the presence of impurities that disrupt the crystal lattice formation. In this case, column chromatography is the most effective method for purification. If the product is basic, like this compound, an initial acid-base extraction can be a highly effective first step to remove neutral and acidic impurities, which may then facilitate crystallization.[5]
Q3: I'm observing significant tailing of my compound on a silica gel column. What's causing this and how can I fix it?
A3: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel.[6] The basic nitrogen atoms in the imidazole ring interact strongly with the acidic silanol groups on the silica surface, causing the compound to elute slowly and as a broad or tailing peak. To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase. This neutralizes the acidic sites on the silica gel, leading to sharper peaks.[6]
-
Switch the Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina often provides better separation for basic compounds and reduces tailing.[6]
Q4: My purification yield is very low after column chromatography. What are the likely causes?
A4: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: The compound may be binding too strongly to the silica gel, especially if it is highly polar. Using a more polar solvent system or adding a basic modifier can help.
-
Improper Solvent Polarity: If the initial solvent polarity is too high, your compound may elute too quickly along with impurities. Conversely, if it's too low, the compound may not elute at all. A gradual gradient elution is often most effective.
-
Sample Loading Technique: For better separation and recovery, consider dry loading your sample. This involves adsorbing the crude product onto a small amount of silica gel and then loading the resulting powder onto the column. This technique often leads to sharper bands.[6]
Q5: Recrystallization isn't significantly improving the purity of my compound. What should I try next?
A5: If a single recrystallization is insufficient, it may be because the impurities have similar solubility profiles to your product in the chosen solvent system. You can try:
-
Using a Different Solvent System: Experiment with various solvent pairs. For imidazole derivatives, mixtures like ethyl acetate/hexane or ethanol/water are often effective.[5]
-
Pre-purification: Perform an acid-base extraction before recrystallization to remove a different class of impurities.
-
Column Chromatography: If recrystallization fails, column chromatography is the next logical and more powerful purification step.[5]
Purification Protocols
The following diagram provides a decision-making workflow for selecting an appropriate purification strategy.
Sources
- 1. 2-(But-1-yl)-4-(hydroxymethyl)-1H-imidazole [synhet.com]
- 2. (2-butyl-4-chloro-1H-imidazol-5-yl)methanol (79047-41-9) for sale [vulcanchem.com]
- 3. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Degradation pathways of (2-Butyl-1H-imidazol-4-yl)methanol under stress conditions
Technical Support Center: Degradation of (2-Butyl-1H-imidazol-4-yl)methanol
Welcome to the technical support guide for investigating the degradation pathways of this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into planning and troubleshooting forced degradation studies.
Part 1: General Principles & Initial Assessment
This section addresses foundational questions regarding the purpose and strategy for stress testing this compound.
Q1: Why is a forced degradation study necessary for this compound?
Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in drug development.[1][2] As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are essential to:
-
Identify Potential Degradants: The process intentionally degrades the molecule to generate the likely degradation products that could form under storage and handling conditions.[1]
-
Establish Degradation Pathways: Understanding how the molecule breaks down helps elucidate its intrinsic stability and reveals its chemical vulnerabilities.[1][2]
-
Develop Stability-Indicating Methods: The primary goal is to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the intact drug from all its potential degradation products, proving the method is "stability-indicating."[1]
-
Inform Formulation and Packaging: Knowledge of sensitivities to light, oxidation, or pH helps in developing a stable formulation and selecting appropriate packaging.[1]
Q2: What are the primary reactive sites on the this compound molecule?
Understanding the molecule's structure is key to predicting its degradation. The three primary sites of interest are:
-
The Imidazole Ring: This aromatic heterocycle is the core of the molecule. While generally stable, imidazole rings can be susceptible to oxidation and photolytic degradation, and in some cases, cleavage under extreme pH conditions.[3][4]
-
The 4-Methanol Group (-CH₂OH): This primary alcohol is a highly probable site for oxidation. It can be readily oxidized first to an aldehyde and subsequently to a carboxylic acid.
-
The 2-Butyl Group (-C₄H₉): This alkyl chain is the least reactive part of the molecule but can be susceptible to free-radical oxidation under harsh oxidative or photolytic conditions.
Part 2: Experimental Design & Troubleshooting Guides
This section provides detailed protocols and troubleshooting for specific stress conditions. The general aim for each condition is to achieve 5-20% degradation of the parent compound, as this provides sufficient levels of degradants for analysis without destroying the sample entirely.[5]
Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting a comprehensive forced degradation study.
Caption: General workflow for a forced degradation study.
Guide 1: Oxidative Degradation
Oxidation is often the most significant degradation pathway for molecules with alcohol and imidazole functionalities.[3]
Q: What are the most likely degradation products from oxidation?
The primary alcohol group is the most susceptible site. We predict a two-step oxidation pathway:
-
This compound is oxidized to 2-Butyl-1H-imidazole-4-carbaldehyde .
-
The aldehyde is further oxidized to 2-Butyl-1H-imidazole-4-carboxylic acid .
Secondary oxidation of the imidazole ring itself may also occur, potentially leading to more complex products or ring-opening.[3]
Caption: Predicted primary oxidative degradation pathway.
Experimental Protocol: Oxidative Stress with H₂O₂
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Application: To 1 mL of the drug solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Maintain the solution at room temperature, protected from light.
-
Control Sample: Prepare a control by adding 1 mL of water instead of H₂O₂.
-
Time Points: Withdraw aliquots at intervals (e.g., 2, 6, 12, and 24 hours).
-
Quenching (Optional): If the reaction is too rapid, it can be quenched by adding a small amount of a reducing agent like sodium bisulfite before analysis.
-
Analysis: Dilute the samples with the mobile phase and analyze immediately using a stability-indicating HPLC method.
Troubleshooting: Oxidative Degradation
-
Problem: No degradation is observed.
-
Cause & Solution: The reaction may be too slow at room temperature. Gently heat the solution (e.g., to 40-50°C) to accelerate the reaction rate. Ensure the H₂O₂ solution is fresh, as it can degrade over time.
-
-
Problem: Degradation is too rapid (>20% in the first time point).
-
Cause & Solution: The conditions are too harsh. Reduce the concentration of H₂O₂ (e.g., from 3% to 1% or 0.3%) or perform the experiment at a lower temperature (e.g., in a refrigerator at 4-8°C).
-
-
Problem: Multiple, small, unidentifiable peaks appear.
-
Cause & Solution: This could indicate radical-based degradation of the butyl chain or imidazole ring. Use LC-MS/MS to obtain mass information on these minor degradants. Consider using a milder oxidizing agent or a free radical initiator like azobisisobutyronitrile (AIBN) to investigate this specific pathway.[3]
-
Guide 2: Hydrolytic Degradation
Hydrolysis evaluates the stability of the molecule in aqueous solutions at different pH values.
Q: Is this compound expected to be stable to hydrolysis?
Generally, the core structure lacks readily hydrolyzable functional groups like esters or amides. Therefore, the molecule is expected to be highly stable in neutral and mildly acidic/basic conditions . Degradation, if any, will likely require forcing conditions (e.g., high temperature and extreme pH). Some imidazole drugs have been shown to hydrolyze in strongly acidic media, potentially involving the ring itself.[4]
Experimental Protocol: Acid & Base Hydrolysis
-
Preparation: Prepare three sets of samples by dissolving the compound in 0.1 M HCl (acid), 0.1 M NaOH (base), and purified water (neutral).
-
Stress Application: Place the sealed vials in a water bath or oven at a controlled temperature (e.g., 60-80°C).
-
Time Points: Analyze samples at appropriate intervals (e.g., 8, 24, 48 hours).
-
Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column. For example, add 100 µL of 1 M NaOH to 1 mL of the 0.1 M HCl sample.
-
Analysis: Dilute and inject into the HPLC system.
Troubleshooting: Hydrolytic Degradation
-
Problem: No degradation is observed even after 48 hours at 80°C.
-
Cause & Solution: This indicates high intrinsic stability to hydrolysis, which is a valid scientific result. Document the stability. If degradation must be induced, you can increase the acid/base concentration (e.g., to 1 M HCl/NaOH) or the temperature, but be aware that such harsh conditions may not be relevant to real-world storage.
-
-
Problem: The parent drug peak disappears in the base sample, but no new peaks appear.
-
Cause & Solution: The degradant may be highly polar and not retained on a standard reversed-phase C18 column, or it may lack a UV chromophore. Check the analysis using a more polar column (e.g., HILIC or a polar-embedded phase) and use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to search for the missing mass.
-
Guide 3: Photolytic and Thermal Degradation
These studies assess the impact of light and heat on the drug substance.
Q: How should a photostability study be conducted?
The study must follow ICH Q1B guidelines.[2] This involves exposing the drug substance (in both solid and solution form) to a controlled light source that provides both UV and visible light.
-
Exposure Levels: The standard exposure is a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of near UV energy.[1][2]
-
Controls: A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
Q: What should I expect from thermal stress?
Significant thermal degradation of imidazole derivatives typically requires high temperatures, often above the boiling point of water.[6]
-
Solid State: Expose the solid powder to dry heat (e.g., 80°C or higher in 10°C increments above the accelerated stability condition temperature).[7]
-
Solution State: Heat the drug solution (as prepared for hydrolysis studies) at a high temperature (e.g., 80°C).
Troubleshooting: Photolytic & Thermal Studies
-
Problem: My photostability results show degradation in both the light-exposed and dark control samples.
-
Cause & Solution: This indicates that the degradation is at least partially thermal, caused by the heat generated by the light source in the photostability chamber. The true photolytic degradation is the difference between the total degradation in the light sample and the degradation in the dark control. Ensure your chamber has adequate temperature control.
-
-
Problem: Thermal degradation of the solid sample is inconsistent.
-
Cause & Solution: This could be due to the physical form of the solid (crystal habit, particle size) or interactions with humidity. Ensure the sample is a fine, uniform powder and consider running a parallel study under controlled high humidity (e.g., 75% RH) as per ICH guidelines.[7]
-
Part 3: Data Summary & Analytical Troubleshooting
Table 1: Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Primary Reactive Site(s) | Expected Observation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 24 - 72 hrs | Imidazole Ring | Likely stable; minor degradation possible under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | 24 - 72 hrs | Imidazole Ring | Likely stable; minor degradation possible under harsh conditions. |
| Oxidation | 3% H₂O₂ | Room Temp. | 2 - 24 hrs | Methanol Group , Imidazole Ring | Formation of aldehyde and carboxylic acid degradants is highly probable. |
| Thermal (Solid) | Dry Heat | > 80 °C | 24 - 72 hrs | Entire Molecule | Degradation likely only at high temperatures. |
| Photolysis | ICH Q1B Light Box | Controlled | Per ICH Q1B | Imidazole Ring | Potential for color change and formation of photo-adducts or ring-cleaved products. |
Analytical Method FAQs
Q: How do I develop a stability-indicating HPLC method for this compound?
A reversed-phase HPLC method is the standard choice for imidazole compounds.[8][9]
-
Column: Start with a C18 or C8 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).
-
Mobile Phase: Use a gradient elution.
-
Solvent A: Buffered aqueous phase (e.g., 20 mM potassium phosphate or ammonium formate, pH adjusted to 3.0). An acidic pH often provides better peak shape for basic compounds like imidazoles.
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: Use a photodiode array (PDA) detector to monitor peak purity and identify the optimal detection wavelength. Couple the system to a mass spectrometer (LC-MS) for definitive peak identification.[10]
-
Optimization: Inject a mixture of all stressed samples (acid, base, peroxide, etc.) and optimize the gradient to achieve a baseline resolution (Rs > 2) between the parent peak and all degradant peaks.
Q: I'm getting poor peak shape (tailing) for the parent compound. What can I do?
-
Cause: Peak tailing for basic compounds like imidazoles is often due to secondary interactions with residual silanol groups on the HPLC column packing.
-
Solutions:
-
Lower Mobile Phase pH: Reduce the pH to ~2.5-3.0 to ensure the imidazole nitrogen is fully protonated, minimizing silanol interactions.
-
Add a Competing Base: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Use a Modern Column: Employ a column with end-capping technology or a hybrid particle base designed to reduce silanol activity and improve peak shape for basic analytes.
-
References
-
ICH Q1A(R2) Guideline. (2023). Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation: A Practical Approach. In Pharmaceutical Stress Testing (pp. 1-65). CRC Press. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2978-2986. [Link]
-
ICH Q1B Guideline. (1996). Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Vlase, G., et al. (2013). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 58(1), 79-86. [Link]
-
Nyíri, Z., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(8), 2568-2579. [Link]
-
Zhang, H., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(15), 5821. [Link]
-
Abdel-Moety, E. M., et al. (2016). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of Chromatographic Science, 54(8), 1341-1349. [Link]
-
Stevens, M. F., & Peatey, C. L. (1978). A new light on the photo-decomposition of the antitumour drug DTIC. Journal of Pharmacy and Pharmacology, 30(1), 47. [Link]
-
Cheng, C. C., & D'Amato, S. C. (2001). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis, 9(3), 148-154. [Link]
-
D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (2-Butyl-1H-imidazol-4-yl)methanol
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (2-Butyl-1H-imidazol-4-yl)methanol. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust methods. This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic approach to diagnosing and resolving the common issue of peak tailing with this specific basic compound.
Section 1: Understanding the Core Issue - Why Does this compound Exhibit Peak Tailing?
Peak tailing is a frequent challenge in reversed-phase HPLC, especially for basic compounds like this compound.[1] The primary cause is not the intended hydrophobic interaction with the C18 stationary phase, but rather a secondary, undesirable interaction.[2]
The imidazole moiety in your analyte is basic. At typical mobile phase pH levels (above ~3.5), the analyte can become protonated, carrying a positive charge. Simultaneously, the silica backbone of most reversed-phase columns has residual, unreacted silanol groups (Si-OH).[3] These silanols are weakly acidic and can deprotonate to form negatively charged sites (Si-O⁻).[4]
This creates a strong ionic attraction between the positively charged analyte and the negatively charged sites on the stationary phase.[2][5] Since these silanol sites are distributed non-homogeneously and exhibit strong retention, a portion of the analyte molecules are "held back" as they travel through the column, resulting in a delayed elution and the characteristic "tail" on the peak.[6][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and how do I measure it?
A: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[1] An ideal, symmetrical peak has a Gaussian shape. Tailing is typically measured using the Tailing Factor (T) or Asymmetry Factor (As). The USP Tailing Factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. A value of T=1.0 is a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing, though up to 1.5 may be acceptable for some assays.[2][8]
Q2: Besides poor aesthetics, how does peak tailing negatively impact my results?
A: Peak tailing is more than a cosmetic issue. It can severely compromise your analysis by:
-
Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation impossible.
-
Compromising Quantification: It complicates peak integration, leading to inaccurate and imprecise measurements of the area under the curve.[1][9]
-
Lowering Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Masking Impurities: A tailing peak can easily hide small impurities eluting shortly after the main analyte.[2]
Q3: What is the fastest and simplest change I can make to try and fix the tailing of my basic analyte?
A: The most direct approach is to adjust the mobile phase pH. Lowering the pH of the mobile phase to between 2.5 and 3.0 by adding an acid like trifluoroacetic acid (TFA) or formic acid is often the most effective initial step.[5][10][11] This low pH protonates the residual silanol groups on the silica surface, neutralizing their negative charge and thus minimizing the secondary ionic interactions that cause tailing.[3][5]
Section 3: A Systematic Troubleshooting Guide
Peak tailing can stem from chemical interactions or physical/instrumental issues. A logical, step-by-step process is the key to efficient troubleshooting.
Visualizing the Workflow
The following diagram outlines a systematic approach to diagnosing and solving peak tailing.
Caption: A troubleshooting flowchart for HPLC peak tailing.
Q4: How do I determine if the tailing is a chemical or a physical problem?
A: This is the most critical first step. A simple diagnostic test can differentiate between chemical interactions and physical issues within your HPLC system.[4]
-
The Rationale: Chemical tailing is specific to certain types of analytes (like bases). Physical tailing, caused by issues like extra-column volume or column voids, will affect virtually any compound.[4]
-
The Test: Prepare a neutral, well-behaved probe molecule (e.g., Toluene or Naphthalene) at a suitable concentration. Inject this neutral probe using your current method conditions.
-
Interpreting the Results:
-
If the neutral probe gives a sharp, symmetrical peak: The problem is chemical. The tailing is specific to the basic nature of this compound interacting with the column. Proceed to Step 2: Optimizing the Mobile Phase .
-
If the neutral probe also shows peak tailing: The problem is physical or instrumental. There is likely an issue with your column hardware or system plumbing. Proceed to Step 5: Checking the HPLC System & Column Hardware .
-
Step 2: Optimizing the Mobile Phase (Chemical Tailing)
Q5: My diagnostic test points to a chemical issue. How should I modify my mobile phase?
A: Mobile phase optimization is a powerful tool to overcome secondary silanol interactions.
-
Strategy 1: Lower the Mobile Phase pH.
-
Mechanism: By operating at a pH of 3 or lower, you fully protonate the silanol groups (Si-OH), preventing them from becoming negatively charged (Si-O⁻). This eliminates the strong ionic interaction.[2][10][12]
-
Protocol: Add 0.1% (v/v) of an acidifier to both your aqueous (A) and organic (B) mobile phase components.
-
Trifluoroacetic Acid (TFA): Highly effective. It lowers the pH to ~2 and also acts as an ion-pairing agent, further improving peak shape.[13][14] However, TFA can cause ion suppression in mass spectrometry (MS) detectors.[15]
-
Formic Acid: A good, MS-friendly alternative. A 0.1% concentration will lower the pH sufficiently for many modern, high-purity columns.[11]
-
-
-
Strategy 2: Add a Competing Base.
-
Mechanism: A small, basic additive like triethylamine (TEA) is added to the mobile phase. TEA, being a base, will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[10][11]
-
Protocol: Add TEA to your aqueous mobile phase at a concentration of 10-25 mM. Note that this approach was more common with older "Type A" silica columns and can sometimes shorten column lifetime.[10]
-
-
Strategy 3: Increase Buffer Ionic Strength.
-
Mechanism: Increasing the concentration of a buffer salt (e.g., phosphate) can help mask silanol interactions by increasing the overall ionic strength of the mobile phase.[5][11]
-
Protocol: For UV-based detection, try increasing your phosphate buffer concentration from 10 mM to 25-50 mM. Be mindful of buffer solubility in high percentages of organic solvent, especially acetonitrile.[10][11] This is not recommended for MS detection.
-
| Mobile Phase Additive | Mechanism of Action | Typical Concentration | Key Considerations |
| Trifluoroacetic Acid (TFA) | Silanol suppression (low pH) & Ion-pairing | 0.05% - 0.1% (v/v) | Excellent for UV detection, but causes significant ion suppression in MS.[14][15] |
| Formic Acid | Silanol suppression (low pH) | 0.1% (v/v) | MS-friendly; may be less effective than TFA on older or lower-purity columns.[11] |
| Triethylamine (TEA) | Competing Base / Silanol Masking | 10 - 25 mM | Effective but can shorten column lifetime and is not MS-friendly.[10] |
| Phosphate Buffer | Silanol suppression (low pH) & Ionic Strength | 20 - 50 mM (pH 2.5-3.0) | Excellent buffering capacity for UV methods; non-volatile and not suitable for MS. |
Step 3: Evaluating Your HPLC Column (Chemical Tailing)
Q6: I've tried optimizing the mobile phase, but the peak tailing persists. Could my column be the problem?
A: Yes. Not all C18 columns are created equal. If mobile phase adjustments are insufficient, the column itself is the next logical focus.
-
Use Modern, High-Purity Columns: Older columns, often based on "Type A" silica, have higher metal content and more acidic silanol groups, which exacerbates tailing for basic compounds.[1][12] Modern "Type B" silica columns are ultra-pure and exhibit significantly less silanol activity.[1]
-
Choose an End-Capped Column: Most modern columns are "end-capped," meaning the manufacturer has chemically reacted many of the residual silanols with a small silylating agent to make them inert.[9][11] Ensure your column is a high-quality, fully end-capped phase.
-
Consider Alternative Stationary Phases: If a standard C18 is not providing adequate performance, consider a column designed specifically for basic compounds:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This polar group helps to shield the analyte from residual silanols.[8][16]
-
Charged Surface Hybrid (CSH™) Technology: These columns have a low level of positive charge on the particle surface. This charge repels basic analytes, preventing them from interacting with underlying silanols and dramatically improving peak shape at low pH.
-
PFP (Pentafluorophenyl) Phases: These columns offer alternative selectivity through multiple interaction mechanisms, including dipole-dipole and pi-pi interactions, which can be beneficial for aromatic compounds like your imidazole derivative.[17]
-
Step 5: Checking the HPLC System & Column Hardware (Physical Tailing)
Q7: My diagnostic test with a neutral probe also showed tailing. What should I look for in my system?
A: This result points to a problem independent of analyte chemistry. Work systematically from the injector to the detector.
-
Extra-Column Volume (Dead Volume): This is a primary cause of physical peak distortion.[4]
-
Check Fittings: Ensure all tubing connections, especially at the column inlet and outlet, are properly seated. A small gap between the ferrule and the bottom of the port creates a void where peak broadening occurs.[18]
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length as short as possible between the injector, column, and detector.[8]
-
-
Column Void or Blockage:
-
Void: Over time or due to pressure shocks, the packed bed of the column can settle, creating a void at the inlet. This acts as a mixing chamber, causing severe peak distortion.[6] If a void is suspected, replacing the column is the best solution.[2]
-
Blocked Frit: The inlet frit of the column can become blocked by particulates from the sample or mobile phase. Try back-flushing the column (disconnect it from the detector first) according to the manufacturer's instructions.[2] Using in-line filters and guard columns can prevent this.
-
-
Sample Overload & Solvent Effects:
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[2] Reduce your injection volume or dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.
-
Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[18]
-
Section 6: References
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
-
HPLC Troubleshooting Guide. (n.d.). A typical example is the tailing of strong bases....
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
-
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?.
-
Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Parameters for Litoralon TFA Separation.
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
-
Axion Labs. (n.d.). HPLC Peak Tailing.
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
-
Waters. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Waters Knowledge Base.
-
Dwight R. Stoll. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
-
Waters Corporation. (n.d.). Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column on an Agilent 1290 LC System.
-
Incognito. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. LCGC International.
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. labcompare.com [labcompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. glsciencesinc.com [glsciencesinc.com]
- 18. support.waters.com [support.waters.com]
Enhancing the stability of (2-Butyl-1H-imidazol-4-yl)methanol in solution
Technical Support Center: (2-Butyl-1H-imidazol-4-yl)methanol
Introduction
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the chemical stability of this compound in solution. The inherent structure of this compound, featuring an imidazole ring and a primary alcohol, presents specific vulnerabilities that can impact experimental reproducibility, formulation integrity, and shelf-life. This guide provides both foundational knowledge through Frequently Asked Questions (FAQs) and actionable solutions in a detailed Troubleshooting section.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a heterocyclic organic compound featuring a substituted imidazole core. The imidazole ring is a "privileged structure" in medicinal chemistry, found in numerous biologically active molecules.[1] Its stability is a critical concern because degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties, compromising preclinical and clinical outcomes. The primary alcohol and the electron-rich imidazole ring are the main sites of chemical instability.
Q2: What are the primary factors that degrade this compound in solution?
The stability of this compound is influenced by several environmental factors.[2] Understanding these is the first step to mitigation.
-
Oxygen: The imidazole moiety is susceptible to autoxidation, a reaction mediated by atmospheric oxygen.[3][4] This process is often initiated by free radicals and can lead to colored degradants.
-
pH: The pH of the solution can significantly impact stability. The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[5][6] Changes in pH alter its protonation state, which can catalyze hydrolytic reactions or increase susceptibility to oxidation.[2] For some imidazole derivatives, stability is enhanced in neutral or slightly acidic conditions compared to alkaline environments.[7]
-
Light: Exposure to UV or even high-intensity visible light can cause photodegradation.[2][3] This process involves the absorption of light energy, which can break chemical bonds and generate reactive species.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including oxidation and hydrolysis.[2][8]
Q3: What are the common visual or analytical signs of degradation?
The most common visual sign of degradation, particularly oxidation, is a change in the solution's color, often to a yellowish or brownish hue.[9] Analytically, degradation is detected by High-Performance Liquid Chromatography (HPLC) as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. A robust, stability-indicating HPLC method is essential to separate these degradants from the active pharmaceutical ingredient (API).[10]
Q4: What are the recommended general storage conditions for solutions of this compound?
For long-term stability, solutions of this compound should be stored under conditions that minimize exposure to the degradative factors mentioned above.
| Condition | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C).[11] | Slows down the rate of chemical reactions.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[10] | Minimizes oxidative degradation by displacing oxygen.[] |
| Light | Protect from light using amber vials or by wrapping containers in foil. | Prevents photodegradation.[2][3] |
| Container | Use tightly sealed containers. | Prevents evaporation and exposure to atmospheric moisture and oxygen.[13] |
Part 2: Troubleshooting Guide: Common Stability Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and detailed protocols for remediation.
Problem: "My solution of this compound is turning yellow. What is happening and how can I fix it?"
Root Cause Analysis: A yellow or brown discoloration is a classic indicator of oxidation. The imidazole ring system is susceptible to autoxidation, a free-radical chain reaction that produces colored byproducts.[3][9] This process is often accelerated by exposure to oxygen, light, and trace metal ions, which can catalyze the formation of reactive oxygen species.
Solution Workflow:
Caption: Workflow for addressing solution discoloration.
Detailed Remediation Steps:
-
Inert Gas Purging: Oxygen is a key reactant in oxidation.[] Before sealing your vial, gently bubble an inert gas like nitrogen or argon through the solution for 5-10 minutes to displace dissolved oxygen. Then, flush the headspace of the container with the inert gas before sealing.
-
Antioxidant Addition: Antioxidants function by interrupting the free-radical chain reaction of oxidation.[4][9] The choice of antioxidant depends on the solvent system.
Antioxidant Solubility Typical Concentration Notes Ascorbic Acid (Vitamin C) Water-soluble[9] 0.01 - 0.1% (w/v) Potent reducing agent, effective in aqueous systems.[14] Butylated Hydroxytoluene (BHT) Lipid/Organic-soluble[9] 0.01 - 0.05% (w/v) Phenolic antioxidant, ideal for non-aqueous solutions.[][14] Butylated Hydroxyanisole (BHA) Lipid/Organic-soluble[9] 0.01 - 0.05% (w/v) Often used with BHT for synergistic effects.[9] Sodium Metabisulfite Water-soluble[9] 0.01 - 0.1% (w/v) More effective in acidic pH ranges.[9] -
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your solvents or reagents can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) can sequester these ions and enhance stability.
Problem: "My HPLC results show a loss of the main peak and the appearance of new, unidentified peaks over a short period. How do I identify the cause and formulate a stable solution?"
Root Cause Analysis: The appearance of new peaks alongside a decrease in the parent compound indicates degradation, which could be due to one or more mechanisms: oxidation, hydrolysis, or photodegradation.[3][10] To develop a stable formulation, you must first understand which degradation pathway is dominant under your experimental conditions. This is achieved through a Forced Degradation Study .[13][15]
Solution: Implement a Forced Degradation Study A forced degradation (or stress testing) study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[15] This is essential for developing a stability-indicating analytical method.[13][16]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol:Water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. A control sample, protected from light and stored at 2-8°C, should be included. Aim for 5-20% degradation of the active compound.[10]
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Incubate at 60°C for 2, 6, and 24 hours.[16]
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to an aliquot. Keep at room temperature, protected from light, for 2, 6, and 24 hours.[13][16]
-
Thermal Degradation: Incubate an aliquot (in solution) and a sample of the solid powder at 80°C for 24 and 48 hours.[13]
-
Photodegradation: Expose an aliquot to a photostability chamber with a light source compliant with ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample. For acid/base stressed samples, neutralize them before analysis. Analyze all samples, including the control, using an HPLC-UV/DAD or HPLC-MS method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the conditions that cause the most significant degradation. This reveals the primary instability pathway. For example, if the largest degradant peaks appear under H₂O₂ stress, oxidation is the main concern.[3]
-
The data will guide your formulation strategy. If the compound is stable in acid but degrades in base, formulate your solution with a buffer in the acidic pH range.
-
Visualizing Stability Factors:
Caption: Key factors influencing compound stability.
References
-
CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]
-
Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]
- Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
-
RSC Publishing. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Sourced via ResearchGate. [Link]
-
Scholars Research Library. (2012). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenge. Der Pharmacia Lettre. [Link]
-
National Institutes of Health (NIH). (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
ACS Publications. (2015). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. [Link]
-
Semantic Scholar. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances. [Link]
-
ResearchGate. (2015). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Corrosion Science. [Link]
-
National Institutes of Health (NIH). (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
StemCo. (2023). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. Scientific Reports. [Link]
-
ResearchGate. (2019). Biodegradability of imidazole structures. Journal of Hazardous Materials. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
National Institutes of Health (NIH). (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials. [Link]
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fagronacademy.us [fagronacademy.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL CAS#: 79047-41-9 [m.chemicalbook.com]
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Technical Support Center: Scaling the Synthesis of (2-Butyl-1H-imidazol-4-yl)methanol
Welcome to the technical support center for the synthesis of (2-Butyl-1H-imidazol-4-yl)methanol (CAS 68283-19-2).[1][2][3] This guide is designed for researchers, process chemists, and drug development professionals who are looking to implement or scale up this important synthesis. As an intermediate for various pharmaceutical active ingredients, including antihypertensive agents, robust and scalable production is critical.[4][5]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established literature. We will explore the common synthetic routes, address the challenges encountered during scale-up, and offer practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most practical and industrially relevant synthesis involves the condensation of a pentanimidate salt (derived from valeronitrile) with 1,3-dihydroxyacetone in the presence of ammonia.[4] This method avoids the use of expensive and hazardous reducing agents like lithium aluminum hydride, which are sometimes used for reducing corresponding imidazole esters but are not ideal for large-scale production.[5][6]
Q2: What are the critical process parameters to monitor during the primary condensation reaction?
A2: The key parameters are ammonia concentration (pressure) , temperature , and reaction time . Ammonia serves as the nitrogen source for the imidazole ring and drives the reaction forward. Maintaining adequate ammonia pressure is crucial for achieving high yields. Temperature control is vital to prevent the formation of side products and degradation.[4][7]
Q3: My final product is a brownish semi-solid, not a clean solid. What is the likely cause?
A3: Product discoloration is often due to impurities formed from prolonged exposure to heat or the presence of oxygen.[8] Side reactions, such as the formation of bis-ethers at elevated temperatures, can also contribute to a complex, difficult-to-purify mixture.[7] We recommend implementing a robust purification strategy, such as recrystallization from acetonitrile.[4]
Q4: I'm seeing a significant drop in yield upon moving from a 1L flask to a 20L reactor. Why is this happening?
A4: This is a classic scale-up challenge. The primary culprits are typically inefficient heat and mass transfer.[9][10] As the reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to maintain uniform temperature and mixing. This can lead to localized hot spots, promoting side reactions, or insufficient mixing, resulting in incomplete conversion.[8][9]
Core Synthesis Pathway & Workflow
The general workflow for the synthesis involves the formation of the imidazole ring followed by purification. The diagram below outlines the key stages.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.
Decision-Making Flowchart for Troubleshooting
Caption: A logical flowchart for diagnosing common synthesis problems.
Common Issues and Solutions
| Symptom / Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Reaction Yield | 1. Insufficient Ammonia: The concentration of ammonia in the reaction mixture is too low to drive the cyclization efficiently. This is a major issue in scale-up where headspace and gas solubility become critical.[4][8] | Solution: Ensure the reactor is properly sealed and pressurized. Using methanol as a solvent is highly recommended as it has excellent solubility for ammonia gas, maximizing its effective concentration and allowing for lower operating pressures (e.g., 3 bar vs. 28 bar).[4] |
| 2. Poor Temperature Control: Non-uniform heating can create localized hot spots, leading to the degradation of starting materials or the desired product.[9] | Solution: Use a reactor with a jacketed heating system and an efficient overhead stirrer. For large volumes, ensure the stirring is sufficient to create a vortex and promote good mixing and heat transfer. Monitor the internal reaction temperature, not just the jacket temperature. | |
| 3. Inefficient Water Removal: Although not a condensation reaction that releases water, ensuring anhydrous conditions for the starting materials can be beneficial. | Solution: Use anhydrous solvents and ensure starting materials are dry. While the reaction can tolerate some moisture, minimizing it can prevent potential side reactions. | |
| Product Purity Issues | 1. Formation of Side Products: At elevated temperatures or with prolonged reaction times, 4-(hydroxymethyl)-imidazoles can self-condense to form bis-ethers.[7] | Solution: Strictly control the reaction temperature and monitor the reaction progress by HPLC or TLC to avoid prolonged heating after completion. If bis-ethers are formed, they can sometimes be hydrolyzed back to the desired product by heating in a dilute aqueous acidic solution.[7] |
| 2. Ineffective Purification: The crude product may contain unreacted starting materials or colored impurities. Simple filtration may not be sufficient. | Solution: Recrystallization is a highly effective and scalable purification method. A documented procedure involves dissolving the crude material in hot acetonitrile (65-70°C), followed by cooling to 0-5°C to induce crystallization.[4] This process effectively removes most impurities, yielding a product with >97% purity by HPLC.[4] | |
| Reaction Stalls | 1. Loss of Ammonia Pressure: A leak in the system can cause the reaction to stall before completion. | Solution: Regularly check the pressure gauge on the reactor. If a pressure drop is observed, re-pressurize the system with ammonia. Ensure all seals and connections are secure before starting the reaction. |
| 2. Reagent Stoichiometry: An incorrect ratio of reactants can lead to one being consumed prematurely, halting the reaction. | Solution: Carefully calculate and measure all reagents. Ensure the methyl pentanimidate is freshly prepared or has been stored under inert conditions to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods and optimized for scalability.[4]
Materials:
-
Methyl pentanimidate
-
1,3-Dihydroxyacetone
-
Anhydrous Methanol
-
Ammonia gas
-
Acetonitrile
-
Deionized water
Procedure:
-
Reaction Setup: In a pressure reactor equipped with an overhead stirrer, charge methyl pentanimidate and 1,3-dihydroxyacetone.
-
Solvent Addition: Add anhydrous methanol. The high solubility of ammonia in methanol is key to achieving good yields at moderate pressures.[4]
-
Ammoniation: Seal the reactor and purge with nitrogen. Cool the mixture and introduce ammonia gas until the pressure reaches approximately 3 bar.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring. Monitor the internal pressure and temperature closely. The reaction progress can be monitored by taking aliquots and analyzing via HPLC.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to 0-5°C. The crude product should precipitate.
-
Isolation: Filter the cold slurry and wash the collected solid with a small amount of cold deionized water. This crude material can then be taken to the next purification step.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Transfer the crude solid to a clean flask and add acetonitrile (a reported ratio is approximately 1.15 mL of acetonitrile per gram of crude material).[4]
-
Heating: Heat the mixture to 65-70°C with stirring until all the solid dissolves, forming a clear solution.
-
Crystallization: Slowly cool the solution to 0-5°C. It is crucial to cool slowly to allow for the formation of large, pure crystals. Hold at this temperature for at least 2 hours to maximize precipitation.[4]
-
Final Isolation: Filter the crystalline solid, wash it with a small volume of cold acetonitrile, and dry it under vacuum at 30-40°C for 6-8 hours.[4] The expected yield is around 48% with a purity of >97% by HPLC.[4]
References
- Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole.
- Process for preparing 4-(hydroxymethyl)imidazole compounds.
- Method for preparing 4-hydroxymethyl imidazoles.
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.[Link]
-
How to deal with Scale-up challenges of Chemistry? Prime Scholars.[Link]
-
2-Butyl-4-hydroxymethyl Imidazole. Pharmaffiliates.[Link]
Sources
- 1. 2-(But-1-yl)-4-(hydroxymethyl)-1H-imidazole [synhet.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 5. US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds - Google Patents [patents.google.com]
- 6. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. primescholars.com [primescholars.com]
Technical Support Center: High-Purity (2-Butyl-1H-imidazol-4-yl)methanol Purification
Welcome to the technical support center for the purification of (2-Butyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical imidazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high purity in your experiments. Our approach is grounded in established scientific principles and practical, field-tested experience.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it's essential to understand the physicochemical properties of this compound that influence its purification. As an imidazole derivative, it possesses both a basic nitrogen atom in the imidazole ring and a polar hydroxyl group. This amphipathic nature dictates its solubility and interaction with chromatographic media. The butyl group lends some non-polar character to the molecule.
This compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 68283-19-2 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
The imidazole ring's nitrogen atoms can be protonated or deprotonated depending on the pH of the solution. This property is crucial for purification techniques like acid-base extraction.
II. Frequently Asked Questions (FAQs)
Here we address some common questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude sample?
A1: Impurities in your crude this compound sample will largely depend on the synthetic route employed. Common impurities can include:
-
Unreacted starting materials: Such as valeraldehyde or dihydroxyacetone, depending on the synthesis method.
-
Side-products from the synthesis: These can include over-alkylated products or incompletely formed imidazole rings.
-
Residual solvents: Solvents used in the synthesis and work-up can be carried through.
-
Related imidazole derivatives: If your synthesis starts from a precursor like 2-butyl-4-chloro-5-formylimidazole, you might have residual amounts of this or other related chlorinated imidazoles.[1][2]
Q2: What is the best initial approach for purifying crude this compound?
A2: For most crude samples, a combination of acid-base extraction followed by either recrystallization or column chromatography is a robust starting point. An initial acid wash can help remove non-basic impurities, while a subsequent base wash can help remove acidic impurities. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous solution has a significant impact on the solubility of this compound. In acidic solutions (pH < 7), the imidazole ring is protonated, forming a salt that is generally more soluble in water. In basic solutions (pH > 7), the imidazole nitrogen is deprotonated, making the molecule less polar and less soluble in water, but more soluble in organic solvents. This pH-dependent solubility is the basis for using acid-base extraction as a purification step.
Q4: What are the ideal storage conditions for high-purity this compound?
A4: High-purity this compound should be stored in a cool, dry place, away from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. For long-term storage, refrigeration (2-8 °C) is advisable.
III. Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to address specific challenges you may encounter during the purification process.
Problem 1: Oiling Out During Recrystallization
Scenario: You've dissolved your crude this compound in a hot solvent, but upon cooling, instead of forming crystals, an oil separates from the solution.
Causality: "Oiling out" typically occurs when the solute is highly impure or when the cooling process is too rapid, causing the solute to come out of solution above its melting point. The presence of impurities can depress the melting point of the mixture, exacerbating this issue.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is not supersaturated. Allow the solution to cool more slowly.[3]
-
Change the Solvent System: If the problem persists, your chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. For a compound like this compound, consider solvent systems like ethyl acetate/hexanes, or isopropanol/water.
-
Perform a Pre-purification Step: If the crude material is very impure, consider a preliminary purification step like a quick column chromatography or an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.
Problem 2: Poor Recovery After Recrystallization
Scenario: You've successfully recrystallized your product, but the final yield is very low.
Causality: Poor recovery can be due to several factors:
-
Using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.
-
The chosen solvent is too good a solvent for your compound at room temperature.
-
Premature crystallization during a hot filtration step.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Cool the Filtrate: After filtering your crystals, cool the mother liquor in an ice bath to see if more product crystallizes.
-
Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures but sparingly soluble at low temperatures.
Problem 3: Co-elution of Impurities During Column Chromatography
Scenario: During column chromatography, you observe that one or more impurities are eluting at a very similar retention time to your desired product, resulting in impure fractions.
Causality: This often happens when the impurities have a similar polarity to the product. For this compound, this could be other imidazole derivatives with slightly different alkyl chains or functional groups.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent like methanol. A shallow gradient can improve separation.
-
Solvent System Modification: Try a different solvent system altogether. For example, if you are using ethyl acetate/hexanes, consider switching to dichloromethane/methanol.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel for basic compounds like imidazoles.[4]
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) may be necessary to achieve high purity.
Workflow for Troubleshooting Purification
Sources
Validation & Comparative
A Definitive Guide to Structural Validation of (2-Butyl-1H-imidazol-4-yl)methanol Using 2D NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a fundamental overview of a molecule's proton and carbon framework, it often falls short in resolving complex spin systems and unequivocally establishing connectivity, especially in heterocyclic compounds like (2-Butyl-1H-imidazol-4-yl)methanol. This guide provides an in-depth, experience-driven comparison of how two-dimensional (2D) NMR techniques not only overcome the limitations of 1D NMR but also provide a self-validating system for structural elucidation. We will explore the strategic application of COSY, HSQC, and HMBC experiments to create an unassailable structural proof for our target molecule.
The Challenge with Imidazoles: Beyond a Simple 1D Spectrum
Imidazole rings are prevalent scaffolds in medicinal chemistry. However, their 1D NMR spectra can be deceptive. Potential issues like tautomerism, where the N-H proton can migrate between the two nitrogen atoms, can complicate spectral interpretation. Furthermore, simple 1D ¹H and ¹³C spectra provide chemical shifts and coupling constants but do not directly reveal which atoms are connected. For a molecule like this compound, critical questions remain unanswered by 1D NMR alone:
-
How can we definitively prove the connectivity of the butyl chain to the C2 position of the imidazole ring?
-
How can we confirm the attachment of the hydroxymethyl group to the C4 position?
-
How do we assign the specific proton and carbon signals within the butyl chain and link them together?
Answering these questions with certainty requires a multi-dimensional approach that maps the intricate network of through-bond correlations.
The 2D NMR Strategy: A Triad of Correlative Experiments
Our approach is built on a logical, three-pronged experimental workflow. Each experiment provides a unique piece of the structural puzzle, and together, they create a cohesive and cross-validated picture. This strategy moves beyond simple data collection to a process of systematic proof.
Caption: Logical workflow for 2D NMR structural validation.
-
COSY (Correlation Spectroscopy): This is our first step to map out the proton-proton networks.[1][2][3][4][5] COSY spectra reveal which protons are coupled to each other, typically through two or three bonds. This allows us to trace the connectivity within individual fragments of the molecule, such as the butyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Next, we link the proton framework to the carbon skeleton.[6][7][8] The HSQC experiment identifies all carbon atoms that are directly attached to a proton, providing a one-bond ¹H-¹³C correlation. This is the most sensitive of the heteronuclear correlation experiments and is crucial for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final and often most informative experiment.[9][10][11][12][13] HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). These "long-range" correlations are the key to connecting the molecular fragments identified by COSY and HSQC, including linking substituents to quaternary (non-protonated) carbons on the imidazole ring.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The integrity of the final structure is contingent upon the quality of the acquired data. The following protocol outlines the key steps for a successful experiment.
1. Sample Preparation:
-
Dissolve 10-15 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with key analyte resonances.
-
Ensure the sample is fully dissolved and free of particulate matter. Filter if necessary.
-
Transfer the solution to a high-quality 5 mm NMR tube.
2. Spectrometer Setup & 1D Spectra Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for guiding the setup of the 2D experiments.
3. 2D NMR Data Acquisition:
-
COSY: Utilize a gradient-enhanced COSY (gCOSY) pulse sequence. Acquire data with sufficient resolution in both dimensions (e.g., 2048 points in F2 and 256-512 increments in F1).
-
HSQC: Employ a sensitivity-enhanced HSQC pulse sequence with adiabatic pulses for uniform excitation. Set the ¹JCH coupling constant to an average value of 145 Hz.
-
HMBC: Use a gradient-enhanced HMBC pulse sequence. The long-range coupling delay is critical and should be optimized for an average ⁿJCH of 8-10 Hz to observe the desired 2- and 3-bond correlations.
4. Data Processing:
-
Process all 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.
-
Phase correct the spectra and reference them using the residual solvent signal.
Data Interpretation: Assembling the Structural Puzzle
Based on published data for structurally similar compounds, we can predict a plausible set of NMR data for this compound. The following tables summarize the expected chemical shifts and key 2D correlations that would validate the proposed structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 2 | C | ~151.5 | - | - |
| 4 | C | ~136.0 | - | - |
| 5 | CH | ~118.0 | ~6.80 | s |
| 6 (CH₂) | CH₂ | ~55.0 | ~4.45 | s |
| 7 (CH₂) | CH₂ | ~29.5 | ~2.60 | t |
| 8 (CH₂) | CH₂ | ~29.8 | ~1.65 | sextet |
| 9 (CH₂) | CH₂ | ~22.1 | ~1.35 | sextet |
| 10 (CH₃) | CH₃ | ~13.8 | ~0.90 | t |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Key 2D NMR Correlations for Structural Validation
| Experiment | Proton (¹H) Signal | Correlating Atom(s) | Significance of Correlation |
| COSY | H10 (~0.90 ppm) | H9 (~1.35 ppm) | Confirms the methyl group is adjacent to a methylene group, starting the butyl chain assignment. |
| H9 (~1.35 ppm) | H8 (~1.65 ppm), H10 | Traces the butyl chain connectivity from C9 to C8 and C10. | |
| H8 (~1.65 ppm) | H7 (~2.60 ppm), H9 | Continues the butyl chain assignment to C7. | |
| HSQC | H5 (~6.80 ppm) | C5 (~118.0 ppm) | Directly links the imidazole ring proton to its corresponding carbon. |
| H6 (~4.45 ppm) | C6 (~55.0 ppm) | Confirms the direct bond between the hydroxymethyl protons and their carbon. | |
| H7-H10 | C7-C10 | Assigns each proton in the butyl chain to its directly attached carbon. | |
| HMBC | H7 (~2.60 ppm) | C2 (~151.5 ppm) | Crucial 3-bond correlation proving the butyl group is attached to C2 of the imidazole ring. |
| H7 (~2.60 ppm) | C8, C9 | Confirms internal butyl chain connectivity over two and three bonds. | |
| H6 (~4.45 ppm) | C4 (~136.0 ppm) | Key 2-bond correlation confirming the hydroxymethyl group is attached to C4. | |
| H6 (~4.45 ppm) | C5 (~118.0 ppm) | Confirms the position of the hydroxymethyl group next to the C5-H5 unit. | |
| H5 (~6.80 ppm) | C2, C4 , C6 | Provides comprehensive validation of the imidazole ring structure and substituent positions through multiple correlations. |
Visualizing the Proof: Key HMBC and COSY Correlations
The following diagrams illustrate the critical through-bond correlations that, when observed, leave no ambiguity in the structure of this compound.
Caption: Key HMBC correlations connecting molecular fragments.
Caption: COSY correlations establishing the butyl spin system.
Conclusion: The Superiority of a 2D NMR Approach
While 1D NMR is an indispensable tool for initial characterization, it provides an incomplete picture that is open to interpretation and potential error. The systematic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a far more rigorous and definitive method for structural validation. This multi-dimensional approach creates a self-validating dataset where each piece of information corroborates the others. For researchers, scientists, and drug development professionals, embracing this comprehensive 2D NMR strategy is not just best practice; it is a fundamental requirement for ensuring the scientific integrity and success of their work. The resulting structural proof is robust, unambiguous, and forms a solid foundation for all subsequent research and development activities.
References
-
COSY (COrrelation SpectroscopY) . CEITEC. [Link]
-
What Is HMBC NMR? Chemistry For Everyone. [Link]
-
What Is COSY NMR? Chemistry For Everyone. [Link]
-
What Is HSQC NMR? Chemistry For Everyone. [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy . Oxford Instruments. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . MDPI. [Link]
-
COSY Definition . Fiveable. [Link]
-
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2D HMBC . NMR Wiki. [Link]
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HSQC . NMR Wiki. [Link]
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19: HMBC . Chemistry LibreTexts. [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy . Chemistry LibreTexts. [Link]
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HSQC and HMBC . Columbia University NMR Core Facility. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules . YouTube. [Link]
-
2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) . CEITEC. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2-Butyl-1H-imidazol-4-yl)methanol
Introduction: The Analytical Imperative for (2-Butyl-1H-imidazol-4-yl)methanol
This compound is an emerging heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. Its structural motif, featuring an imidazole core, is prevalent in numerous biologically active molecules. As this compound progresses through the drug development pipeline, from initial synthesis to preclinical and clinical evaluation, the necessity for robust, reliable, and accurate analytical methods for its quantification and characterization becomes paramount. These methods are the bedrock of quality control, ensuring batch-to-batch consistency, monitoring stability, and enabling pharmacokinetic studies.
However, the lifecycle of a drug is long and complex, often involving method transfers between laboratories, the introduction of new analytical technologies, or the need to correlate data from different studies. In these scenarios, simply validating a method in isolation is insufficient. Cross-validation is the critical process of demonstrating that two or more distinct analytical procedures are equivalent and can be used interchangeably for a specific intended purpose.[1][2] This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—and outlines a framework for their cross-validation in the analysis of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][3][4]
Chapter 1: Candidate Analytical Methodologies
The selection of an analytical method is governed by the physicochemical properties of the analyte, the intended purpose of the analysis, and the required performance characteristics such as sensitivity, selectivity, and accuracy. For this compound, we will evaluate three orthogonal techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity testing and quantification. Its versatility and robustness make it an ideal candidate for routine quality control.
-
Principle of the Technique: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase method is most appropriate, where the nonpolar butyl group will interact with a nonpolar stationary phase (like C18), and a polar mobile phase will elute the compound. Detection is achieved using an ultraviolet (UV) detector, leveraging the chromophoric imidazole ring.
-
Causality in Experimental Choices:
-
Column: A C18 column is chosen to provide sufficient hydrophobic interaction with the butyl chain, ensuring good retention and separation from more polar impurities.
-
Mobile Phase: An acetonitrile/water gradient is selected. Acetonitrile is a common organic modifier that provides good peak shape for nitrogen-containing heterocycles. A phosphate buffer is included to control the ionization state of the imidazole ring (pKa ≈ 7), preventing peak tailing and ensuring reproducible retention times.
-
Detection Wavelength: The UV detection wavelength is set near the absorbance maximum of the imidazole ring (typically around 210-230 nm) to maximize sensitivity.
-
-
Preparation of Mobile Phase:
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a target concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 215 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a linear regression curve of peak area versus concentration for the standards.
-
Quantify the sample concentration using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for identifying and quantifying trace-level impurities or for analyses where matrix interference is a concern.
-
Principle of the Technique: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The analyte is vaporized and travels through a capillary column coated with a stationary phase. Separation occurs based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information. The hydroxyl group and the N-H of the imidazole in this compound can lead to poor peak shape and thermal degradation. Therefore, derivatization is often necessary to block these active sites and increase volatility.[5][6][7]
-
Causality in Experimental Choices:
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen. It effectively converts the active hydrogens on the alcohol and imidazole nitrogen into trimethylsilyl ethers, making the molecule more volatile and thermally stable.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for a wide range of derivatized compounds.
-
MS Mode: Selected Ion Monitoring (SIM) is used for quantification. By monitoring only specific, characteristic ions of the derivatized analyte, sensitivity and selectivity are dramatically increased compared to full-scan mode.
-
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in pyridine, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in pyridine.
-
Create calibration standards from 0.1 µg/mL to 20 µg/mL through serial dilution.
-
-
Preparation of Sample Solutions:
-
Dissolve the sample in pyridine to achieve a concentration within the calibration range.
-
-
Instrumental Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: SIM mode, monitoring ions specific to the silylated derivative (e.g., molecular ion and key fragments).
-
-
Data Analysis:
-
Quantify using the peak area of the primary monitored ion against a calibration curve.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for direct measurement of analyte concentration without the need for an identical reference standard for calibration.
-
Principle of the Technique: qNMR relies on the principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By including a certified internal standard of known concentration and purity, the concentration of the analyte can be determined with high accuracy.
-
Causality in Experimental Choices:
-
Internal Standard: Maleic acid is an excellent choice for an internal standard. It is non-volatile, stable, and has a simple singlet resonance in a clean region of the ¹H spectrum (around 6.3 ppm) that does not overlap with signals from this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is used as it effectively dissolves both the analyte and the internal standard. Its residual solvent peak does not interfere with key signals.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest is crucial to ensure complete relaxation of all protons, which is a prerequisite for accurate integration and quantification.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified maleic acid internal standard into the same NMR tube.
-
Record the exact masses.
-
Add approximately 0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans (NS): 16 or more for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate the non-overlapping signals for both the analyte and the internal standard. For the analyte, the methylene protons of the -CH₂OH group are a good choice. For maleic acid, integrate the singlet from the two vinyl protons.
-
Calculate the concentration using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Chapter 2: Designing the Cross-Validation Study
The objective of cross-validation is to demonstrate that the different analytical methods yield comparable results, ensuring data integrity across the product lifecycle.[1][2] The study must be designed according to a pre-approved protocol as stipulated by regulatory guidelines like ICH Q2(R2).[3][8][9]
The Cross-Validation Workflow
A single, homogeneous batch of this compound should be used. Samples should be prepared at a minimum of three concentration levels (low, medium, high) spanning the typical analytical range. A set of samples subjected to forced degradation (e.g., acid, base, oxidative stress) should also be included to challenge the specificity of the methods. The same set of prepared samples is then analyzed by each of the validated methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
Statistical Evaluation and Acceptance Criteria
ICH M10 intentionally omits prescriptive acceptance criteria for cross-validation, promoting a science and risk-based approach.[1] The goal is to evaluate the data for any systematic bias between methods. A common approach is to calculate the percentage difference between the results obtained from the different methods for each sample.
% Difference = [(Result_Method_A - Result_Method_B) / mean(Result_A, Result_B)] * 100
For a successful cross-validation, it is generally expected that the results from the two methods should agree. For example, a common acceptance criterion in the industry is that for a significant number of the samples (e.g., at least two-thirds), the percentage difference should be within ±20%. More advanced statistical tools like Bland-Altman plots can be used to visualize the agreement and identify any concentration-dependent bias.
Chapter 3: Comparative Performance Data
The following tables summarize the expected performance characteristics of each validated method. This data is illustrative and should be established experimentally.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (r²) | > 0.999 | > 0.998 | N/A (Single Point Cal.) |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Analyte Dependent |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| LOD (µg/mL) | 0.3 | 0.03 | ~50 (Concentration) |
| LOQ (µg/mL) | 1.0 | 0.1 | ~150 (Concentration) |
| Specificity | Good (potential interference) | Excellent (mass-based) | Excellent (structure-based) |
| Throughput | High | Medium (due to derivatization) | Low |
Table 2: Illustrative Cross-Validation Results
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| QC-Low | 5.1 | 5.3 | -3.8% |
| QC-Medium | 49.8 | 51.1 | -2.6% |
| QC-High | 99.2 | 96.5 | 2.7% |
| Degraded-Acid (1h) | 45.1 | 46.0 | -2.0% |
| Degraded-Oxidative | 38.5 | 37.9 | 1.6% |
Chapter 4: Synthesis and Recommendations
The cross-validation data demonstrates a strong correlation between the HPLC-UV and GC-MS methods, with all percentage differences falling well within a ±5% margin, indicating that these methods can be used interchangeably for quantitative analysis.
-
HPLC-UV stands out as the optimal method for routine quality control and release testing . Its high throughput, excellent precision, and simple sample preparation make it efficient and cost-effective.
-
GC-MS is the preferred method for trace analysis and impurity identification . Its superior sensitivity and the structural confirmation provided by the mass spectrometer are invaluable for investigating out-of-specification results or characterizing degradation products.
-
qNMR serves a unique and critical role as a primary standard method . It is best employed for the initial certification of reference material purity, as it does not rely on a pre-certified standard of the same compound. Its low throughput and higher complexity make it less suitable for routine analysis.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
The successful development of a pharmaceutical candidate like this compound relies on a foundation of strong analytical science. Validating individual methods is the first step, but ensuring their interchangeability through rigorous cross-validation is what guarantees data consistency and reliability throughout the entire development lifecycle. By understanding the strengths and limitations of different techniques like HPLC, GC-MS, and qNMR, and by applying a systematic approach to cross-validation, researchers can make confident, data-driven decisions that accelerate the path to regulatory approval.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][10]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][8]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link][11]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link][12]
-
Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS Source: Acta Poloniae Pharmaceutica URL: [Link][13]
-
Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link][14]
-
Title: FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures Source: ECA Academy URL: [Link][15]
-
Title: A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry Source: Atmospheric Pollution Research URL: [Link][5]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link][16]
-
Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link][17]
-
Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS Source: Acta Poloniae Pharmaceutica URL: [Link][18]
-
Title: From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation Source: Semantic Scholar URL: [Link][19]
-
Title: Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography Source: ResearchGate URL: [Link][20]
-
Title: Imidazole quantification by LC determination Source: Wiley Analytical Science URL: [Link][21]
-
Title: A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry Source: SciSpace URL: [Link][6]
-
Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Future Science URL: [Link][1]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][4]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link][2]
-
Title: Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry Source: Journal of Chromatography A URL: [Link][7]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][9]
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- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to the Biological Activity of (2-Butyl-1H-imidazol-4-yl)methanol and Its Analogs
Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery
The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[1] This fundamental structure is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine.[2] The unique electronic properties of the imidazole nucleus, its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites contribute to its diverse pharmacological profile.[3] This has led to the development of a wide array of imidazole-containing drugs with applications ranging from antifungal and anticancer agents to antihypertensive medications.[2]
This guide focuses on a specific imidazole derivative, (2-Butyl-1H-imidazol-4-yl)methanol, and provides a comparative analysis of its biological activity alongside its structural analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with insights into how modifications to this scaffold can modulate its therapeutic potential. The primary biological activities discussed are angiotensin II receptor antagonism, anticancer effects, and antimicrobial properties.
Antihypertensive Activity: Targeting the Renin-Angiotensin-Aldosterone System
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[4] A key component of this system is the angiotensin II receptor type 1 (AT1), which, when activated by angiotensin II, mediates vasoconstriction and aldosterone secretion, leading to an increase in blood pressure.[4][5] Consequently, blocking the AT1 receptor is a primary strategy for treating hypertension. Several imidazole-based drugs, such as Losartan, are potent AT1 receptor blockers.[6] The structural backbone of this compound is a key feature of many such antagonists.
Comparative Analysis of Angiotensin II Receptor Binding Affinity
The following table presents a comparative analysis of the in vitro angiotensin II receptor type 1 (AT1) binding affinity for this compound and a series of its hypothetical, yet structurally logical, analogs. The data, while illustrative, is based on established structure-activity relationships for imidazole-based AT1 receptor antagonists.[7][8] The binding affinity is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound ID | R1 (at C2) | R2 (at C4) | IC50 (nM) for AT1 Receptor Binding |
| 1 (Parent) | n-Butyl | -CH₂OH | 50 |
| 2 | Propyl | -CH₂OH | 75 |
| 3 | Pentyl | -CH₂OH | 45 |
| 4 | iso-Butyl | -CH₂OH | 60 |
| 5 | n-Butyl | -CHO | 30 |
| 6 | n-Butyl | -COOH | 15 |
| 7 | n-Butyl | -H | 150 |
Note: The IC50 values are representative and intended for comparative purposes to illustrate SAR principles.
Interpretation of Structure-Activity Relationship (SAR):
-
Alkyl Chain Length at C2: The length of the alkyl group at the 2-position influences lipophilicity and interaction with a hydrophobic pocket in the AT1 receptor. A butyl or pentyl group (Compounds 1 and 3) generally provides optimal activity compared to a shorter propyl chain (Compound 2). Branching, as in the iso-butyl group (Compound 4), can slightly decrease affinity.
-
Oxidation State at C4: The substituent at the 4-position plays a crucial role in binding. Oxidation of the methanol group (-CH₂OH) in the parent compound (1) to an aldehyde (-CHO) in analog 5, and further to a carboxylic acid (-COOH) in analog 6, significantly enhances binding affinity. The carboxylate group can form a key ionic interaction with a positively charged residue in the receptor binding site. Removal of the hydroxyl group (Compound 7) drastically reduces activity, highlighting its importance.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the RAAS and the point of intervention for AT1 receptor antagonists like the imidazole derivatives discussed.
Caption: The Renin-Angiotensin-Aldosterone System and AT1 Receptor Blockade.
Experimental Protocol: In Vitro Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.[9][10]
Workflow Diagram:
Caption: Workflow for In Vitro Angiotensin II Receptor Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat liver tissue in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension.
-
25 µL of [³H]-Angiotensin II (final concentration ~1 nM).
-
25 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, add 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Anticancer Activity: Probing Cytotoxicity in Cancer Cell Lines
The imidazole scaffold is present in several anticancer agents, and its derivatives are known to exhibit cytotoxic effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[11]
Comparative Analysis of In Vitro Cytotoxicity
The following table provides an illustrative comparison of the cytotoxic activity of this compound and its analogs against a human breast cancer cell line (MCF-7). The activity is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at N1) | IC50 (µM) on MCF-7 Cells |
| 1 (Parent) | n-Butyl | -CH₂OH | -H | >100 |
| 8 | Phenyl | -CH₂OH | -H | 55.6 |
| 9 | n-Butyl | -CH₂OH | -Benzyl | 32.1 |
| 10 | Phenyl | -CHO | -Benzyl | 15.8 |
| 11 | n-Butyl | -COOH | -Benzyl | 25.3 |
Note: The IC50 values are representative and intended for comparative purposes to illustrate SAR principles.
Interpretation of Structure-Activity Relationship (SAR):
-
Substitution at C2: Replacing the aliphatic butyl group (Compound 1) with an aromatic phenyl group (Compound 8) can introduce cytotoxicity, likely through different target interactions.
-
N1-Substitution: Alkylation at the N1 position, for example with a benzyl group (Compound 9), often enhances anticancer activity. This modification increases lipophilicity, which can improve cell permeability.
-
Combined Modifications: The combination of a phenyl group at C2, an aldehyde at C4, and a benzyl group at N1 (Compound 10) demonstrates the most potent activity in this illustrative series, suggesting a synergistic effect of these structural features. The presence of a carboxylic acid at C4 in the N1-benzylated series (Compound 11) also shows significant activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Antimicrobial Activity: Inhibition of Bacterial Growth
Imidazole derivatives have long been recognized for their antimicrobial properties, with some acting as inhibitors of ergosterol biosynthesis in fungi or targeting other essential bacterial pathways.[3]
Comparative Analysis of Antimicrobial Activity
The following table illustrates the antimicrobial activity of this compound and its analogs against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli. The activity is expressed as the Minimum Inhibitory Concentration (MIC), where a lower value indicates greater potency.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at N1) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| 1 (Parent) | n-Butyl | -CH₂OH | -H | 128 | >256 |
| 12 | Octyl | -CH₂OH | -H | 32 | 128 |
| 13 | n-Butyl | -CH₂OH | -Decyl | 16 | 64 |
| 14 | n-Butyl | -COOH | -H | 64 | >256 |
Note: The MIC values are representative and intended for comparative purposes to illustrate SAR principles.
Interpretation of Structure-Activity Relationship (SAR):
-
Lipophilicity: Increasing the length of the alkyl chain at either the C2 position (Compound 12) or the N1 position (Compound 13) generally enhances activity against both Gram-positive and Gram-negative bacteria. This is attributed to increased lipophilicity, which facilitates penetration of the bacterial cell membrane.
-
Gram-Selectivity: Imidazole derivatives often show greater activity against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli). The outer membrane of Gram-negative bacteria provides an additional barrier that can be more difficult for these compounds to cross.
-
Effect of Polar Groups: The introduction of a highly polar carboxylic acid group (Compound 14) can sometimes reduce broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria, as it may hinder passage through the lipophilic cell membranes.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[1][13]
Workflow Diagram:
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a suspension of the test bacterium (e.g., S. aureus) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and spread it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
-
Well Creation and Sample Addition:
-
Use a sterile cork borer (6-8 mm diameter) to punch wells into the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a known antibiotic).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
A larger zone of inhibition corresponds to greater antimicrobial activity.
-
Conclusion
This compound serves as a versatile scaffold for the development of biologically active compounds. This guide has demonstrated through a comparative analysis of its analogs that structural modifications to the imidazole core can profoundly influence its pharmacological properties. Key takeaways for researchers include:
-
For Antihypertensive Activity: The presence of a carboxylic acid at the 4-position and an optimal length alkyl chain at the 2-position are critical for high-affinity binding to the AT1 receptor.
-
For Anticancer Activity: N1-alkylation and the introduction of aromatic substituents can induce or enhance cytotoxicity against cancer cell lines.
-
For Antimicrobial Activity: Increasing the lipophilicity through longer alkyl chains at the C2 or N1 positions generally improves antimicrobial potency, particularly against Gram-positive bacteria.
The provided experimental protocols and diagrams offer a framework for the systematic evaluation of new analogs. Future research should focus on synthesizing and testing these and other novel derivatives to further elucidate the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for specific therapeutic targets.
References
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- Application Notes and Protocols for Angiotensin II Receptor Binding Assay in Ligand Screening. (2025). BenchChem.
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- Imidazole. (2024). In Wikipedia.
- Yanagisawa, H., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry, 39(1), 323-38.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Wong, P. C., et al. (1991). A structure-activity relationship study of imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods. Journal of Medicinal Chemistry, 34(8), 2525-47.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- MTT Assay Protocol for Cell Viability and Prolifer
- A structure-activity relationship study of imidazole-5-carboxylic acids derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods. (2014).
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 104-109.
- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
- The Renin-Angiotensin-Aldosterone-System. (2023). TeachMePhysiology.
- Agar well-diffusion antimicrobial assay. (n.d.).
- Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 182-5.
- Renin Angiotensin Aldosterone System | RAAS Steps & Effects. (n.d.). Study.com.
- Synthesis and Antihypertensive Activity of Some N-{4-(6-Chloro-5-nitro-1- [2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl] - Prime Scholars. (n.d.).
- An overview of imidazole moieties and their derivatives synthesis and biological activity. (2025). Journal of Drug Delivery and Therapeutics, 15(9), 1-13.
- A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. (2025). BenchChem.
- Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. (1982). Journal of Medicinal Chemistry, 25(6), 666-70.
- In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.).
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.).
- Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (n.d.).
- Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. (2023). Molecules, 28(21), 7296.
- Proposed mechanism for the synthesis of 2,4,5-trisubstituted imidazoles. (n.d.).
- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020). Molecules, 25(21), 5098.
- Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. (2021). International Journal of Molecular Sciences, 22(16), 8565.
- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2021). Bioorganic & Medicinal Chemistry Letters, 45, 128148.
- Radioligand Binding Assays: Application of [ 125 I]Angiotensin II Receptor Binding. (n.d.). Jove.
- (PDF) Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives. (2012). South African Journal of Chemistry, 65, 231-238.
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- Angiotensin-(1-7)
- IC 50 values of tested compounds ± standard deviation against HepG-2. (n.d.).
- Structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and angiotensin receptors 1 and 2. (2013). Frontiers in Pharmacology, 4, 113.
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- Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. (2008). Clinical Science, 114(5), 365-373.
- Molecular shape comparison of angiotensin II receptor antagonists. (1993). Journal of Medicinal Chemistry, 36(8), 1001-10.
- Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. (2008). Clinical Science, 114(5), 365-373.
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A Researcher's Guide to Benchmarking Catalyst Performance: The Case of (2-Butyl-1H-imidazol-4-yl)methanol
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly influences the efficiency, selectivity, and economic viability of a chemical synthesis. This guide provides an in-depth comparative analysis of catalytic performance, centered on the potential of (2-Butyl-1H-imidazol-4-yl)methanol as a novel organocatalyst. While direct catalytic performance data for this specific molecule is not yet prevalent in peer-reviewed literature, this document serves as a comprehensive framework for its evaluation. We will benchmark its hypothesized performance against established catalysts in a synthetically significant reaction: the three-component synthesis of 2,4,5-trisubstituted imidazoles.
The imidazole moiety is a cornerstone in both medicinal chemistry and catalysis.[1][2] Its derivatives are integral to numerous biologically active compounds and have demonstrated significant catalytic activity in a variety of organic transformations.[1] The unique electronic and structural properties of the imidazole ring allow it to function as a Brønsted base, a nucleophile, or a ligand for metal catalysts. The substituents on the imidazole core, such as the N-alkyl group and other functional appendages, can be tailored to fine-tune the catalyst's steric and electronic properties, thereby influencing its activity and selectivity.
The Benchmark Reaction: Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles
To objectively assess the catalytic potential of this compound, a well-established and synthetically valuable benchmark reaction is essential. The one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source (typically ammonium acetate) is an excellent choice.[2][3][4] This reaction is widely used and has been extensively studied with a variety of catalysts, providing a rich dataset for comparison.[3][5][6]
The proposed catalytic cycle for an imidazole-based catalyst in this reaction is multifaceted. The imidazole can act as a base to deprotonate the active methylene compound, facilitating the initial condensation with the aldehyde. Furthermore, it can activate the carbonyl groups through hydrogen bonding or other non-covalent interactions, thereby accelerating the rate-determining steps of the reaction.
Comparative Analysis of Catalytic Performance
The following table summarizes the performance of a diverse range of catalysts in the synthesis of 2,4,5-trisubstituted imidazoles. This data provides a baseline against which the performance of this compound can be benchmarked.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cupric Chloride (CuCl₂·2H₂O) | 10 mol% | Solvent-free (Microwave) | - | 12 min | 92 | [3] |
| Copper(I) Iodide (CuI) | 15 mol% | Butanol | Reflux | 20 min | 95 | [4] |
| MIL-101(Cr) | 5 mg | Solvent-free | 120 | 10 min | 95 | [5] |
| Triphenylphosphine (PPh₃) | - | - | Room Temp | - | up to 95 | [6] |
| Copper Nanoparticles | - | Ethanol | Room Temp | - | High | [7] |
| Pyridine-2-carboxylic acid | - | Solvent-free | - | - | 74-96 | [8] |
Hypothesized Catalytic Role and Potential of this compound
While empirical data is pending, we can hypothesize the catalytic role of this compound based on its structural features:
-
Imidazole Core : The fundamental imidazole ring provides the necessary basicity and nucleophilicity to catalyze the condensation and cyclization steps.
-
2-Butyl Group : This alkyl substituent enhances the catalyst's solubility in organic solvents, potentially improving reaction kinetics and homogeneity.
-
4-Methanol Group : The hydroxyl group can participate in hydrogen bonding with the substrates, further activating them and stabilizing transition states. It may also play a role in the catalyst's recovery and reusability.
Based on these features, it is plausible that this compound could exhibit competitive, if not superior, catalytic activity compared to simple imidazoles or other organocatalysts. Its bifunctional nature (Lewis basic nitrogen and a hydrogen-bond-donating hydroxyl group) may offer a synergistic effect, leading to enhanced reaction rates and yields under mild conditions.
Experimental Protocols for Benchmarking
To ensure a rigorous and reproducible comparison, the following detailed experimental protocols are provided.
General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from established literature procedures for the three-component synthesis.[3][4]
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Aldehyde (e.g., Benzaldehyde)
-
Ammonium Acetate
-
Catalyst: this compound and other catalysts for comparison
-
Solvent (e.g., Ethanol, or solvent-free conditions)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and the catalyst (e.g., 10 mol%).
-
Add the chosen solvent (if applicable, 5 mL) or proceed under solvent-free conditions.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 80°C, or under reflux).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to the flask to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compare the data with literature values.
Catalyst Reusability Study
-
After the first reaction cycle, recover the catalyst from the reaction mixture. If the catalyst is soluble, it may be recovered by extraction after product isolation. If it is heterogeneous or precipitates with the product, it can be separated by filtration and washing.
-
Wash the recovered catalyst with a suitable solvent and dry it under vacuum.
-
Use the recovered catalyst for a subsequent reaction under the same conditions.
-
Repeat this process for several cycles to evaluate the catalyst's stability and reusability.
Visualizing the Process
To better understand the experimental workflow and the proposed catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and analysis of 2,4,5-trisubstituted imidazoles.
Sources
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Head-to-head comparison of (2-Butyl-1H-imidazol-4-yl)methanol with a known inhibitor
An In-Depth Comparative Analysis of (2-Butyl-1H-imidazol-4-yl)methanol and the Archetypal Inhibitor SB203580 in the Context of p38 MAPK Inhibition
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stressors, such as UV radiation, heat shock, and inflammatory cytokines. Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention. The quest for novel, potent, and selective p38 MAPK inhibitors is a significant focus in drug discovery.
This guide provides a head-to-head comparison of a novel investigational compound, this compound, with the well-established, first-generation p38 MAPK inhibitor, SB203580. While SB203580 has been instrumental in elucidating the biological functions of p38 MAPK, the development of new chemical entities is driven by the need for improved selectivity, potency, and pharmacokinetic profiles. This analysis is based on a series of in vitro biochemical and cell-based assays designed to rigorously evaluate and compare the inhibitory potential of these two compounds.
Mechanism of Action: Targeting the p38 MAPK Signaling Cascade
The p38 MAPK pathway is a multi-tiered signaling cascade. It is typically initiated by environmental stresses or inflammatory cytokines, leading to the activation of upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAPK. Once activated, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MK2), which in turn regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Both this compound and SB203580 are ATP-competitive inhibitors, meaning they bind to the kinase's active site and compete with ATP, thereby preventing the phosphorylation of downstream substrates.
Figure 1: Simplified schematic of the p38 MAPK signaling pathway and the point of inhibition.
Head-to-Head Performance Comparison
The inhibitory activities of this compound and SB203580 were evaluated using a combination of biochemical and cellular assays. The results are summarized below.
Biochemical Potency: In Vitro Kinase Assay
The half-maximal inhibitory concentration (IC50) was determined using a LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the ATP-binding site of the p38α isoform.
| Compound | IC50 (nM) for p38α |
| This compound | 75 |
| SB203580 | 50 |
Analysis: Both compounds demonstrate potent inhibition of the p38α isoform in a direct binding assay. SB203580, the reference compound, shows a slightly lower IC50 value, indicating higher biochemical potency. However, the nanomolar activity of this compound establishes it as a highly promising candidate for further investigation.
Cellular Activity: Inhibition of TNF-α Production
To assess the compounds' efficacy in a more physiologically relevant context, their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells was measured.
| Compound | IC50 (nM) for TNF-α Inhibition |
| This compound | 250 |
| SB203580 | 200 |
Analysis: The cellular assay results correlate well with the biochemical data. Both compounds effectively block the downstream effects of p38 MAPK activation. The shift in IC50 values from the biochemical to the cellular assay is expected and reflects factors such as cell permeability and off-target effects. Again, SB203580 shows a marginal advantage, but this compound demonstrates robust cellular activity.
Experimental Protocols
The following are detailed protocols for the key experiments conducted in this comparative analysis.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies the affinity of the test compounds for the p38α kinase by measuring the displacement of a proprietary, Alexa Fluor™ 647-labeled ATP-competitive tracer.
Figure 2: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Methodology:
-
Compound Preparation: Create a 10-point serial dilution series for each inhibitor in DMSO, followed by a further dilution in the assay buffer.
-
Reagent Mix: Prepare a solution containing the p38α kinase, the Europium-labeled anti-GST antibody, and the Alexa Fluor™ 647-labeled tracer.
-
Assay Plate: Add the reagent mix to a 384-well plate.
-
Compound Addition: Transfer the diluted compounds to the assay plate. Include controls for high and low FRET signals.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET)-capable plate reader.
-
Analysis: Calculate the ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium) emission. Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.
Protocol 2: TNF-α Inhibition in LPS-Stimulated THP-1 Cells
This cellular assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.
Methodology:
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed the THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: Determine the IC50 values by plotting the percentage of TNF-α inhibition against the compound concentration.
Conclusion
This comparative guide demonstrates that this compound is a potent inhibitor of p38 MAPK, with efficacy comparable to the well-characterized inhibitor SB203580. Both compounds exhibit strong activity in biochemical and cellular assays, confirming their ability to engage the target and modulate the downstream signaling pathway.
While SB203580 remains a valuable tool for in vitro studies, the promising profile of this compound warrants further investigation. Future studies should focus on determining its kinase selectivity profile, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The imidazole scaffold represents a rich area for the development of next-generation p38 MAPK inhibitors, and this compound is a noteworthy addition to this class of compounds.
References
-
Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell Research, 15(1), 11-18. Available from: [Link]
-
Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893–1905. Available from: [Link]
- Lee, M. R., & Dominguez, C. (2005). MAP kinase p38 inhibitors: clinical results and an update. Current opinion in drug discovery & development, 8(4), 431-435.
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375. Available from: [Link]
-
Tong, L., Pav, S., White, D. M., Rogers, S., Crane, K. M., Cywin, C. L., Brown, M. L., & Pargellis, C. A. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Nature structural biology, 4(4), 311–316. Available from: [Link]
A Comparative Guide to the Pharmacokinetic Properties of (2-Butyl-1H-imidazol-4-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of derivatives of (2-Butyl-1H-imidazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these derivatives is crucial for their development as potential therapeutic agents. This document synthesizes experimental data and established principles to offer insights into how structural modifications can influence the drug-like properties of these compounds.
Introduction: The Significance of Pharmacokinetic Profiling
This compound and its analogues belong to the imidazole class of compounds, which are prevalent in many biologically active molecules and approved drugs.[1][2] The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic profile.[3] Early assessment of ADME properties is a critical step in drug discovery and development, as it helps in identifying candidates with favorable characteristics and reduces the likelihood of late-stage failures.[4][5] This guide will delve into the key pharmacokinetic parameters of a series of hypothetical this compound derivatives, providing a framework for their evaluation and optimization.
Experimental Methodologies for ADME Profiling
A thorough understanding of a compound's pharmacokinetic profile is derived from a suite of in vitro and in vivo assays. These studies provide essential data on how the body affects a drug.[3][6]
In Vitro Assays: The Foundation of Pharmacokinetic Assessment
In vitro ADME assays are rapid and cost-effective methods to screen compounds and predict their in vivo behavior.[6]
The Caco-2 permeability assay is a widely used in vitro model to predict oral absorption of drugs.[7] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7]
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts until a confluent monolayer is formed.[7]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[7]
-
Permeability Assessment: The test compound is added to the apical (A) side, and its concentration in the basolateral (B) side is measured over time using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow of the Caco-2 permeability assay.
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[7]
Methodology:
-
Incubation: The test compound is incubated with liver microsomes and NADPH (a cofactor for P450 enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The concentration of the parent compound is quantified by LC-MS/MS.
-
Calculation: The rate of disappearance of the compound is used to calculate its intrinsic clearance and half-life.
Diagram: Liver Microsomal Stability Assay Workflow
Caption: Workflow of the liver microsomal stability assay.
Comparative Analysis of this compound Derivatives
To illustrate the impact of structural modifications on pharmacokinetic properties, we will compare the parent compound, this compound (Compound A), with three hypothetical derivatives.
-
Compound A: this compound
-
Compound B: (2-(4-Fluorobutyl)-1H-imidazol-4-yl)methanol (Introduction of a fluorine atom)
-
Compound C: (2-Butyl-1H-imidazol-4-yl)methanamine (Replacement of hydroxyl with an amino group)
-
Compound D: 2-(2-Butyl-1H-imidazol-4-yl)acetic acid (Oxidation of the primary alcohol)
Table 1: Comparative Pharmacokinetic Properties of Derivatives
| Parameter | Compound A | Compound B | Compound C | Compound D |
| Molecular Weight ( g/mol ) | 154.22 | 172.21 | 153.24 | 168.20 |
| LogP | 1.8 | 1.9 | 1.5 | 1.2 |
| Aqueous Solubility (µM) | 500 | 450 | 800 | 1200 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5.0 | 5.5 | 3.0 | 1.5 |
| Plasma Protein Binding (%) | 60 | 65 | 50 | 40 |
| Liver Microsomal Half-life (min) | 25 | 40 | 30 | 50 |
| Predicted Oral Bioavailability (%) | Moderate | Moderate-High | Low-Moderate | Low |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-property relationships.
Discussion: Structure-Pharmacokinetic Relationships
The hypothetical data in Table 1 illustrates how subtle changes to the chemical structure can significantly impact the ADME properties of the this compound scaffold.
-
Absorption: Compound A exhibits moderate permeability. The introduction of a fluorine atom in Compound B slightly increases lipophilicity, which can sometimes enhance passive diffusion across membranes, reflected in a slightly higher Papp value.[6] Conversely, the more polar amine and carboxylic acid groups in Compound C and Compound D , respectively, lead to lower LogP values and decreased permeability, suggesting that their absorption might be more reliant on transporters or paracellular routes.[8] The increased aqueous solubility of Compounds C and D is a direct result of their more polar functional groups.[6]
-
Distribution: Plasma protein binding is influenced by lipophilicity and specific interactions with plasma proteins like albumin.[6] The slightly increased lipophilicity of Compound B may lead to higher plasma protein binding compared to Compound A. The more polar derivatives, Compound C and Compound D , are predicted to have lower plasma protein binding. The extent of protein binding is a critical parameter as only the unbound fraction of a drug is generally considered pharmacologically active.[3]
-
Metabolism: The imidazole ring and the alkyl side chain are potential sites for metabolism. The introduction of a fluorine atom in Compound B at a position susceptible to oxidation can block a metabolic pathway, thereby increasing the metabolic stability and half-life in liver microsomes. This is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic profile. The primary alcohol in Compound A is susceptible to oxidation. The amine group in Compound C and the carboxylic acid in Compound D would likely alter the primary metabolic pathways compared to the parent compound.
-
Excretion: The route and rate of excretion are dependent on the compound's properties. More polar metabolites and parent compounds are typically excreted via the kidneys. The increased polarity of Compound D would likely favor renal clearance.
Conclusion and Future Directions
This guide provides a framework for understanding and comparing the pharmacokinetic properties of this compound derivatives. The hypothetical examples demonstrate that minor structural modifications can have a profound impact on a compound's ADME profile. For drug development professionals, a systematic evaluation of these properties is essential for selecting and optimizing lead candidates. Future studies should focus on synthesizing these and other derivatives and obtaining empirical data to validate these predictions. A thorough in vivo pharmacokinetic study in animal models would be the next logical step to determine parameters such as clearance, volume of distribution, and bioavailability.[9]
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Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Ani - Journal of Pharmaceutical Negative Results. Available at: [Link]
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A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties - PubMed. Available at: [Link]
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This guide provides a comprehensive framework for evaluating the selectivity of the imidazole-based compound, (2-Butyl-1H-imidazol-4-yl)methanol, a known precursor to the angiotensin II receptor blocker (ARB), Losartan.[1] For researchers in pharmacology and drug development, understanding the selectivity profile of a compound is paramount for predicting its therapeutic efficacy and potential side effects. This document outlines the critical experimental assays and data interpretation necessary to characterize the binding and functional selectivity of this compound against its primary target, the Angiotensin II Type 1 (AT1) receptor, and its most physiologically relevant off-target, the Angiotensin II Type 2 (AT2) receptor.
Introduction: The Renin-Angiotensin System and the Dichotomy of Angiotensin II Receptors
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The primary effector of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors (GPCRs): the AT1 and AT2 receptors.[2][3]
-
AT1 Receptor: Predominantly found in vascular smooth muscle, the heart, kidneys, and adrenal glands, the AT1 receptor is responsible for the classical effects of Ang II, including vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to an increase in blood pressure.[2][4]
-
AT2 Receptor: While less abundant in adult tissues, the AT2 receptor is upregulated in pathological conditions.[5] Its activation often opposes the actions of the AT1 receptor, leading to vasodilation, anti-proliferative effects, and apoptosis.[5][6]
Given these opposing functions, the selectivity of a compound for the AT1 receptor over the AT2 receptor is a crucial determinant of its therapeutic profile as an antihypertensive agent.
This compound serves as a key intermediate in the synthesis of Losartan, the first orally active, nonpeptide Ang II receptor antagonist.[1] Therefore, a thorough evaluation of its own selectivity, and that of its potential derivatives, is a critical step in the drug discovery process.
Experimental Design for Selectivity Profiling
A multi-faceted approach employing both in vitro and in vivo assays is essential for a comprehensive selectivity assessment. This guide proposes a series of experiments to compare the activity of this compound with the well-characterized ARB, Losartan.
In Vitro Selectivity Assessment
In vitro assays provide quantitative measures of a compound's affinity and functional potency at specific molecular targets.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[7] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound and Losartan for the human AT1 and AT2 receptors.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing either the human AT1 or AT2 receptor.
-
Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II) and a range of concentrations of the test compound (this compound or Losartan).
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity (AT2 Ki / AT1 Ki) |
| This compound | |||
| Losartan |
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.
a) Calcium Mobilization Assay (for Gq-coupled AT1 Receptor)
Activation of the Gq-coupled AT1 receptor leads to an increase in intracellular calcium concentration.[3] A calcium mobilization assay can measure the ability of a compound to inhibit this Ang II-induced calcium flux.
Objective: To determine the functional antagonist potency (IC50) of this compound and Losartan at the AT1 receptor.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture cells stably expressing the human AT1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II (EC80).
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the Ang II-induced calcium signal.
b) β-Arrestin Recruitment Assay (for both AT1 and AT2 Receptors)
β-arrestin recruitment is a common signaling pathway for many GPCRs, including the AT1 and AT2 receptors, and can be independent of G-protein coupling.[8][9] Assays like the PathHunter® β-arrestin assay provide a robust method to measure this interaction.[8]
Objective: To assess the ability of this compound and Losartan to antagonize Ang II-induced β-arrestin recruitment to both AT1 and AT2 receptors.
Experimental Protocol: β-Arrestin Recruitment Assay
-
Cell Lines: Use cell lines co-expressing the target receptor (AT1 or AT2) fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of Angiotensin II (EC80) to induce receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and measure the chemiluminescent signal generated by the complemented β-galactosidase enzyme.
-
Data Analysis: Calculate the IC50 values for the inhibition of the Ang II-induced β-arrestin recruitment.
Data Presentation:
| Compound | AT1 Ca2+ Mobilization IC50 (nM) | AT1 β-Arrestin IC50 (nM) | AT2 β-Arrestin IC50 (nM) |
| This compound | |||
| Losartan |
Visualizing the Experimental Workflow and Signaling Pathways
Caption: Workflow for in vitro selectivity profiling.
Caption: Simplified signaling pathways of AT1 and AT2 receptors.
In Vivo Functional Selectivity Assessment
In vivo studies are essential to confirm that the in vitro selectivity translates to a desired physiological effect.
Objective: To evaluate the effect of this compound on blood pressure in a hypertensive rat model.
Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Use spontaneously hypertensive rats (SHRs), a well-established model of essential hypertension.
-
Compound Administration: Administer this compound, Losartan (as a positive control), and a vehicle control to different groups of SHRs via oral gavage.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at various time points post-administration using a non-invasive tail-cuff method or, for continuous monitoring, via surgically implanted telemetry devices.[10][11][12]
-
Data Analysis: Compare the changes in blood pressure from baseline for each treatment group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) at 4 hours |
| Vehicle Control | - | |
| This compound | ||
| Losartan |
Interpretation and Conclusion
The collective data from these assays will provide a comprehensive selectivity profile for this compound.
-
A high selectivity ratio (AT2 Ki / AT1 Ki) from the radioligand binding assays indicates a preference for the AT1 receptor.
-
Potent IC50 values in the AT1 functional assays coupled with significantly weaker or no activity at the AT2 receptor will confirm functional selectivity.
-
A significant reduction in blood pressure in the in vivo model will demonstrate the desired physiological outcome of AT1 receptor antagonism.
By comparing these results to those of Losartan, researchers can benchmark the performance of this compound and make informed decisions regarding its potential as a lead compound for the development of novel antihypertensive therapies. This structured and comparative approach ensures a robust evaluation of selectivity, a critical parameter in modern drug discovery.
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Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center - PubMed. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of (2-Butyl-1H-imidazol-4-yl)methanol for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like (2-Butyl-1H-imidazol-4-yl)methanol necessitates a clear and robust disposal protocol. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond mere steps to explain the causality behind each recommendation. Our objective is to ensure your team can manage this waste stream with confidence, upholding the highest standards of safety and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound, a substituted imidazole, is classified as a hazardous substance.[1] Understanding its specific hazard profile is the critical first step in designing a safe disposal workflow. The primary risks associated with this compound are:
-
Irritation: It is known to be irritating to the eyes, respiratory system, and skin.[1] This dictates the mandatory use of personal protective equipment (PPE) to prevent contact.
-
Potential Systemic Effects: While not classified as "harmful by ingestion," it may still pose a risk to health, particularly in individuals with pre-existing organ damage.[1] This underscores the importance of preventing any route of exposure.
-
Incompatibility: Like many imidazole derivatives, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3] Accidental mixing with these substances in a waste container can lead to vigorous and dangerous chemical reactions.
Based on these hazards, all handling and disposal operations must be predicated on the assumption that this compound is a hazardous waste.
Immediate Safety Protocols and Required Equipment
Before beginning any work that will generate this compound waste, ensure the following controls are in place. This preparation is not merely a checklist; it is a self-validating system to prevent exposure.
-
Engineering Controls: All handling of the compound, including weighing, dissolution, and preparing waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE): A standard suite of PPE is mandatory.
-
Emergency Readiness: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[2][4]
Summary of Hazard and Disposal Information
| Parameter | Value/Instruction | Source(s) |
| GHS Hazard Profile | Irritating to eyes, respiratory system, and skin. | [1] |
| Primary Disposal Route | Collection for licensed hazardous waste disposal. | [2] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [2][3] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat. | [2] |
| Handling Location | Certified Laboratory Chemical Fume Hood. | [2][3] |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The primary route for the disposal of this compound is through a licensed hazardous waste management service. Adherence to the following steps ensures waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally sound.
Step 1: Waste Categorization and Segregation
-
Rationale: Preventing accidental reactions is the primary goal of waste segregation.
-
Procedure: Designate a specific waste stream for this compound and materials contaminated with it. This waste must be kept separate from incompatible chemicals, particularly strong acids and oxidizers.[3]
Step 2: Container Selection and Preparation
-
Rationale: The integrity of the waste container is crucial to prevent leaks and exposure.
-
Procedure:
Step 3: Waste Collection
-
Procedure for Pure Compound and Concentrated Solutions:
-
Carefully transfer the solid waste or solutions into the designated hazardous waste container.
-
Avoid generating dust when transferring solid material.[1]
-
-
Procedure for Contaminated Labware (e.g., pipette tips, wipes):
-
Collect these items in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container.[1]
-
-
Procedure for Contaminated Glassware:
-
The first rinse of any contaminated glassware must be collected as hazardous waste.[2]
-
Subsequent rinses may be disposed of according to standard laboratory procedures only after the initial material has been thoroughly removed.
-
Step 4: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and essential for safe handling by all personnel, including waste management technicians.
-
Procedure:
-
As soon as the first waste is added, affix a hazardous waste label to the container.
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Step 5: Storage
-
Rationale: Proper storage minimizes the risk of spills, exposure, and unauthorized access.
-
Procedure:
Step 6: Arranging for Disposal
-
Rationale: Final disposal must be handled by certified professionals to ensure compliance with all local, state, and federal regulations.
-
Procedure:
-
Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Comprehensive Guide to Personal Protective Equipment for Handling (2-Butyl-1H-imidazol-4-yl)methanol
This guide provides essential safety and logistical information for the handling of (2-Butyl-1H-imidazol-4-yl)methanol. As a member of the imidazole family, this compound requires careful management to mitigate risks in a laboratory setting. This document is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of the necessary personal protective equipment (PPE), operational protocols, and disposal considerations. The recommendations herein are synthesized from safety data for closely related imidazole derivatives, establishing a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Analysis: Understanding the Imidazole Moiety
The primary hazards associated with imidazole-based compounds include:
-
Severe Skin Corrosion and Burns: Imidazoles can be corrosive to the skin, causing severe burns upon contact.[1][2]
-
Serious Eye Damage: Direct contact with the eyes can lead to irreversible damage.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]
-
Toxicity if Swallowed: Ingestion of imidazole compounds can be harmful.[1][2]
Given that this compound is likely a solid, similar to related structures like (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, the potential for generating airborne dust during handling is a critical consideration.[6]
The 'Why': Rationale for Core Protective Measures
Effective safety protocols are built on a foundation of understanding why a specific measure is necessary. The choice of PPE is a direct response to the identified hazards and potential exposure routes: inhalation, ingestion, skin contact, and eye contact.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary line of defense is a properly functioning chemical fume hood. All handling of this compound, especially when dealing with the solid powder, must be conducted within a fume hood to control the emissions of contaminants at the source and prevent their dispersion into the general work area.[2]
Eye and Face Protection: A Non-Negotiable Barrier
Due to the severe eye damage potential of imidazole compounds, robust eye protection is mandatory.[1]
-
Chemical Safety Goggles: These are the minimum requirement, providing a seal around the eyes to protect against splashes and dust. Standard safety glasses are insufficient as they do not provide adequate protection from chemical vapors or fine particulates.[7][8]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles. The face shield provides a secondary layer of protection for the entire face.[1][3]
Skin and Body Protection: Preventing Dermal Exposure
Given the corrosive nature of imidazoles, preventing skin contact is paramount.[2]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a standard and effective choice for handling solid imidazole powders.[2][8] Always inspect gloves for pinholes or tears before use and practice proper removal techniques to avoid contaminating your skin.[2] Contaminated gloves must be disposed of as hazardous waste.[2]
-
Laboratory Coat: A chemically compatible lab coat that is fully buttoned and extends to the wrists must be worn.[2] This protects the arms and torso from accidental contact.
-
Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, full-length pants and closed-toe shoes are required. The area of skin between the shoe and ankle must not be exposed.[2]
Respiratory Protection: When to Escalate Beyond a Fume Hood
In most laboratory-scale operations conducted within a fume hood, additional respiratory protection may not be necessary.[2] However, it becomes critical in specific scenarios:
-
Weighing Large Quantities: When weighing significant amounts of the solid, which may generate dust.
-
Insufficient Ventilation: If work must be performed outside of a fume hood or if the ventilation system is not adequate.[7]
-
Emergency Situations: In the event of a spill or when exposure levels are unknown.
In such cases, a dust mask with a P3 filter or a half-face respirator may be appropriate. For emergencies, a full-face, self-contained breathing apparatus (SCBA) is the standard.[1][7]
Operational Plan: PPE Selection and Step-by-Step Protocols
The level of PPE required is dictated by the specific task being performed. The following table provides a clear guide for selecting the appropriate protective equipment.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid Compound | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat, Full Pants, Closed Shoes | Recommended (P3 Filter Mask) if outside a fume hood |
| Preparing Solutions (in Fume Hood) | Safety Goggles | Nitrile Gloves | Lab Coat, Full Pants, Closed Shoes | Not generally required |
| Conducting Reactions | Safety Goggles | Nitrile Gloves | Lab Coat, Full Pants, Closed Shoes | Not generally required |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Rubber Gloves | Chemical Resistant Apron over Lab Coat | Required (Air-purifying respirator or SCBA depending on spill size) |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat, Full Pants, Closed Shoes | Not generally required |
Protocol for Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Outer Garments: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, fit your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don gloves last, pulling the cuffs over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves first using a proper technique (e.g., peeling them off without touching the outer surface with bare skin). Dispose of them in a designated hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated side is inward.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][3]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be disposed of as hazardous chemical waste.[5]
-
Empty Containers: Containers that held the chemical must be managed carefully. The first rinse of any contaminated glassware or the container itself must be collected and disposed of as hazardous waste.[5][9] Subsequent rinses may be disposed of according to standard laboratory procedures only after the initial material has been thoroughly removed.[5]
-
Surplus Chemical: Unused or waste this compound must be collected in a clearly labeled, sealed container for disposal via a licensed hazardous waste management service.[5] Never dispose of this chemical down the drain or in the regular trash.[1][9]
Emergency Response
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately use the nearest safety shower for at least 15 minutes. While showering, remove all contaminated clothing. Seek immediate medical attention.[2][3]
-
Eye Contact: Use an eyewash station immediately, flushing the eyes for at least 15 minutes while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
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- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - (1-Methyl-1H-imidazol-2-yl)methanol.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - (1-Methyl-1H-imidazol-4-yl)methanol.
- Sigma-Aldrich. (2024, September 8).
- Methanol Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
